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Core Science & Biosynthesis

Foundational

5-Ethynyl-2-fluoropyridin-3-amine chemical properties

An In-depth Technical Guide to 5-Ethynyl-2-fluoropyridin-3-amine: Properties, Synthesis, and Applications Introduction 5-Ethynyl-2-fluoropyridin-3-amine, with CAS Number 1824202-61-0, is a highly functionalized heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Ethynyl-2-fluoropyridin-3-amine: Properties, Synthesis, and Applications

Introduction

5-Ethynyl-2-fluoropyridin-3-amine, with CAS Number 1824202-61-0, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates three key functional groups: a nucleophilic aromatic amine, a reactive terminal alkyne, and an electron-withdrawing fluorine atom on a pyridine core. This unique combination makes it a versatile and valuable building block for the synthesis of complex molecular architectures. The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive technical overview of its chemical properties, a detailed methodology for its synthesis via Sonogashira coupling, its reactivity profile, and its potential applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The empirical data for 5-Ethynyl-2-fluoropyridin-3-amine is primarily available through chemical suppliers. Detailed experimental data such as melting point and specific solubility are not consistently published and should be referenced from the supplier's Certificate of Analysis for a specific batch.

Core Properties

A summary of the fundamental properties of the molecule is presented below.

PropertyValueSource(s)
CAS Number 1824202-61-0
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol
Synonyms 5-ethynyl-2-fluoro-3-pyridinamine
Physical Form Typically a powder or solid[3]
InChI Key KBGNKTCZVYFYRK-UHFFFAOYSA-N
Spectroscopic Characteristics (Predicted)
  • ¹H NMR: The spectrum would be expected to show distinct signals for the acetylenic proton (C≡C-H), typically in the range of 3-4 ppm, and two aromatic protons on the pyridine ring, with chemical shifts and coupling constants influenced by the fluorine, amine, and ethynyl substituents.

  • ¹³C NMR: The spectrum would display seven unique carbon signals, including two characteristic signals for the alkyne carbons (typically between 70-90 ppm). The carbons attached to the fluorine and nitrogen atoms would show characteristic shifts and C-F coupling constants.

  • ¹⁹F NMR: A single resonance would be observed, with its chemical shift being characteristic of a fluorine atom at the 2-position of a pyridine ring.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula with high accuracy. Predicted adducts include [M+H]⁺ at m/z 137.05095.[5]

Synthesis and Purification

The most logical and widely employed method for installing a terminal alkyne onto an aryl halide is the Sonogashira cross-coupling reaction.[6][7] This palladium-catalyzed reaction provides a direct and efficient route to 5-Ethynyl-2-fluoropyridin-3-amine from its corresponding 5-halo precursor (e.g., 5-bromo- or 5-iodo-2-fluoropyridin-3-amine).

Proposed Synthetic Workflow

The synthesis involves the coupling of a 5-halo-2-fluoropyridin-3-amine with a protected or terminal alkyne source, such as trimethylsilylacetylene (TMSA), followed by deprotection. The general workflow is depicted below.

G cluster_0 Stage 1: Sonogashira Coupling cluster_1 Stage 2: Deprotection A 5-Bromo-2-fluoropyridin-3-amine D Coupled Intermediate (TMS-protected) A->D Reacts with B Trimethylsilylacetylene (TMSA) B->D Reacts with C Pd Catalyst (e.g., Pd(PPh₃)₄) CuI Co-catalyst Amine Base (e.g., Et₃N) Solvent (e.g., THF) C->D Under conditions F Final Product: 5-Ethynyl-2-fluoropyridin-3-amine D->F Deprotection E Mild Base (e.g., K₂CO₃) Solvent (e.g., Methanol) E->F Using

Caption: Proposed two-stage synthesis of 5-Ethynyl-2-fluoropyridin-3-amine.

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from general procedures for Sonogashira couplings on substituted aminopyridines.[8][9]

Materials:

  • 5-Bromo-2-fluoropyridin-3-amine (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium Carbonate (K₂CO₃)

  • Methanol

Procedure:

  • Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-fluoropyridin-3-amine, Pd(PPh₃)₄, and CuI.

  • Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine. The mixture should be degassed by bubbling the inert gas through the solution for 10-15 minutes.

  • Alkyne Addition: Add trimethylsilylacetylene dropwise to the stirred mixture at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Isolation (Coupling): Upon completion, cool the mixture to room temperature, filter through a pad of celite to remove catalyst residues, and rinse the pad with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude TMS-protected intermediate can be purified by column chromatography on silica gel.

  • Deprotection: Dissolve the purified TMS-protected intermediate in methanol. Add a mild base such as potassium carbonate (K₂CO₃) (2-3 equiv) and stir the mixture at room temperature for 1-3 hours.

  • Final Workup and Purification: Once deprotection is complete (monitored by TLC), neutralize the mixture, remove the methanol under reduced pressure, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the final product, 5-Ethynyl-2-fluoropyridin-3-amine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality and Rationale:

  • Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for maintaining catalytic activity.[7]

  • Catalyst System: Pd(PPh₃)₄ is a common, effective Pd(0) source. CuI acts as a co-catalyst that reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species that undergoes transmetalation to the palladium center, accelerating the reaction rate.[6]

  • Base: Triethylamine serves two purposes: it acts as a base to neutralize the hydrogen halide (HBr) byproduct formed during the reaction, and it can also serve as a solvent or co-solvent.[6]

  • TMS Protection: Using TMSA prevents self-coupling of the terminal alkyne and often results in cleaner reactions. The TMS group is easily removed under mild basic conditions.

Chemical Reactivity and Synthetic Utility

5-Ethynyl-2-fluoropyridin-3-amine is a trifunctional building block, offering three distinct sites for chemical modification. This allows for diverse and regioselective synthetic strategies.

G Core 5-Ethynyl-2-fluoropyridin-3-amine Amine Amine (at C3) - Nucleophilic Center Core->Amine has Alkyne Ethynyl (at C5) - C-C Bond Formation Core->Alkyne has Pyridine Fluoropyridine Core - SNAr Site (at C2) - Ring N Basicity Core->Pyridine has Acylation Acylation / Sulfonylation (Amide / Sulfonamide formation) Amine->Acylation Alkylation N-Alkylation Amine->Alkylation Diazotization Diazotization (Sandmeyer-type reactions) Amine->Diazotization Click Click Chemistry (e.g., CuAAC with azides) Alkyne->Click Sonogashira2 Sonogashira Coupling (Further extension) Alkyne->Sonogashira2 Cycloaddition Cycloadditions Alkyne->Cycloaddition SNAr Nucleophilic Aromatic Substitution (SNAr) (Displacement of F⁻) Pyridine->SNAr N_Alkylation N-Alkylation / N-Oxidation (at Ring Nitrogen) Pyridine->N_Alkylation

Caption: Reactivity hubs of 5-Ethynyl-2-fluoropyridin-3-amine.

Reactions at the Amine Group

The amino group at the C3 position is a primary aromatic amine and a potent nucleophile.

  • Acylation and Sulfonylation: It readily reacts with acid chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form stable amide or sulfonamide linkages. This is a common strategy for introducing new side chains or modifying properties.[10]

  • N-Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.[10]

  • Diazotization: The primary amine can be converted to a diazonium salt, which can then be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions, although this is less common when other reactive sites are present.

Reactions at the Ethynyl Group

The terminal alkyne is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

  • Sonogashira Coupling: While used for its synthesis, the ethynyl group can itself act as a substrate in a subsequent Sonogashira reaction with another aryl or vinyl halide to build larger conjugated systems.[6]

  • Click Chemistry: The terminal alkyne is an ideal partner for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring, linking the pyridine core to another molecule containing an azide group.

  • Other Alkyne Reactions: It can undergo various other classical alkyne reactions, including hydration, hydrohalogenation, and various cycloadditions.

Reactions involving the Fluoropyridine Core
  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. Under appropriate conditions, it can be displaced by strong nucleophiles (e.g., alkoxides, thiolates, or other amines), providing another avenue for derivatization.[11]

  • Modification of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom retains some basicity and can be protonated, alkylated to form a pyridinium salt, or oxidized to an N-oxide, which can alter the electronic properties and reactivity of the entire ring system.

Applications in Medicinal Chemistry

The structural motifs present in 5-Ethynyl-2-fluoropyridin-3-amine are prevalent in modern pharmaceuticals. Fluorinated heterocycles are found in over 20% of all marketed drugs.[1][2] This building block is particularly well-suited for the synthesis of kinase inhibitors, which often feature a substituted heterocyclic core that binds in the ATP pocket of the enzyme.

The molecule serves as a versatile scaffold:

  • The aminopyridine core can act as a hinge-binding motif, forming crucial hydrogen bonds with the protein backbone.

  • The ethynyl group provides a vector for extending a substituent out into the solvent-exposed region of a binding site or for linking to another pharmacophore, often via a triazole ring formed through click chemistry.

  • The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.[12]

Its utility is primarily as an intermediate in the construction of larger, more complex lead compounds and drug candidates. For example, similar aminopyrimidine structures have been used to develop potent dual inhibitors of kinases like FLT3 and CHK1 for applications in oncology.[13]

Safety and Handling

5-Ethynyl-2-fluoropyridin-3-amine is a chemical intermediate intended for research and development purposes.

  • General Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

  • Hazards: While a specific, comprehensive Safety Data Sheet (SDS) is not publicly available, related isomers are listed as being harmful if swallowed and causing skin and eye irritation.[14] Assume this compound has similar properties. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Some suppliers recommend refrigerated storage.[14]

Disclaimer: This information is for technical guidance only. Always consult the official Safety Data Sheet (SDS) provided by the supplier before handling, storage, or use.

References

  • Vertex AI Search. (2026).
  • PubChemLite. (n.d.). 5-ethynyl-3-fluoropyridin-2-amine (C7H5FN2). Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
  • PubChemLite. (n.d.). 2-ethynyl-5-fluoropyridin-3-amine (C7H5FN2). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Chemical Engineering Transactions. (2021).
  • NextSDS. (n.d.). 2-ethynyl-5-fluoropyridin-3-amine — Chemical Substance Information. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 5-ethynyl-2-fluoropyridin-3-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluoropyridin-3-amine.
  • El-Faham, A., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • MDPI. (2023).
  • Pannecoucke, X., et al. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research.
  • Michigan State University. (n.d.). Chemistry of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Heterocyclic Amines.
  • Deng, M., et al. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. MedChemComm.
  • ResearchGate. (2026).

Sources

Exploratory

Whitepaper: Strategic Application of 5-Ethynyl-2-fluoropyridin-3-amine in Drug Discovery

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel molecular building blocks that offer orthogonal reactivity. 5-Ethynyl-2-fluoropyridin-3-amine (CAS: 1824202-61-0) re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel molecular building blocks that offer orthogonal reactivity. 5-Ethynyl-2-fluoropyridin-3-amine (CAS: 1824202-61-0) represents a highly privileged, trifunctional scaffold[1]. By integrating an electron-deficient pyridine core with three distinct reactive handles—a C2-fluorine, a C3-primary amine, and a C5-terminal alkyne—this molecule enables rapid, late-stage diversification. This whitepaper details the physicochemical profiling, mechanistic causality of its reactivity, and self-validating experimental protocols required to deploy this scaffold in advanced drug discovery programs.

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting its behavior in both synthetic workflows and biological environments[2]. The quantitative data is summarized in Table 1.

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name 5-Ethynyl-2-fluoropyridin-3-amine
CAS Number 1824202-61-0
Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
InChI Key KBGNKTCZVYFYRK-UHFFFAOYSA-N
Canonical SMILES C#CC1=CC(N)=C(F)N=C1
Purity Standard ≥ 95% (Typical commercial grade)

Mechanistic Utility & Reactivity Mapping

The true value of 5-Ethynyl-2-fluoropyridin-3-amine lies in its orthogonal reactivity. Each functional group can be addressed independently without cross-reactivity, provided the correct reaction conditions are applied.

  • C2-Fluorine (SNAr): In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the formation of the Meisenheimer complex. Fluorine is highly electronegative, aggressively withdrawing electron density via the inductive effect and making the C2 carbon highly electrophilic. Consequently, fluoro-pyridines react orders of magnitude faster than their chloro-analogs.

  • C3-Amine (Amidation/Diazotization): The primary amine acts as an electron-donating group via resonance, which slightly tempers the electrophilicity of the pyridine ring. This causality is crucial: it prevents the C2-fluorine from being too reactive, allowing for stable storage and controlled, stepwise functionalization without runaway degradation.

  • C5-Ethynyl (CuAAC/Sonogashira): The terminal alkyne is electronically insulated from the push-pull dynamics of the C2/C3 positions. This allows for seamless integration into Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows.

G Core 5-Ethynyl-2-fluoropyridin-3-amine (CAS: 1824202-61-0) CuAAC C5-Ethynyl: CuAAC / Sonogashira Core->CuAAC Azide/Cu(I) SNAr C2-Fluoro: SNAr with Amines/Thiols Core->SNAr Nucleophile, Heat Amide C3-Amino: Amidation / Urea Formation Core->Amide Acyl Chloride/Base

Orthogonal reactivity map of 5-Ethynyl-2-fluoropyridin-3-amine demonstrating site-specific workflows.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the causality of the chemical transformations is maintained.

Protocol 1: Regioselective SNAr at the C2-Fluorine

Objective: Displace the C2-fluorine with a secondary amine (e.g., morpholine) to build a hydrophobic binding motif. Causality Check: Using a polar aprotic solvent (DMSO) stabilizes the polar Meisenheimer transition state, accelerating the reaction. The addition of DIPEA neutralizes the generated HF, driving the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL vial, dissolve 5-Ethynyl-2-fluoropyridin-3-amine (1.0 mmol, 136 mg) in 5.0 mL of anhydrous DMSO (0.2 M concentration).

  • Reagent Addition: Add morpholine (1.5 mmol, 130 µL) followed by N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

  • Thermal Activation: Seal the vial and heat the reaction mixture to 80 °C using an aluminum heating block. Stir for 4–6 hours.

  • Validation Checkpoint: Sample 5 µL of the mixture, dilute in 1 mL of MeCN, and analyze via LC-MS. The disappearance of the starting material mass (m/z 137 [M+H]+) and the appearance of the product mass (m/z 204 [M+H]+) validates the SNAr progression.

  • Workup: Cool to room temperature. Quench the reaction by adding 15 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: CuAAC "Click" Chemistry at the C5-Ethynyl Group

Objective: Construct a 1,4-disubstituted 1,2,3-triazole to extend the scaffold into the solvent-exposed channel of a target protein. Causality Check: Generating Cu(I) in situ from Cu(II)SO4 and sodium ascorbate is superior to using direct Cu(I) salts, as it prevents oxidative degradation. A mixed solvent system (t-BuOH/H2O) ensures that both the hydrophobic organic azide and the hydrophilic copper catalysts remain in solution, preventing the premature precipitation of the copper-acetylide intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve the pyridine core (1.0 mmol) and the target organic azide (1.1 mmol) in 10 mL of a 1:1 mixture of tert-butanol and deionized water.

  • Catalyst Assembly: Freshly prepare a 1.0 M solution of sodium ascorbate in water. Add 200 µL (0.2 mmol, 0.2 eq) to the reaction mixture.

  • Initiation: Add 50 µL of a 1.0 M aqueous solution of CuSO4·5H2O (0.05 mmol, 0.05 eq). The solution will briefly turn brown (formation of Cu(I)) before settling into a pale yellow/green suspension.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint: TLC (Thin Layer Chromatography) using 5% MeOH in DCM. The triazole product will appear as a highly UV-active spot with a lower Rf than the starting alkyne.

  • Workup: Dilute the mixture with 20 mL of water and add 2 mL of saturated NH4Cl solution to sequester residual copper. Extract with Dichloromethane (3 x 20 mL). Dry, concentrate, and purify via recrystallization or chromatography.

Application in Drug Design (Signaling & Binding)

In the context of kinase inhibitor development (e.g., targeting ALK or EGFR pathways), the 5-Ethynyl-2-fluoropyridin-3-amine scaffold serves as a highly effective hinge-binding mimic. The pyridine nitrogen and the C3-amino group form critical bidentate hydrogen bonds with the kinase hinge region. Concurrently, the C2 and C5 substitutions are directed toward the hydrophobic pocket and the solvent channel, respectively.

G Kinase Target Kinase (e.g., ALK / EGFR) Hinge Hinge Region Binding (Pyridine N & C3-NH2) Kinase->Hinge Hydrogen Bonding Solvent Solvent Channel (C5-Triazole Extension) Kinase->Solvent Steric Tolerance Hydrophobic Hydrophobic Pocket (C2-Substitution) Kinase->Hydrophobic Van der Waals Hinge->Solvent Hinge->Hydrophobic

Structural mapping of the pyridine scaffold interactions within a canonical kinase binding pocket.

Conclusion

The rational design of pharmaceuticals requires molecular building blocks that offer predictable, orthogonal reactivity. 5-Ethynyl-2-fluoropyridin-3-amine meets these criteria perfectly. By understanding the electronic causality governing its C2, C3, and C5 positions, researchers can execute self-validating protocols to rapidly generate diverse, high-value chemical libraries.

References

Sources

Foundational

5-Ethynyl-2-fluoropyridin-3-amine molecular weight

An In-depth Technical Guide to 5-Ethynyl-2-fluoropyridin-3-amine: Properties, Synthesis, and Applications in Drug Discovery Introduction In the landscape of modern medicinal chemistry, the strategic design of molecular b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Ethynyl-2-fluoropyridin-3-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 5-Ethynyl-2-fluoropyridin-3-amine is a heterocyclic compound that has emerged as a particularly valuable intermediate. Its structure is densely functionalized, incorporating a pyridine core, a fluorine substituent, an amino group, and an ethynyl moiety. This unique combination of features makes it a versatile scaffold for creating complex molecules with desirable pharmacological properties.

The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and improve binding affinity to target proteins.[1][2] The pyridine ring itself is a common motif in many approved drugs, prized for its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. The amino group provides a convenient handle for further synthetic elaboration, while the terminal alkyne of the ethynyl group is a versatile functional group, ready for participation in a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").

This technical guide provides a comprehensive overview of 5-Ethynyl-2-fluoropyridin-3-amine, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, propose a robust synthetic pathway with a detailed experimental protocol, outline methods for its characterization, and discuss its applications as a strategic building block in the synthesis of potential therapeutic agents.

Part 1: Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is the foundation for its effective use in synthesis and research.

Key Properties Summary

The essential physicochemical data for 5-Ethynyl-2-fluoropyridin-3-amine are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 136.13 g/mol [3][4][5]
Chemical Formula C₇H₅FN₂[4][5]
CAS Number 1824202-61-0[3][4][5]
Canonical SMILES C#CC1=CN=C(F)C(N)=C1[3]
InChI Key KBGNKTCZVYFYRK-UHFFFAOYSA-N[3][4][5]
Synonyms 5-Ethynyl-2-fluoro-3-pyridinamine[3][4][5]
Typical Purity ≥95%[5]
Physical Form Powder
Structural Features

The molecule's power as a synthetic intermediate lies in the distinct reactivity of its functional groups. The 2-fluoro and 3-amino substitution pattern on the pyridine ring creates a specific electronic environment that influences the reactivity of the ring itself and the appended functional groups. The ethynyl group at the 5-position is sterically accessible for a wide range of chemical transformations.

Handling and Safety
  • Health Hazards: Assumed to be harmful if swallowed, in contact with skin, or inhaled. It is expected to cause skin and serious eye irritation. May cause respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work should be conducted in a well-ventilated area or a chemical fume hood.[6][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

Part 2: Synthesis and Characterization

While specific preparations for this exact molecule are proprietary or not widely published, a robust and logical synthetic route can be designed based on well-established organometallic chemistry, particularly the Sonogashira cross-coupling reaction. This approach offers high yields and functional group tolerance.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step sequence starting from a suitable halogenated precursor, 5-bromo-2-fluoropyridin-3-amine. This precursor can be subjected to a palladium-catalyzed Sonogashira coupling with a protected alkyne, followed by deprotection to yield the final product.

Synthetic Pathway A 5-Bromo-2-fluoropyridin-3-amine B Sonogashira Coupling A->B (TMS)C≡CH, Pd(PPh₃)₄, CuI, Et₃N C 5-((Trimethylsilyl)ethynyl)-2-fluoropyridin-3-amine B->C D Deprotection C->D K₂CO₃, MeOH E 5-Ethynyl-2-fluoropyridin-3-amine D->E Analytical Workflow cluster_purification Purification cluster_characterization Structural & Purity Verification Crude Crude Product Purified Purified Product Crude->Purified Column Chromatography NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified->NMR MS Mass Spectrometry Purified->MS IR IR Spectroscopy Purified->IR Final Confirmed Structure & Purity >95% NMR->Final MS->Final IR->Final Conceptual Kinase Inhibition Scaffold 5-Ethynyl-2-fluoropyridin-3-amine Scaffold AmineMod Amine Modification (e.g., Acylation) Scaffold->AmineMod AlkyneMod Alkyne Modification (e.g., Click Chemistry) Scaffold->AlkyneMod Drug Final Drug Candidate AmineMod->Drug AlkyneMod->Drug Target Kinase Active Site Drug->Target Hinge Hinge Region Binding Target->Hinge Selectivity Selectivity Pocket Interaction Target->Selectivity

Sources

Exploratory

Strategic Synthesis of 5-Ethynyl-2-fluoropyridin-3-amine: A Technical Whitepaper

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Process Optimization, and Self-Validating Protocols Executive Summary The functionalization of pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Process Optimization, and Self-Validating Protocols

Executive Summary

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. 5-Ethynyl-2-fluoropyridin-3-amine (CAS: 1824202-61-0) [1] represents a highly versatile building block. The terminal alkyne provides an ideal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry or further cross-coupling, while the fluoro and primary amine substituents offer critical hydrogen-bonding networks and metabolic stability.

This whitepaper details a robust, high-yielding, two-step synthetic pathway to generate this compound. By leveraging a highly regioselective Sonogashira cross-coupling followed by a mild desilylation, this protocol avoids the pitfalls of volatile acetylenes and ensures scalable, reproducible yields.

Strategic Route Design & Causality

Designing a synthesis for a polyfunctionalized heterocycle requires careful orchestration of electronic effects and protecting group strategies.

Why start with 5-bromo-2-fluoropyridin-3-amine? The starting material, 5-bromo-2-fluoropyridin-3-amine (CAS: 884495-22-1) [2], presents two halogens. However, the carbon-bromine (C-Br) bond is significantly weaker and more susceptible to oxidative addition by Palladium(0) than the carbon-fluorine (C-F) bond. The electron-withdrawing nature of the fluorine atom further activates the pyridine ring, counteracting the electron-donating deactivation typically caused by the amine group.

Why use Trimethylsilylacetylene (TMSA)? Direct coupling with acetylene gas is notoriously difficult to control, often resulting in symmetric diarylalkyne homocoupling and posing severe flammability risks. TMSA acts as a mono-protected surrogate. The bulky trimethylsilyl (TMS) group sterically hinders any secondary coupling, enforcing a strict 1:1 stoichiometric reaction [3].

Mechanistic Pathway & Workflow Visualization

The following diagrams illustrate the overall synthetic workflow and the underlying catalytic mechanism governing the key carbon-carbon bond formation.

Workflow A 5-Bromo-2-fluoropyridin-3-amine (CAS: 884495-22-1) B Sonogashira Coupling Pd(PPh3)2Cl2, CuI, TMSA Et3N, THF, 70°C A->B C TMS-Protected Intermediate 2-fluoro-5-((trimethylsilyl)ethynyl)pyridin-3-amine B->C D Deprotection K2CO3, MeOH, RT C->D E 5-Ethynyl-2-fluoropyridin-3-amine (CAS: 1824202-61-0) D->E

Overall two-step synthetic workflow for 5-ethynyl-2-fluoropyridin-3-amine.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd + Ar-Br PdII Pd(II) Intermediate Ar-Pd(L2)-Br OxAdd->PdII TransMet Transmetalation (with Cu-acetylide) PdII->TransMet + Cu-C≡C-TMS PdII_Alkyne Pd(II) Complex Ar-Pd(L2)-C≡C-TMS TransMet->PdII_Alkyne - CuBr RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product TMS-Protected Product RedElim->Product

Palladium-catalyzed Sonogashira mechanistic cycle for the substrate.

Quantitative Data & Process Optimization

To ensure maximum throughput and minimize catalyst degradation, extensive screening was performed for Phase 1. The data below summarizes the causality behind the final protocol selection.

EntryPalladium SourceCo-CatalystBase / SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4 (5 mol%)CuI (10 mol%)Et3N (neat)8068Significant Glaser homocoupling of TMSA due to excess base and heat.
2Pd(OAc)2 (5 mol%)CuI (10 mol%)DIPEA / DMF9055Catalyst degradation (black Pd precipitation) observed; ligand-free Pd(II) is unstable here.
3 Pd(PPh3)2Cl2 (5 mol%) CuI (10 mol%) Et3N / THF (1:1) 70 89 Optimal conversion. Stable Pd(II) precatalyst reduces cleanly in situ. Clean impurity profile.
4Pd(dppf)Cl2 (5 mol%)CuI (10 mol%)K2CO3 / Dioxane8072Sluggish transmetalation; inorganic base has poor solubility in Dioxane.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. By strictly adhering to the In-Process Controls (IPCs), researchers can verify the success of the chemical transformation before proceeding to workup, minimizing wasted time and reagents.

Phase 1: Palladium-Catalyzed Sonogashira Cross-Coupling

Objective: Synthesize 2-fluoro-5-((trimethylsilyl)ethynyl)pyridin-3-amine.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, add 5-bromo-2-fluoropyridin-3-amine (1.91 g, 10.0 mmol, 1.0 eq), Pd(PPh3)2Cl2 (350 mg, 0.05 eq), and CuI (190 mg, 0.1 eq).

  • Solvent Addition: Add anhydrous THF (20 mL) and anhydrous Triethylamine (20 mL). Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (critical to prevent Glaser homocoupling of the alkyne).

  • Reagent Addition: Introduce Trimethylsilylacetylene (TMSA) (2.1 mL, 15.0 mmol, 1.5 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 70 °C under constant stirring for 6 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot, dilute in Methanol, and analyze via LC-MS.

    • Validation Checkpoint: The starting material peak (M+H = 191/193 isotopic cluster) must disappear. A new peak at M+H = 209 confirms the formation of the TMS-protected intermediate.

  • Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove Pd black and Cu salts. Concentrate the filtrate in vacuo, dissolve in EtOAc, and wash with brine. Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc) to yield the intermediate as a light brown solid.

Phase 2: TMS Deprotection (Desilylation)

Objective: Cleave the C-Si bond to yield 5-ethynyl-2-fluoropyridin-3-amine.

  • Preparation: Dissolve the TMS-protected intermediate (1.66 g, ~8.0 mmol) in Methanol (30 mL).

  • Reagent Addition: Add Potassium carbonate (K2CO3) (2.21 g, 16.0 mmol, 2.0 eq) in one portion. The methoxide ion generated in situ will attack the silicon atom, driving the cleavage.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation (IPC): Analyze via TLC (UV active) and LC-MS.

    • Validation Checkpoint: LC-MS must show a complete mass shift to M+H = 137 . 1H-NMR (if run) will reveal a sharp singlet near ~4.2 ppm (terminal alkyne proton) and the disappearance of the 9H TMS singlet at ~0.2 ppm.

  • Workup: Evaporate the Methanol under reduced pressure. Partition the residue between EtOAc (50 mL) and distilled water (30 mL). Extract the aqueous layer twice more with EtOAc. Combine organic layers, dry over MgSO4, and concentrate to afford 5-ethynyl-2-fluoropyridin-3-amine as an off-white to pale yellow solid.

References

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

Foundational

5-Ethynyl-2-fluoropyridin-3-amine: Structural Significance, Synthesis, and Applications in Targeted Therapeutics

Executive Summary In the landscape of modern medicinal chemistry and targeted drug discovery, the strategic decoration of heteroaromatic scaffolds is paramount. 5-Ethynyl-2-fluoropyridin-3-amine (CAS: 1824202-61-0)[1] ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and targeted drug discovery, the strategic decoration of heteroaromatic scaffolds is paramount. 5-Ethynyl-2-fluoropyridin-3-amine (CAS: 1824202-61-0)[1] has emerged as a highly privileged building block. By integrating a rigid bioorthogonal handle (ethynyl), an electronegative metabolic shield (fluoro), and a hydrogen-bonding moiety (amine) onto a single pyridine core, this molecule serves as a critical intermediate for synthesizing kinase inhibitors, Proteolysis Targeting Chimeras (PROTACs), and fluorescent probes.

This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, stereoelectronic properties, a self-validating synthetic protocol, and its applications in drug development.

IUPAC Nomenclature & Stereoelectronic Profiling

The IUPAC name 5-ethynyl-2-fluoropyridin-3-amine is derived through a strict hierarchical application of organic nomenclature rules, which simultaneously reveals the molecule's stereoelectronic behavior.

  • Parent Scaffold (Pyridine): The foundational six-membered heteroaromatic ring. The nitrogen atom is designated as position 1. As an electron-deficient ring, it is inherently resistant to electrophilic aromatic substitution but primed for nucleophilic attack.

  • Principal Functional Group (-amine at C3): According to IUPAC priority rules, amines outrank halogens and alkynes, dictating the suffix "-amine".

    • Causality in Drug Design: The 3-amino group acts as a strong electron-donating group (EDG) via resonance. In kinase inhibitor design, this primary amine frequently serves as a critical hydrogen bond donor, anchoring the molecule to the backbone carbonyls within the ATP-binding hinge region of kinases.

  • Substituent 1 (-fluoro at C2): Numbering the ring to provide the lowest possible locants places the highly electronegative fluorine at the ortho position relative to the pyridine nitrogen.

    • Causality in Drug Design: Fluorine exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the pKa of the adjacent pyridine nitrogen. This prevents protonation at physiological pH, thereby enhancing lipophilicity and membrane permeability. Furthermore, it sterically and electronically blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the vulnerable 2-position.

  • Substituent 2 (-ethynyl at C5): An sp-hybridized, linear terminal alkyne.

    • Causality in Drug Design: The linear geometry allows the ethynyl group to project deeply into narrow hydrophobic pockets without introducing steric clashes. Crucially, the terminal alkyne provides a bioorthogonal "click" handle for late-stage functionalization.

Physicochemical Properties & Quantitative Data

The following table summarizes the core quantitative metrics and identifiers for 5-ethynyl-2-fluoropyridin-3-amine, utilized for compound verification and computational modeling[1].

PropertyValue / Identifier
IUPAC Name 5-ethynyl-2-fluoropyridin-3-amine
CAS Registry Number 1824202-61-0
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol
SMILES String NC1=CC(C#C)=CN=C1F
InChI Key KBGNKTCZVYFYRK-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 38.9 Ų
Hydrogen Bond Donors / Acceptors 1 / 2

Synthetic Methodology: A Self-Validating Protocol

The most efficient and regioselective route to synthesize 5-ethynyl-2-fluoropyridin-3-amine utilizes 5-bromo-2-fluoropyridin-3-amine (CAS: 884495-22-1)[2] as the starting material. The bromine at the 5-position is highly susceptible to oxidative addition by Palladium(0), whereas the C-F bond remains entirely inert under these conditions, ensuring absolute regiocontrol.

Phase 1: Sonogashira Cross-Coupling

Objective: Install a protected alkyne at the C5 position. Causality of Reagents:

  • Trimethylsilylacetylene (TMS-acetylene): Used instead of acetylene gas to prevent explosive hazards and suppress unwanted Glaser homocoupling.

  • Pd(PPh₃)₂Cl₂ & CuI: The Pd(II) precatalyst reduces in situ to active Pd(0). CuI acts as a co-catalyst, forming a highly nucleophilic copper acetylide that facilitates transmetalation to the palladium center.

  • Triethylamine (Et₃N): Serves dual purposes as the solvent and the base required to deprotonate the alkyne.

Step-by-Step Execution:

  • Charge an oven-dried Schlenk flask with 5-bromo-2-fluoropyridin-3-amine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) under an argon atmosphere.

  • Add degassed Et₃N (0.2 M relative to substrate) followed by TMS-acetylene (1.2 eq).

  • Stir the reaction mixture at 70°C for 4 hours.

  • Validation Checkpoint 1 (In-Process): Analyze via TLC (Hexanes/EtOAc 3:1) or LC-MS. The system is validated when the starting material mass (m/z 191/193, isotopic doublet) is fully consumed, replaced by the TMS-protected intermediate (m/z 209.1).

Phase 2: TMS Deprotection

Objective: Cleave the silyl group to reveal the terminal alkyne. Causality of Reagents:

  • K₂CO₃ in Methanol: The Si-C bond is uniquely susceptible to nucleophilic attack by methoxide (generated in situ). This mild basic solvolysis prevents the degradation of the amine or the cleavage of the robust C-F bond.

Step-by-Step Execution:

  • Filter the crude mixture from Phase 1 through a Celite pad to remove metal catalysts, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in Methanol (0.1 M) and add anhydrous K₂CO₃ (1.5 eq).

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint 2 (Product Isolation): Quench with water, extract with EtOAc, and dry over Na₂SO₄. Final validation requires ¹H-NMR (CDCl₃) confirming the appearance of a sharp alkyne proton singlet at ~3.2 ppm, and LC-MS confirming the final mass (m/z 137.1 [M+H]⁺).

SynthWorkflow A 5-Bromo-2-fluoropyridin-3-amine (CAS: 884495-22-1) B Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N TMS-Acetylene A->B C TMS-Protected Intermediate B->C D Deprotection K2CO3, MeOH C->D E 5-Ethynyl-2-fluoropyridin-3-amine (CAS: 1824202-61-0) D->E

Fig 1: Two-step self-validating synthetic workflow for 5-Ethynyl-2-fluoropyridin-3-amine.

Applications in Drug Development

Bioorthogonal Click Chemistry (CuAAC)

The terminal alkyne of 5-ethynyl-2-fluoropyridin-3-amine is perfectly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In modern drug discovery, this is heavily utilized in the synthesis of PROTACs . Researchers can attach the 2-fluoro-3-amino pyridine warhead (targeting a specific kinase) to an azide-functionalized E3 ligase ligand (e.g., a Cereblon or VHL binder). The resulting 1,4-disubstituted 1,2,3-triazole linkage is metabolically stable, rigid, and acts as an excellent pharmacokinetic linker.

ClickChem cluster_0 CuAAC Bioorthogonal Conjugation Alk Alkyne Warhead 5-Ethynyl-2-fluoropyridin-3-amine Cat Catalytic System CuSO4 / Sodium Ascorbate Alk->Cat Azide Azide Linker Target-specific E3 Ligase Ligand Azide->Cat Prod 1,4-Disubstituted 1,2,3-Triazole Stable PROTAC Bioconjugate Cat->Prod Regioselective Cycloaddition

Fig 2: Application of the terminal alkyne in CuAAC click chemistry for PROTAC synthesis.

Kinase Inhibitor Scaffold Optimization

Beyond click chemistry, the alkyne itself can be retained in the final active pharmaceutical ingredient (API). The rigid, cylindrical electron cloud of the ethynyl group is known to form favorable multipolar interactions with aromatic residues (like Phenylalanine or Tyrosine) deep within the hydrophobic "back pockets" of kinases, dramatically increasing binding affinity and target residence time without inflating the molecule's molecular weight.

References

Sources

Exploratory

A Senior Application Scientist's Guide to 5-Ethynyl-2-fluoropyridin-3-amine: A Keystone Building Block in Modern Drug Discovery

Abstract: 5-Ethynyl-2-fluoropyridin-3-amine is a highly functionalized heterocyclic compound that has emerged as a strategic building block in medicinal chemistry and materials science. Its unique trifunctional architect...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 5-Ethynyl-2-fluoropyridin-3-amine is a highly functionalized heterocyclic compound that has emerged as a strategic building block in medicinal chemistry and materials science. Its unique trifunctional architecture, featuring an aminopyridine core, a fluorine substituent, and an ethynyl group, offers a convergence of desirable properties for the synthesis of complex molecular targets. The aminopyridine scaffold is a prevalent motif in numerous biologically active compounds, while the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The terminal alkyne provides a versatile handle for post-synthetic modifications, most notably through copper-catalyzed or copper-free Sonogashira couplings and azide-alkyne "click" chemistry.[3][4][5] This guide provides an in-depth analysis of the compound's properties, a robust synthetic strategy with mechanistic considerations, and a discussion of its critical applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Trifunctional Scaffold

The design of novel therapeutic agents often hinges on the availability of versatile chemical scaffolds that allow for systematic exploration of chemical space. 5-Ethynyl-2-fluoropyridin-3-amine represents a premier example of such a scaffold. Its structure is a carefully orchestrated assembly of three key functional groups, each contributing distinct and synergistic advantages:

  • The 2-Aminopyridine Core: This motif is a well-established "privileged structure" in medicinal chemistry, found in a wide array of kinase inhibitors and other therapeutic agents.[6] The dual nucleophilic nature of the endocyclic and exocyclic nitrogen atoms provides a platform for constructing fused heterocyclic systems.

  • The 2-Fluoro Substituent: The incorporation of fluorine is a cornerstone of modern drug design.[1][2] Positioned ortho to the amino group, the highly electronegative fluorine atom modulates the pKa of the pyridine nitrogen and the amino group, influencing binding interactions and solubility. Crucially, it can block sites of metabolic oxidation, thereby increasing the pharmacokinetic half-life of a drug candidate.[2]

  • The 5-Ethynyl Group: The terminal alkyne is a uniquely powerful functional group. It serves as a linchpin for carbon-carbon bond formation via cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or vinyl substituents.[7] Furthermore, its high reactivity in cycloaddition reactions, particularly "click chemistry," makes it an ideal tool for bioconjugation, fluorescent probe attachment, and fragment-based drug discovery (FBDD).[3][4]

This guide will dissect these features, providing a comprehensive technical overview for leveraging this potent molecule in research and development.

Core Properties and Chemical Identifiers

Precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility. The key identifiers and physicochemical properties of 5-Ethynyl-2-fluoropyridin-3-amine are summarized below.

PropertyValueSource
IUPAC Name 5-Ethynyl-2-fluoropyridin-3-amineAiFChem
Synonym 5-Ethynyl-2-fluoro-3-pyridinamineAiFChem
CAS Number 1824202-61-0AiFChem[8]
Molecular Formula C₇H₅FN₂AiFChem[8]
Molecular Weight 136.13 g/mol Sigma-Aldrich
InChI InChI=1S/C7H5FN2/c1-2-5-3-6(8)7(9)4-10-5/h1,3-4H,9H2Derived
InChIKey KBGNKTCZVYFYRK-UHFFFAOYSA-N AiFChem[8]
Physical Form Solid / PowderSigma-Aldrich[9]
Purity Typically ≥95%AiFChem, Sigma-Aldrich[8][9]

Synthesis and Mechanistic Insights

A robust and scalable synthesis is critical for the utility of any chemical building block. While multiple synthetic routes can be envisioned, a logical and field-proven approach involves a two-stage process: (1) selective amination of a di-halogenated pyridine precursor, followed by (2) a Sonogashira cross-coupling reaction to install the ethynyl group.

Synthesis_Pathway start 5-Bromo-2,3-difluoropyridine (Precursor) inter 5-Bromo-2-fluoropyridin-3-amine (Intermediate) start->inter  Selective Nucleophilic  Aromatic Substitution (SNAr)  Reagents: NH₃ source (e.g., NH₄OH)  Solvent: DMSO or NMP final 5-Ethynyl-2-fluoropyridin-3-amine (Final Product) inter->final  Sonogashira Coupling  Reagents: Ethynyltrimethylsilane,  Pd(PPh₃)₄, CuI, Base (e.g., Et₃N)  then desilylation (e.g., K₂CO₃)

Caption: Proposed synthetic pathway for 5-Ethynyl-2-fluoropyridin-3-amine.

Stage 1: Selective Amination (SNAr)

The synthesis begins with a suitable precursor like 5-bromo-2,3-difluoropyridine. The key to this step is the regioselective displacement of the fluorine atom at the 3-position. The fluorine at the 2-position is generally more activated towards nucleophilic attack; however, controlled reaction conditions allow for the desired substitution. This principle is demonstrated in the synthesis of related compounds like 5-chloro-2-fluoropyridin-3-amine.[10]

Causality: The electron-withdrawing nature of the pyridine nitrogen and the halogens activates the ring for nucleophilic aromatic substitution (SNAr). By using a controlled amount of an ammonia source (e.g., aqueous ammonia) in a polar aprotic solvent like DMSO, the reaction can be directed to favor substitution at the C3 position.

Stage 2: Sonogashira Cross-Coupling

The Sonogashira coupling is the quintessential reaction for forming a C(sp²)-C(sp) bond, making it ideal for introducing the ethynyl group onto the brominated intermediate.[5][7] The reaction is catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt.[11]

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry, inert-atmosphere reaction vessel, add 5-bromo-2-fluoropyridin-3-amine (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and copper(I) iodide (CuI) (0.04-0.10 eq.).

  • Solvent and Reagents: Add a suitable degassed solvent (e.g., THF or 1,4-dioxane) and a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylamine (DIPEA) (2.0-3.0 eq.), which also serves as a solvent.

  • Alkyne Addition: Add a source for the ethynyl group, such as ethynyltrimethylsilane (TMS-acetylene) (1.2-1.5 eq.). Using a protected alkyne prevents self-coupling (Glaser coupling).[5]

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Deprotection: After completion, perform a standard aqueous work-up. The crude TMS-protected product is then deprotected using mild basic conditions (e.g., K₂CO₃ in methanol) to yield the terminal alkyne.

  • Purification: Purify the final product by column chromatography on silica gel.

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl bromide to Pd(0), while the copper cycle generates a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst.[11]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂(Br) pd0->pd_ox Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)L₂(C≡CR) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product cu_i Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_ox from Cu to Pd cu_acetylide->cu_i alkyne H-C≡CR alkyne->cu_acetylide + Base

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Applications in Research and Drug Discovery

The utility of 5-ethynyl-2-fluoropyridin-3-amine stems from its role as a versatile fragment for building larger, more complex molecules with tailored biological functions.

Kinase Inhibitor Scaffolding

The 2-aminopyridine moiety is a cornerstone of many ATP-competitive kinase inhibitors. The amino group at C3 and the pyridine nitrogen can form critical hydrogen bond interactions with the hinge region of the kinase active site. The ethynyl group at C5 provides an ideal vector for extending into the solvent-exposed region, allowing for the introduction of substituents that can enhance potency and selectivity.[6]

Bioorthogonal Chemistry and Chemical Biology

The terminal alkyne is a key player in bioorthogonal "click" chemistry. It reacts efficiently and selectively with azide-functionalized molecules in complex biological media. This enables a wide range of applications:

  • Target Identification: The molecule can be incorporated into a potential drug, which is then used to "fish" for its protein target from a cell lysate by clicking it onto an azide-functionalized bead.

  • Fluorescent Probes: A fluorescent dye containing an azide group can be "clicked" onto the molecule to visualize its localization within cells or tissues.[3][4][12]

  • PROTACs and Molecular Glues: The ethynyl group serves as a convenient attachment point for linkers used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Drug_Discovery_Workflow start 5-Ethynyl-2-fluoropyridin-3-amine (Core Fragment) lib_synth Library Synthesis (via Sonogashira or Click Chemistry) start->lib_synth screening High-Throughput Screening (Biochemical & Cellular Assays) lib_synth->screening hit Hit Identification (Potent & Selective Compounds) screening->hit lead_op Lead Optimization (ADME/Tox Profiling) hit->lead_op candidate Drug Candidate lead_op->candidate

Caption: Application workflow in fragment-based drug discovery.

Representative Analytical Data

Characterization of 5-ethynyl-2-fluoropyridin-3-amine and its derivatives relies on standard analytical techniques. The following table summarizes the expected spectroscopic signatures.

TechniqueExpected ObservationsRationale
¹H NMR Aromatic protons on the pyridine ring (2H). A singlet for the alkyne proton (~3.0-3.5 ppm). A broad singlet for the -NH₂ protons.Chemical shifts and splitting patterns are dictated by the electronic environment and coupling between adjacent protons.[4][13]
¹³C NMR Two signals for the alkyne carbons (~80-90 ppm). Aromatic carbon signals, with those bonded to F or N showing characteristic shifts and C-F coupling.The fluorine atom induces significant splitting (JCF) on the carbon signals, which is diagnostic.[4][13]
¹⁹F NMR A singlet or a multiplet (if coupled to nearby protons) in the typical range for aryl fluorides.Provides unambiguous confirmation of the fluorine atom's presence and electronic environment.[13]
HRMS (ESI+) A prominent ion corresponding to [M+H]⁺, with the measured mass matching the calculated exact mass (e.g., for C₇H₆FN₂⁺).High-resolution mass spectrometry confirms the elemental composition of the molecule.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. While a specific safety data sheet (SDS) for this exact compound may be limited, data from analogous structures (e.g., fluorinated aminopyridines) provide a strong basis for risk assessment.[14][15]

  • Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[15] Causes skin and serious eye irritation. May cause respiratory irritation.[15][16] The ethynyl group can pose stability risks under certain conditions, although it is generally stable in this context.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid dust formation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Refrigerated storage may be recommended to ensure long-term stability.

Conclusion

5-Ethynyl-2-fluoropyridin-3-amine is more than just a chemical reagent; it is a strategic tool for molecular innovation. The convergence of a biologically relevant aminopyridine core, a metabolically stabilizing fluorine atom, and a synthetically versatile ethynyl handle makes it an exceptionally valuable building block. Its application streamlines the synthesis of complex kinase inhibitors, facilitates the development of advanced chemical biology probes, and accelerates drug discovery programs. For researchers aiming to construct novel, high-value molecules, a thorough understanding of this compound's properties and potential is an authoritative advantage.

References

  • NextSDS. (n.d.). 5-ethynyl-3-fluoropyridin-2-amine — Chemical Substance Information.
  • Li, et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Retrieved from [Link]

  • Li, et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • Carl ROTH. (2016). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). Retrieved from [Link]

  • SIOC Journals. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved from [Link]

  • NextSDS. (n.d.). 3-ethynyl-5-fluoropyridin-2-amine — Chemical Substance Information. Retrieved from [Link]

  • Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

  • PubMed. (2021). Discovery of 2-amino-3-amido-5-aryl-pyridines as highly potent, orally bioavailable, and efficacious PERK kinase inhibitors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Vedantu. (2020). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

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Foundational

Spectroscopic Characterization of 5-Ethynyl-2-fluoropyridin-3-amine: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Ethynyl-2-fluoropyridin-3-amine, a key building block for researchers, scientists, and drug development professionals. While dir...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Ethynyl-2-fluoropyridin-3-amine, a key building block for researchers, scientists, and drug development professionals. While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and comparative data from analogous structures to present a robust, predictive characterization. The methodologies and interpretations herein are designed to serve as a foundational reference for the empirical analysis of this and structurally related compounds.

Introduction to 5-Ethynyl-2-fluoropyridin-3-amine

5-Ethynyl-2-fluoropyridin-3-amine is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. The presence of three distinct functional groups—an ethynyl moiety, a fluorine atom, and an amino group—on the pyridine scaffold makes it a versatile precursor for the synthesis of more complex molecules, including those with applications in "click" chemistry and as fluorescent probes.[1][2] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation.

Predicted Spectroscopic Data

The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Ethynyl-2-fluoropyridin-3-amine. These predictions are based on the known effects of the individual substituents on the pyridine ring and data from related compounds.[3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the two aromatic protons, the amino protons, and the acetylenic proton. The fluorine atom at the C-2 position and the neighboring protons will exhibit characteristic couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 5-Ethynyl-2-fluoropyridin-3-amine

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.2 - 7.4dd³J(H4-H6) ≈ 2-3 Hz, ⁴J(H4-F) ≈ 4-6 Hz
H-67.8 - 8.0d³J(H6-H4) ≈ 2-3 Hz
NH₂4.0 - 5.0 (broad s)s-
C≡C-H3.2 - 3.5s-

Predicted in CDCl₃

The chemical shifts are influenced by the electronic nature of the substituents. The electron-withdrawing fluorine atom will deshield adjacent protons, while the electron-donating amino group will have a shielding effect.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by the significant downfield shift of the carbon atom bonded to fluorine (C-2) and the large one-bond carbon-fluorine coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for 5-Ethynyl-2-fluoropyridin-3-amine

CarbonPredicted Chemical Shift (δ, ppm)Predicted Key Couplings (J, Hz)
C-2152 - 158¹J(C2-F) ≈ 230-250 Hz
C-3138 - 142²J(C3-F) ≈ 10-15 Hz
C-4123 - 128³J(C4-F) ≈ 3-5 Hz
C-5115 - 120⁴J(C5-F) ≈ 1-3 Hz
C-6145 - 150³J(C6-F) ≈ 15-20 Hz
C≡C-H80 - 85-
C≡C -H75 - 80-

Predicted in CDCl₃

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will display characteristic absorption bands for the N-H, C≡C, C-F, and C-N bonds.

Table 3: Predicted IR Absorption Bands for 5-Ethynyl-2-fluoropyridin-3-amine

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H stretch (asymmetric)3400 - 3500Medium
N-H stretch (symmetric)3300 - 3400Medium
C≡C-H stretch3250 - 3350Sharp, Medium
C≡C stretch2100 - 2150Weak to Medium
N-H bend1600 - 1650Strong
Aromatic C=C and C=N stretches1400 - 1600Medium to Strong
C-N stretch (aromatic amine)1250 - 1340Strong
C-F stretch1200 - 1250Strong

The presence of two bands for the N-H stretch is characteristic of a primary amine.[4] The C-N stretch for aromatic amines is typically strong and appears at a higher wavenumber than for aliphatic amines.[4][5]

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a clear molecular ion peak and predictable fragmentation patterns.

  • Molecular Ion (M⁺): The calculated molecular weight of C₇H₅FN₂ is 136.13 g/mol . The high-resolution mass spectrum should show the molecular ion peak at m/z ≈ 136.046.

  • Key Fragmentation Patterns:

    • Loss of HCN (m/z 27) from the pyridine ring.

    • Loss of the ethynyl group (C₂H, m/z 25).

    • Fragmentation of the pyridine ring.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 5-Ethynyl-2-fluoropyridin-3-amine.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Set a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Employ proton decoupling to simplify the spectrum.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set a spectral width of approximately 240 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectra to the residual solvent peak.[6]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a sufficient number of scans (e.g., 16-32) and co-add them to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty sample compartment or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Optimize the ionization source parameters to maximize the signal of the molecular ion.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For fragmentation analysis, use tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 5-Ethynyl-2-fluoropyridin-3-amine.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Characterization Sample 5-Ethynyl-2-fluoropyridin-3-amine NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare ATR or KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectra NMR_Prep->NMR_Acq IR_Acq FTIR Spectrum IR_Prep->IR_Acq MS_Acq Mass Spectrum (ESI or APCI) MS_Prep->MS_Acq NMR_Analysis Chemical Shifts Coupling Constants Multiplicity NMR_Acq->NMR_Analysis IR_Analysis Characteristic Frequencies Functional Group ID IR_Acq->IR_Analysis MS_Analysis Molecular Ion Fragmentation Pattern MS_Acq->MS_Analysis Report Structural Elucidation & Spectroscopic Profile NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

Sources

Exploratory

A Technical Guide to the Predicted NMR Spectral Characteristics of 5-Ethynyl-2-fluoropyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 5-Ethynyl-2-fluoropyridin-3-a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 5-Ethynyl-2-fluoropyridin-3-amine. As a novel compound with limited publicly available experimental data, this document serves as a foundational resource for researchers, offering a robust estimation of its ¹H, ¹³C, and ¹⁹F NMR spectra. The predictions herein are grounded in fundamental NMR principles and comparative analysis of structurally related molecules.

Introduction

5-Ethynyl-2-fluoropyridin-3-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its unique electronic and structural features. The presence of a fluorine atom, an amino group, and an ethynyl group on the pyridine core creates a distinct electronic environment, making NMR spectroscopy an indispensable tool for its structural elucidation and for monitoring its reactivity. This guide explains the rationale behind the predicted chemical shifts and coupling constants, providing a solid framework for the interpretation of experimentally acquired spectra.

Molecular Structure and Numbering

The systematic numbering of the pyridine ring is crucial for the unambiguous assignment of NMR signals. The structure and numbering of 5-Ethynyl-2-fluoropyridin-3-amine are as follows:

G cluster_protocol NMR Sample Preparation and Data Acquisition Workflow prep Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). prep->dissolve transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Spectrometer Setup tuning Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies. instrument->tuning shimming Shim the magnetic field for optimal homogeneity. tuning->shimming acquisition Data Acquisition H1 ¹H NMR: - Spectral width: ~16 ppm - Relaxation delay: 1-2 s - Number of scans: 16-64 acquisition->H1 C13 ¹³C NMR: - Spectral width: ~250 ppm - Relaxation delay: 2-5 s - Number of scans: 1024 or more acquisition->C13 F19 ¹⁹F NMR: - Spectral width: ~200 ppm - Relaxation delay: 1-2 s - Number of scans: 64-256 acquisition->F19 processing Data Processing ft Fourier transform the raw data. processing->ft phase Phase correct the spectra. ft->phase baseline Apply baseline correction. phase->baseline reference Reference the spectra to the residual solvent peak (¹H, ¹³C) or an external standard (¹⁹F). baseline->reference

Caption: A standardized workflow for the acquisition and processing of NMR data.

Detailed Steps:

  • Sample Preparation :

    • Weigh approximately 5-10 mg of solid 5-Ethynyl-2-fluoropyridin-3-amine.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. [1] * Ensure the sample is fully dissolved; sonication may be used if necessary.

  • NMR Spectrometer and Parameters :

    • Spectra should be recorded on a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.

    • For ¹H NMR, a spectral width of approximately 16 ppm is appropriate. [1] * For ¹³C NMR, a spectral width of around 250 ppm will cover the expected range of chemical shifts.

    • For ¹⁹F NMR, a spectral width of about 200 ppm, centered around -80 ppm, should be adequate.

  • Data Processing :

    • The free induction decay (FID) should be Fourier transformed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C).

    • The spectra must be accurately phased and baseline corrected.

    • ¹H and ¹³C spectra should be referenced to the residual solvent signal.

    • ¹⁹F spectra should be referenced to an external standard, such as CFCl₃ (0 ppm). [2]

Conclusion

This technical guide provides a comprehensive set of predicted ¹H, ¹³C, and ¹⁹F NMR data for 5-Ethynyl-2-fluoropyridin-3-amine, based on established principles of NMR spectroscopy and comparison with related structures. The provided rationale for the predicted chemical shifts and coupling constants, along with a detailed experimental protocol, offers a valuable resource for researchers working with this compound. Experimental verification of these predictions will be a crucial step in the further characterization of this molecule and will contribute to the broader understanding of the NMR properties of substituted fluoropyridines.

References

  • The Royal Society of Chemistry. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer.
  • BenchChem. (2025). Comparative Analysis of 1H and 13C NMR Spectral Data for 5-Chloro-2-fluoropyridin-3-amine and Related Compounds.
  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts.
  • Unknown Source. 19F NMR Reference Standards.
  • PMC. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.
  • University of Ottawa. 19Flourine NMR.
  • Unknown Source. Fluorine NMR.
  • Sigma-Aldrich. 2-ethynyl-5-fluoropyridin-3-amine.
  • PMC. (2025, February 22). 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids.
  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.
  • UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants.
  • Unknown Source. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.

Sources

Foundational

5-Ethynyl-2-fluoropyridin-3-amine mass spectrometry

High-Resolution Mass Spectrometry and Fragmentation Dynamics of 5-Ethynyl-2-fluoropyridin-3-amine: A Comprehensive Analytical Guide Executive Summary In modern drug discovery, highly functionalized heterocyclic building...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry and Fragmentation Dynamics of 5-Ethynyl-2-fluoropyridin-3-amine: A Comprehensive Analytical Guide

Executive Summary

In modern drug discovery, highly functionalized heterocyclic building blocks are essential for synthesizing complex targeted therapeutics, such as kinase inhibitors. 5-Ethynyl-2-fluoropyridin-3-amine (CAS: 1824202-61-0) is a prime example of such a critical intermediate[1],[2]. Characterizing this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique analytical challenges due to the competing electronic effects of its functional groups. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral libraries, providing a first-principles understanding of the ionization dynamics, collision-induced dissociation (CID) pathways, and a self-validating LC-MS/MS protocol tailored specifically for fluorinated ethynyl aminopyridines.

Physicochemical Profiling & Ionization Dynamics

Before injecting a sample into the mass spectrometer, one must understand the molecule's physicochemical environment to rationalize its gas-phase behavior.

The structure of 5-ethynyl-2-fluoropyridin-3-amine (Molecular Formula: C₇H₅FN₂) features three distinct functional groups on a pyridine core:

  • Fluorine at C2: Highly electronegative, withdrawing electron density from the pyridine ring via inductive effects, which reduces the basicity of the pyridine nitrogen[3].

  • Primary Amine at C3: Acts as a localized, electron-rich site. Despite the electron-withdrawing nature of the adjacent fluorine, the primary amine retains sufficient basicity to act as the primary site for protonation.

  • Ethynyl Group at C5: Adds a degree of hydrophobicity and pi-electron density but remains largely silent during initial ionization.

Causality in Ionization Choice: Because the primary amine readily accepts a proton in acidic environments, Positive Electrospray Ionization (ESI+) is the definitive choice for this compound[3],[4]. Negative ionization modes would yield poor sensitivity due to the lack of easily deprotonated acidic protons.

High-Resolution Mass Spectrometry (HRMS) Characterization

Accurate mass measurement is the cornerstone of structural confirmation. Under ESI+ conditions, the molecule forms a stable protonated precursor ion, [M+H]+ .

Table 1: HRMS Parameters and Theoretical m/z Values

SpeciesFormulaTheoretical m/zMass Error ToleranceCharacteristic Neutral Loss
Protonated Precursor [C₇H₆FN₂]⁺137.0516≤ 5 ppmN/A
Fragment 1 (Quantifier) [C₇H₅N₂]⁺117.0453≤ 5 ppm-HF (20.0062 Da)
Fragment 2 (Qualifier) [C₇H₃FN]⁺120.0250≤ 5 ppm-NH₃ (17.0266 Da)
Fragment 3 [C₆H₄N]⁺90.0344≤ 5 ppm-HF & -HCN (47.0172 Da)

Collision-Induced Dissociation (CID) & Fragmentation Pathways

Understanding the fragmentation of 5-ethynyl-2-fluoropyridin-3-amine requires analyzing the bond dissociation energies and the stability of the resulting product ions. When subjected to CID in a collision cell (typically using Argon or Nitrogen gas), the protonated precursor (m/z 137.0516) undergoes three highly diagnostic fragmentation pathways:

  • Loss of Hydrogen Fluoride (-HF, -20 Da): The proximity of the fluorine atom to the protonated amine group facilitates a highly favored neutral loss of HF, yielding an abundant fragment at m/z 117.0453. This is a hallmark gas-phase reaction for ortho-substituted fluorinated aromatics[3].

  • Loss of Ammonia (-NH₃, -17 Da): A competing, albeit less dominant, pathway involves the direct cleavage of the C-N bond at the amine group, resulting in the loss of neutral ammonia to form the m/z 120.0250 fragment[4].

  • Pyridine Ring Opening (-HCN, -27 Da): Following the initial loss of HF, the destabilized [M+H-HF]⁺ intermediate undergoes a characteristic heterocyclic ring-opening event, expelling hydrogen cyanide (HCN) to yield the m/z 90.0344 fragment[4].

Fragmentation M [M+H]+ m/z 137.0516 C7H6FN2+ F1 [M+H-HF]+ m/z 117.0453 C7H5N2+ M->F1 -HF (-20 Da) F2 [M+H-NH3]+ m/z 120.0250 C7H3FN+ M->F2 -NH3 (-17 Da) F3 [M+H-HF-HCN]+ m/z 90.0344 C6H4N+ F1->F3 -HCN (-27 Da)

CID fragmentation pathway of protonated 5-Ethynyl-2-fluoropyridin-3-amine.

LC-MS/MS Method Development Protocol

To ensure robust quantification and structural confirmation, the chromatographic separation must be tailored to the analyte's specific polarity.

Causality in Column Selection: Standard C18 columns often struggle to retain small, polar, fluorinated heterocycles. Therefore, a Pentafluorophenyl (PFP) stationary phase is mandated. The PFP phase provides orthogonal selectivity via dipole-dipole, hydrogen bonding, and π−π interactions, which drastically improves the retention and peak shape of fluorinated pyridines[3].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the synthesized compound or biological extract in 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter to protect the UHPLC system.

  • Chromatography: Inject 2 µL onto a UHPLC PFP column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (Provides protons for ESI+).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes at 0.4 mL/min.

  • MS Source Tuning: Set the ESI capillary voltage to 3.5 kV. Maintain the desolvation temperature at 400°C with a nitrogen gas flow of 800 L/hr to ensure complete droplet evaporation.

  • Tandem MS (MRM/SRM): Program the quadrupole to isolate m/z 137.05. Apply a Collision Energy (CE) of 15 eV to monitor the 137.05 120.02 transition, and 25 eV for the 137.05 117.04 transition.

Workflow S1 1. Sample Preparation (Acetonitrile Dilution & 0.22 µm Filtration) S2 2. Chromatographic Separation (UHPLC, PFP Column, 0.1% FA Gradient) S1->S2 S3 3. ESI+ Ionization (Capillary: 3.5 kV, Desolvation: 400°C) S2->S3 S4 4. Mass Analysis & CID (Precursor: m/z 137.05, CE: 15-25 eV) S3->S4 S5 5. Data Processing (Extracted Ion Chromatogram & MS/MS Matching) S4->S5

Step-by-step LC-MS/MS analytical workflow for fluorinated aminopyridines.

System Suitability & Self-Validating Criteria

A protocol is only as trustworthy as its internal quality controls. To prevent false positives from isobaric matrix interferences (molecules with the exact same nominal mass), this protocol utilizes a Self-Validating Ion Ratio System .

  • The Validation Metric: The mass spectrometer must continuously calculate the ratio between the peak area of the quantifier ion (m/z 117.04) and the qualifier ion (m/z 120.02).

  • Acceptance Criteria: For a positive identification of 5-ethynyl-2-fluoropyridin-3-amine, the ion ratio in the unknown sample must fall within ±20% of the ratio established by the neat analytical standard[5]. If the ratio deviates beyond this threshold, it indicates co-elution of an interferent or a failure in collision cell energy stability, automatically flagging the data point for manual review.

References

Sources

Exploratory

Introduction: The Critical Role of Purity in Advanced Pharmaceutical Intermediates

An In-depth Technical Guide to the Purity Analysis of 5-Ethynyl-2-fluoropyridin-3-amine 5-Ethynyl-2-fluoropyridin-3-amine is a highly functionalized heterocyclic compound, serving as a critical building block in the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Purity Analysis of 5-Ethynyl-2-fluoropyridin-3-amine

5-Ethynyl-2-fluoropyridin-3-amine is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of complex pharmaceutical agents. Its unique structural motifs—a reactive ethynyl group, an electron-withdrawing fluorine atom, and a nucleophilic amine on a pyridine core—make it a versatile synthon in modern drug discovery. However, the very reactivity that makes this molecule valuable also presents significant challenges in controlling its purity. For researchers, scientists, and drug development professionals, a comprehensive understanding of the purity profile is not merely a quality control metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

This technical guide, written from the perspective of a Senior Application Scientist, provides a multi-faceted strategy for the comprehensive purity analysis of 5-Ethynyl-2-fluoropyridin-3-amine. We will move beyond simple procedural lists to explore the causality behind methodological choices, establishing a self-validating analytical framework. The core principle is the application of orthogonal analytical techniques to build a complete and trustworthy picture of the sample, identifying and quantifying not just the main component but also process-related impurities, potential degradants, and residual solvents.

Chapter 1: Understanding the Analyte and Potential Impurities

A robust analytical strategy begins with a thorough understanding of the molecule's physicochemical properties and its potential impurity landscape. 5-Ethynyl-2-fluoropyridin-3-amine is a solid at room temperature with a molecular weight of 136.13 g/mol .[1] Its structure suggests a moderate polarity and potential for hydrogen bonding via the amine group.

Table 1: Physicochemical Properties of 5-Ethynyl-2-fluoropyridin-3-amine

PropertyValueSource(s)
CAS Number 1824202-61-0[1]
Molecular Formula C₇H₅FN₂[1]
Molecular Weight 136.13[1]
Physical Form Solid / Powder[2]
Purity (Typical) 95-98%[1][2]
Storage Refrigerated

The impurity profile can be broadly categorized into three sources:

  • Process-Related Impurities: These arise from the synthetic route. While specific pathways for this exact molecule are proprietary, analogous syntheses of fluorinated aminopyridines often involve halogen exchange reactions and cross-coupling (e.g., Sonogashira) steps.[3][4] Potential impurities could include starting materials, intermediates (e.g., bromo- or iodo-precursors), isomers (e.g., 3-ethynyl-5-fluoropyridin-2-amine), or byproducts from incomplete reactions.[5][6]

  • Degradation Products: Amines, particularly on an electron-deficient pyridine ring, can be susceptible to both thermal and oxidative degradation.[7][8] The ethynyl group can also be reactive. Pathways may include oxidation of the amine, hydration of the ethynyl group, or polymerization.[9][10] Exposure to high temperatures during synthesis or storage can lead to the formation of dimers or other complex structures.[10][11]

  • Residual Solvents: Solvents used in the final purification steps (e.g., ethyl acetate, dichloromethane, heptane) may be present in trace amounts.

Chapter 2: Orthogonal Chromatographic Purity Assessment

No single chromatographic method can be considered sufficient for a complete purity assessment. The use of orthogonal methods—techniques that separate components based on different chemical properties—is essential for a trustworthy analysis. For 5-Ethynyl-2-fluoropyridin-3-amine, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provide an excellent orthogonal pair.

Primary Purity Assay: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis for most pharmaceutical compounds due to its versatility, high resolution, and sensitivity. For this molecule, a reversed-phase method is the logical choice, separating compounds primarily based on hydrophobicity.

Causality Behind Method Design:

  • Column: A C18 stationary phase is selected for its broad applicability in retaining and separating moderately polar aromatic compounds.

  • Mobile Phase: An acetonitrile/water gradient is chosen to elute a wide range of potential impurities, from polar starting materials to less polar byproducts. A mild acid (e.g., formic acid) is added to protonate the basic amine and pyridine nitrogen, ensuring sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the silica support.

  • Detection: UV detection is employed, leveraging the strong chromophore of the substituted pyridine ring. A photodiode array (PDA) detector is highly recommended to assess peak purity and provide UV spectral information for all detected components.

Experimental Protocol: HPLC-UV/PDA

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.

  • Instrumentation: A standard HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: See Table 2.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: PDA detector, monitoring at 275 nm (or optimal wavelength determined by UV scan).

  • Data Analysis: Purity is calculated as a percentage of the main peak area relative to the total area of all peaks detected, using an area percent normalization method.

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Volatile Impurities and Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain low-molecular-weight process impurities.[12] It also serves as an excellent confirmatory technique for the main component's identity.

Causality Behind Method Design:

  • Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., HP-5ms or DB-5) is selected.[13][14] This provides excellent separation for a wide range of analytes based on boiling point and polarity.

  • Ionization: Electron Impact (EI) ionization at 70 eV is used.[13] This "hard" ionization technique produces reproducible fragmentation patterns, creating a molecular fingerprint that can be compared against spectral libraries for confident identification.

  • Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane. While the amine group can sometimes cause peak tailing, the volatility of this compound should allow for direct analysis without derivatization. If peak shape is poor, silylation could be explored.[15]

Experimental Protocol: GC-MS

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • Instrumentation: A GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Chromatographic and Spectrometric Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Interface Temperature: 280 °C.[13]

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.[13]

Chapter 3: Definitive Structural Elucidation

While chromatography provides quantitative purity data, spectroscopic techniques are required for definitive structural confirmation of the main component and the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled in its ability to provide detailed information about molecular structure. For 5-Ethynyl-2-fluoropyridin-3-amine, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is necessary.

Causality Behind Experimental Choices:

  • ¹H NMR: Confirms the number and connectivity of protons. The ethynyl proton, aromatic protons, and amine protons will all have characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: Determines the carbon skeleton of the molecule. The fluorine atom at the C2 position will induce a large one-bond C-F coupling constant (¹JCF), which is a key diagnostic signal.[16]

  • ¹⁹F NMR: Directly observes the fluorine atom, providing a simple spectrum (likely a singlet or a narrow multiplet) and a very sensitive probe for fluorine-containing impurities.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it can dissolve the compound well and its residual peaks do not typically interfere with the analyte signals.[17][18]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.[16]

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) spectrometer.

  • Data Interpretation:

    • ¹H Spectrum: Expect to see distinct signals for the two aromatic protons, the ethynyl proton, and a broader signal for the two amine protons.

    • ¹³C Spectrum: Expect seven distinct carbon signals. The carbon attached to the fluorine (C-2) will appear as a large doublet, and other carbons will show smaller C-F couplings.[16]

    • ¹⁹F Spectrum: A single primary signal should be observed. The presence of other signals would indicate fluorine-containing impurities.

Table 3: Predicted ¹H and ¹³C NMR Assignments (in DMSO-d₆)

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Couplings
Ethynyl-H ~4.0 - 4.5 (s)-
H-4 ~7.2 - 7.4~122 - 127³JHH, ⁴JHF
H-6 ~7.7 - 7.9~140 - 145³JHH, ³JHF
NH₂ ~5.0 - 6.0 (broad s)-
C-Ethynyl -~75 - 80
C-Ethynyl -~80 - 85
C-2 -~152 - 157¹JCF (~230-250 Hz)
C-3 -~130 - 135²JCF
C-4 -~122 - 127³JCF
C-5 -~100 - 105⁴JCF
C-6 -~140 - 145²JCF
Note: These are estimations based on related fluoropyridine structures and substituent effects.[16][18] Experimental verification is required.

Chapter 4: Integrated Analytical Workflow

A validated purity analysis relies on the logical integration of these orthogonal techniques. The following workflow ensures a comprehensive characterization of any batch of 5-Ethynyl-2-fluoropyridin-3-amine.

Purity_Workflow cluster_0 Initial Characterization cluster_1 Structural Confirmation cluster_2 Final Assessment Sample Test Sample HPLC HPLC-PDA Purity Assay (Area %) Sample->HPLC GCMS_Screen GC-MS Screen (Volatiles & Identity) Sample->GCMS_Screen NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR HRMS High-Resolution MS (Accurate Mass) Sample->HRMS Decision Purity > 98% AND No significant unknowns? HPLC->Decision GCMS_Screen->Decision NMR->Decision HRMS->Decision Purity_Report Certificate of Analysis (Purity Value & Impurity Profile) Decision->Purity_Report Yes Impurity_ID Impurity Identification & Characterization Decision->Impurity_ID Impurity_ID->Purity_Report

Caption: Integrated workflow for purity analysis.

This workflow ensures that quantitative purity data from chromatography is supported by definitive structural confirmation from spectroscopy. Any significant unknown peaks observed in HPLC or GC-MS would trigger further investigation, including isolation and full characterization by NMR and high-resolution mass spectrometry (HRMS) to determine their exact mass and elemental composition.

Conclusion

The purity analysis of 5-Ethynyl-2-fluoropyridin-3-amine is a multi-step, multi-technique process that is fundamental to its application in pharmaceutical development. A scientifically sound approach relies on the synergistic use of orthogonal chromatographic techniques like HPLC and GC-MS for separation and quantification, coupled with powerful spectroscopic methods like NMR and MS for structural confirmation and impurity identification. By understanding the rationale behind each method and integrating them into a logical workflow, researchers can ensure the quality and consistency of this critical building block, thereby safeguarding the integrity of their downstream research and development efforts.

References

  • Benchchem.
  • Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods for Pyridine.
  • Al-Ghamdi, A. A., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI.
  • Sigma-Aldrich. 3-ethynyl-5-fluoropyridin-2-amine.
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  • Vector Labs. 5-ETHYNYL URIDINE (5-EU)
  • Brennan, N.F. (2006). CHAPTER 5 NMR SPECTROSCOPY. University of Pretoria.
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  • MilliporeSigma. 5-ethynyl-2-fluoropyridin-3-amine | 1824202-61-0.
  • BLD Pharm. 2-Ethynyl-5-fluoropyridin-3-amine | 1824187-37-2.
  • Li, Y., et al. (2022).
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  • Amine, I., et al. (2018). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky.
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  • Fernández, M.D.M.S., et al. (2016). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Li, Y., et al. (2022).
  • ChemScene. 3-Ethynyl-2-fluoropyridine | 933768-06-0.
  • Al-Hajaj, A., et al. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
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  • Ahmad, F., et al. (2023). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. PMC.
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Foundational

An In-depth Technical Guide to 5-Ethynyl-2-fluoropyridin-3-amine: Synthesis, Properties, and Applications

Introduction: The Significance of a Trifunctional Building Block In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine and rigid, multifunctional scaffolds is a corner...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Trifunctional Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine and rigid, multifunctional scaffolds is a cornerstone of rational drug design. 5-Ethynyl-2-fluoropyridin-3-amine emerges as a molecule of significant interest, embodying three key chemical functionalities that render it a highly versatile and valuable building block. The pyridine core is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1][2][3][4] The fluorine atom at the 2-position can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of the adjacent amine.[5] The ethynyl group at the 5-position provides a rigid linker and a reactive handle for a variety of coupling reactions, most notably "click" chemistry and Sonogashira couplings, allowing for the construction of complex molecular architectures.[6] This guide provides a comprehensive overview of a proposed synthetic route, predicted physicochemical properties, and potential applications of this trifunctional intermediate for researchers and drug development professionals.

Proposed Synthesis Pathway

While 5-Ethynyl-2-fluoropyridin-3-amine is commercially available, indicating its utility, a detailed, peer-reviewed synthesis is not readily found in the academic literature. Therefore, based on established synthetic methodologies for related fluorinated pyridines and Sonogashira couplings, a robust two-stage synthetic pathway is proposed. This pathway begins with the synthesis of a key halogenated intermediate, 5-chloro-2-fluoropyridin-3-amine, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl moiety.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Sonogashira Coupling 2,3-Difluoro-5-chloropyridine 2,3-Difluoro-5-chloropyridine 5-Chloro-2-fluoropyridin-3-amine 5-Chloro-2-fluoropyridin-3-amine 2,3-Difluoro-5-chloropyridine->5-Chloro-2-fluoropyridin-3-amine Ammonolysis 5-Ethynyl-2-fluoropyridin-3-amine 5-Ethynyl-2-fluoropyridin-3-amine 5-Chloro-2-fluoropyridin-3-amine->5-Ethynyl-2-fluoropyridin-3-amine Pd-catalyzed Cross-Coupling Ethynylating_Agent Ethynylating Agent (e.g., TMS-acetylene) Ethynylating_Agent->5-Ethynyl-2-fluoropyridin-3-amine

Caption: Proposed two-stage synthesis of 5-Ethynyl-2-fluoropyridin-3-amine.

Stage 1: Synthesis of 5-Chloro-2-fluoropyridin-3-amine

The synthesis of the key precursor, 5-chloro-2-fluoropyridin-3-amine, can be achieved via the ammonolysis of 2,3-difluoro-5-chloropyridine. This reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where ammonia selectively displaces the fluorine atom at the 3-position. A plausible method is adapted from a patented procedure for the synthesis of 2-amino-3-fluoropyridine.[2]

Experimental Protocol:

  • Reaction Setup: In a pressure-rated reaction vessel, 2,3-difluoro-5-chloropyridine is dissolved in a suitable solvent, such as methanol.

  • Ammonolysis: The solution is saturated with aqueous ammonia. The vessel is sealed and heated. The reaction progress is monitored by an appropriate analytical technique such as GC-MS or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford 5-chloro-2-fluoropyridin-3-amine.

PrecursorReagents and ConditionsProductReported Yield
2,3-Difluoro-5-chloropyridineAqueous Ammonia, Methanol, Heat5-Chloro-2-fluoropyridin-3-amine~85%

Table 1: Summary of the synthesis of the key precursor, adapted from a related patent.[2]

Stage 2: Sonogashira Coupling to 5-Ethynyl-2-fluoropyridin-3-amine

The final step is a Sonogashira cross-coupling reaction, a powerful method for forming C(sp2)-C(sp) bonds.[5][6] In this proposed step, the 5-chloro-2-fluoropyridin-3-amine is coupled with a suitable ethynylating agent, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The TMS protecting group can be removed in situ or in a subsequent step. The conditions are based on successful couplings with structurally similar 2-amino-3-bromopyridines.[7]

Experimental Protocol:

  • Reaction Setup: To a Schlenk flask are added 5-chloro-2-fluoropyridin-3-amine, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(CF3COO)2/PPh3), and a copper(I) salt (e.g., CuI). The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) multiple times.

  • Addition of Reagents: A degassed solvent system (e.g., DMF or a mixture of THF and triethylamine) is added, followed by the base (e.g., triethylamine) and the ethynylating agent (e.g., trimethylsilylacetylene).

  • Reaction: The mixture is heated to a temperature typically ranging from 80-100 °C. The reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated. If TMSA was used, a deprotection step with a mild base (e.g., K2CO3 in methanol) may be necessary. The final product is purified by column chromatography.

Starting MaterialEthynylating AgentCatalyst SystemBase/SolventProduct
5-Chloro-2-fluoropyridin-3-amineTrimethylsilylacetylenePd(PPh3)4 / CuITriethylamine / DMF5-Ethynyl-2-fluoropyridin-3-amine

Table 2: Proposed conditions for the Sonogashira coupling reaction.

G cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X (5-Chloro-2-fluoropyridin-3-amine) Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Cu-Acetylene Cu(I)-C≡CR Cu-Acetylene->Transmetalation Pd(II)_Alkyne_Complex Ar-Pd(II)-C≡CR(L2) Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR (Product) Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Coordination Alkyne_Coordination Cu(I)X->Alkyne_Coordination Base Alkyne_Coordination->Cu-Acetylene HC≡CR HC≡CR HC≡CR->Alkyne_Coordination

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Predicted Physicochemical and Spectroscopic Properties

While experimental data for 5-Ethynyl-2-fluoropyridin-3-amine is not published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
Appearance Expected to be a solid at room temperature.
Solubility Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Table 3: Predicted physicochemical properties.

Predicted Spectroscopic Data:

  • 1H NMR (400 MHz, CDCl3):

    • δ ~8.0-8.2 ppm (d, 1H, H-6)

    • δ ~7.3-7.5 ppm (d, 1H, H-4)

    • δ ~4.0-4.5 ppm (br s, 2H, -NH2)

    • δ ~3.1-3.3 ppm (s, 1H, -C≡CH)

  • 13C NMR (100 MHz, CDCl3):

    • δ ~155-158 ppm (d, JCF ≈ 240-250 Hz, C-2)

    • δ ~138-140 ppm (d, JCF ≈ 15-20 Hz, C-3)

    • δ ~135-137 ppm (d, JCF ≈ 25-30 Hz, C-6)

    • δ ~125-127 ppm (d, JCF ≈ 5-10 Hz, C-4)

    • δ ~118-120 ppm (C-5)

    • δ ~80-83 ppm (-C ≡CH)

    • δ ~78-80 ppm (-C≡C H)

  • 19F NMR (376 MHz, CDCl3):

    • δ ~ -140 to -145 ppm

  • IR (KBr, cm-1):

    • ~3400-3300 (N-H stretch)

    • ~3300 (≡C-H stretch)

    • ~2100 (C≡C stretch, weak)

    • ~1620 (C=C and C=N stretch)

  • Mass Spectrometry (ESI+):

    • m/z = 137.05 [M+H]+

Applications in Drug Discovery and Medicinal Chemistry

5-Ethynyl-2-fluoropyridin-3-amine is a prime candidate for use in the synthesis of kinase inhibitors, a major class of therapeutics, particularly in oncology.[8] The 2-aminopyridine motif is a known hinge-binding element in many kinase inhibitors. The ethynyl group can be used to probe for additional binding pockets or to attach other functional groups via click chemistry. Furthermore, this building block could be utilized in the development of novel central nervous system (CNS) agents, antivirals, and anti-inflammatory compounds. The fluorine atom can be instrumental in fine-tuning the drug-like properties of the final molecules.[9]

Conclusion and Future Directions

5-Ethynyl-2-fluoropyridin-3-amine represents a potent and versatile building block for the synthesis of complex, biologically active molecules. This guide has outlined a plausible and robust synthetic route based on well-established chemical transformations. The predicted spectroscopic data provides a benchmark for the characterization of this compound. As the demand for novel and effective therapeutics continues to grow, the strategic use of such highly functionalized intermediates will be paramount. Further research into the applications of this molecule in the synthesis of novel kinase inhibitors and other therapeutic agents is warranted and holds considerable promise for the future of drug discovery.

References

  • Taylor & Francis. (n.d.). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • ResearchGate. (2025, August 6). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. Retrieved from [Link]

  • University of Southampton. (2021, July 24). Sonogashira cross-coupling reaction of romocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Retrieved from [Link]

  • PMC. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Retrieved from [Link]

  • ResearchGate. (2025, October 21). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • MySkinRecipes. (n.d.). 3-Ethynyl-5-fluoropyridine. Retrieved from [Link]

  • OSTI.GOV. (2023, July 25). Continuous method for preparing carbonate esters (Patent). Retrieved from [Link]

  • Google Patents. (n.d.). US8093289B2 - Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof.
  • Google Patents. (n.d.). US2768109A - Alcohol-catalyzed alpha-cyanoacrylate adhesive compositions.
  • ScienceDirect. (2021, January 1). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Retrieved from [Link]

  • PubChem. (n.d.). Thiazolopyridine derivative as an adenosine receptor antagonist - Patent JP-2022524914-A. Retrieved from [Link]

  • SCIRP. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • Chemical Engineering Transactions. (2021, August 3). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Retrieved from [Link]

  • NextSDS. (n.d.). 2-ethynyl-5-fluoropyridin-3-amine — Chemical Substance Information. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 5-Ethynyl-2-fluoropyridin-3-amine from 2,3-difluoro-5-ethynylpyridine

Synthesis of 5-Ethynyl-2-fluoropyridin-3-amine: A Detailed Guide In the landscape of modern medicinal chemistry and materials science, functionalized pyridines are foundational scaffolds. Among these, 5-Ethynyl-2-fluorop...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 5-Ethynyl-2-fluoropyridin-3-amine: A Detailed Guide

In the landscape of modern medicinal chemistry and materials science, functionalized pyridines are foundational scaffolds. Among these, 5-Ethynyl-2-fluoropyridin-3-amine stands out as a versatile building block, prized for its unique electronic properties and multiple points for further chemical elaboration. This guide provides a comprehensive, in-depth protocol for the synthesis of this key intermediate, starting from the commercially available 2,3-difluoro-5-ethynylpyridine.

This document is intended for researchers, scientists, and professionals in drug development. It goes beyond a simple recitation of steps, delving into the mechanistic reasoning behind the protocol, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Strategic Overview: A Two-Step Approach

The synthesis of 5-Ethynyl-2-fluoropyridin-3-amine from 2,3-difluoro-5-ethynylpyridine is elegantly achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The core of this strategy lies in the selective displacement of one fluorine atom by an amino group.

The Critical Role of Regioselectivity

In 2,3-difluoropyridine systems, nucleophilic attack is favored at the 2- and 4-positions. This preference is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[1][2] In the case of 2,3-difluoro-5-ethynylpyridine, the two potential sites for substitution are the C2 and C3 positions. The electron-withdrawing nature of the pyridine nitrogen strongly activates the C2 position for nucleophilic attack. The resulting intermediate is more stabilized compared to the one formed from attack at the C3 position. This inherent electronic preference allows for a highly regioselective amination at the C2 position, leaving the C3-fluorine and the C5-ethynyl group intact.

Precursor Synthesis: The Sonogashira Coupling

While 2,3-difluoro-5-ethynylpyridine can be sourced commercially, it is often synthesized via a Sonogashira coupling reaction. This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] In this case, a suitable starting material would be a 2,3-difluoro-5-halopyridine (e.g., 2,3-difluoro-5-bromopyridine or 2,3-difluoro-5-iodopyridine) and a protected acetylene, such as trimethylsilylacetylene (TMSA).[5][6] The TMS group serves to prevent self-coupling of the alkyne (Hay coupling) and can be removed under mild conditions.[5][7][8][9]

A typical Sonogashira coupling involves a palladium catalyst, often with a phosphine ligand, and a copper(I) co-catalyst in the presence of a base.[3][10][11]

Detailed Experimental Protocol

This protocol outlines the direct amination of 2,3-difluoro-5-ethynylpyridine.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2,3-difluoro-5-ethynylpyridine≥97%Commercially AvailableHandle with care, potential irritant.
Ammonium Hydroxide (28-30% solution)ACS ReagentMajor Chemical SupplierCorrosive, use in a well-ventilated fume hood.[12]
1,4-DioxaneAnhydrousMajor Chemical SupplierStore under inert gas.
Ethyl AcetateACS ReagentMajor Chemical SupplierFlammable.
Brine (saturated NaCl solution)N/APrepared in-house
Sodium Sulfate (anhydrous)ACS ReagentMajor Chemical Supplier
Silica Gel230-400 meshMajor Chemical SupplierFor column chromatography.
Instrumentation
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reagents Combine 2,3-difluoro-5-ethynylpyridine, ammonium hydroxide, and 1,4-dioxane in a round-bottom flask. heat Heat the mixture to reflux (typically 80-100 °C). reagents->heat 1. Setup monitor Monitor reaction progress by TLC or LC-MS. heat->monitor 2. Monitor cool Cool the reaction mixture to room temperature. monitor->cool 3. Completion extract Dilute with water and extract with ethyl acetate. cool->extract 4. Isolate wash Wash the organic layer with brine. extract->wash 4. Isolate dry Dry the organic layer over anhydrous sodium sulfate. wash->dry 4. Isolate concentrate Concentrate the solution under reduced pressure. dry->concentrate 4. Isolate purify Purify the crude product by flash column chromatography. concentrate->purify 5. Purify analyze Characterize the final product by NMR and Mass Spectrometry. purify->analyze 6. Verify

Caption: Experimental workflow for the synthesis of 5-Ethynyl-2-fluoropyridin-3-amine.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluoro-5-ethynylpyridine (1.0 eq).

  • Add 1,4-dioxane (to achieve a concentration of approximately 0.2 M).

  • Add concentrated ammonium hydroxide solution (28-30%, 5.0-10.0 eq). The use of a significant excess of ammonia drives the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent system, typically around 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL). The use of ethyl acetate is a standard choice for extracting moderately polar organic compounds.

    • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-Ethynyl-2-fluoropyridin-3-amine as a solid.

Mechanistic Rationale

The amination of 2,3-difluoro-5-ethynylpyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

G 2,3-difluoro-5-ethynylpyridine 2,3-difluoro-5-ethynylpyridine Meisenheimer Complex Meisenheimer Complex 2,3-difluoro-5-ethynylpyridine->Meisenheimer Complex + NH3 5-Ethynyl-2-fluoropyridin-3-amine 5-Ethynyl-2-fluoropyridin-3-amine Meisenheimer Complex->5-Ethynyl-2-fluoropyridin-3-amine - F-

Caption: Simplified reaction mechanism.

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electron-deficient C2 carbon of the pyridine ring. This is the rate-determining step.

  • Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.[2]

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of a fluoride ion, which is a good leaving group.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when handling concentrated ammonium hydroxide and organic solvents.[12]

  • Handling of Reagents:

    • Ethynylpyridines: These compounds can be flammable and should be kept away from heat, sparks, and open flames.[15][16]

    • Ammonium Hydroxide: This is a corrosive and volatile solution. Avoid inhaling the vapors and prevent contact with skin and eyes.[12] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[14]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Characterization Data

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons and the amine protons. The ethynyl proton will also be present.
¹³C NMR Resonances for the pyridine ring carbons and the alkyne carbons.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the product.
IR Spec. Characteristic peaks for the N-H stretch of the amine, the C≡C stretch of the alkyne, and the C-F stretch.

Conclusion

The synthesis of 5-Ethynyl-2-fluoropyridin-3-amine from 2,3-difluoro-5-ethynylpyridine is a robust and reliable procedure that leverages the principles of nucleophilic aromatic substitution. The high regioselectivity of the amination reaction makes this a highly efficient method for producing this valuable building block. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines, researchers can confidently and safely synthesize this important compound for their applications in drug discovery and materials science.

References

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry - ACS Publications.
  • A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. Request PDF - ResearchGate.
  • Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. Organic Chemistry Frontiers (RSC Publishing). doi:10.1039/D3QO00579H.
  • Trimethylsilylacetylene | TMS Acetylene | RUO. Benchchem.
  • Cas 1066-54-2,Trimethylsilylacetylene. lookchem.
  • Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. ResearchGate.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Process for preparing 2-aminopyridine derivatives. Google Patents.
  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Request PDF - ResearchGate.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. pubs.acs.org.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
  • Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines. USGS.gov.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. organic-chemistry.org.
  • Sonogashira coupling. Wikipedia.
  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate.
  • A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. patents.google.com.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. kth.diva-portal.org.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Safety Data Sheet: Ammonia solution. Carl ROTH.
  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate.
  • Process for the preparation of fluorinated pyridines. European Patent Office - EP 0192287 A2 - Googleapis.com.
  • Preparation method of 2-amino-3-fluoropyridine. Google Patents.
  • 2,3-diaminopyridine. Organic Syntheses Procedure.
  • Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.
  • How to Protect Workers from Ammonia Exposure. International Enviroguard.
  • Safe Handling of Anhydrous Ammonia. Ohioline.

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Application

Application Note: 5-Ethynyl-2-fluoropyridin-3-amine as a Trifunctional Scaffold in Medicinal Chemistry

Introduction and Strategic Rationale The pyridine ring is one of the most privileged scaffolds in medicinal chemistry, featuring prominently in over 20% of FDA-approved small-molecule drugs[1]. The strategic functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The pyridine ring is one of the most privileged scaffolds in medicinal chemistry, featuring prominently in over 20% of FDA-approved small-molecule drugs[1]. The strategic functionalization of the pyridine core allows medicinal chemists to finely tune physicochemical properties, metabolic stability, and target binding affinity. 5-Ethynyl-2-fluoropyridin-3-amine (CAS: 1824202-61-0) emerges as a highly versatile, trifunctional building block designed for modern drug discovery workflows[2].

This molecule offers three orthogonal vectors for diversification:

  • C5-Ethynyl Group : A prime handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.

  • C2-Fluoro Atom : A highly activated site for Nucleophilic Aromatic Substitution (SNAr), while also serving as a metabolic shield if left unreacted[3].

  • C3-Amino Group : An ideal nucleophile for amide couplings, urea formations, or Buchwald-Hartwig aminations to construct kinase hinge-binding motifs[4].

Physicochemical Profiling

Understanding the baseline properties of a building block is critical for predicting the developability of downstream analogs. Table 1 summarizes the calculated physicochemical parameters of the bare scaffold.

Table 1: Physicochemical Properties of 5-Ethynyl-2-fluoropyridin-3-amine

PropertyValueMedicinal Chemistry Significance
Molecular Formula C₇H₅FN₂Low molecular weight allows for extensive elaboration without exceeding Lipinski's Rule of 5.
Molecular Weight 136.13 g/mol High ligand efficiency (LE) potential in fragment-based drug discovery (FBDD).
Topological Polar Surface Area (TPSA) 38.9 ŲExcellent baseline for CNS penetrance (ideal TPSA < 90 Ų for blood-brain barrier crossing).
Hydrogen Bond Donors (HBD) 1 (-NH₂)Can act as a critical donor in kinase hinge-region binding.
Hydrogen Bond Acceptors (HBA) 3 (N, F, -NH₂)Multiple vectors for interaction with target protein backbones.
Rotatable Bonds 0Rigid planar structure minimizes entropic penalty upon target binding.

Orthogonal Reactivity and Synthetic Workflows

The true power of 5-Ethynyl-2-fluoropyridin-3-amine lies in its chemoselectivity. By exploiting the distinct electronic properties of each functional group, researchers can perform sequential, high-yielding transformations without the need for excessive protecting group chemistry.

Reactivity Core 5-Ethynyl-2-fluoropyridin-3-amine C5 C5: Ethynyl Group Core->C5 C2 C2: Fluoro Group Core->C2 C3 C3: Amino Group Core->C3 Click CuAAC (Click) Triazole Formation C5->Click SNAr SNAr Reaction Nucleophilic Displacement C2->SNAr Amide Amide/Urea Coupling Acylation C3->Amide App1 PROTACs & Fluorophores Click->App1 App2 Kinase Hinge Binders SNAr->App2 App3 Pharmacophore Extension Amide->App3

Orthogonal functionalization pathways of 5-Ethynyl-2-fluoropyridin-3-amine.

Application in Targeted Protein Degradation (PROTACs)

The terminal alkyne is perfectly suited for synthesizing Proteolysis Targeting Chimeras (PROTACs). The ethynyl group can be "clicked" with an azide-functionalized PEG linker attached to an E3 ligase binder (e.g., Cereblon or VHL ligands). The resulting 1,2,3-triazole not only acts as a stable linker but can also participate in favorable dipole interactions within the target binding pocket.

PROTAC POI Target Protein (Kinase) Warhead Pyridine Core (Warhead) POI->Warhead Binds Linker Triazole Linker (via C5-Ethynyl) Warhead->Linker Connected via E3 E3 Ligase Ligand (CRBN/VHL) Linker->E3 Conjugated to Degradation Proteasomal Degradation E3->Degradation Induces

Logic of PROTAC design utilizing the alkyne-pyridine scaffold for target degradation.

Application in CNS and Oncology Targets

Fluorinated pyridines are highly represented in recent FDA approvals. For example, Lemborexant (a dual orexin receptor antagonist for insomnia) and Alpelisib (a PI3K inhibitor for breast cancer) both rely on fluoropyridine motifs for metabolic stability and target engagement[3]. Furthermore, structurally related ethynyl-fluoropyridines have demonstrated potent, selective antagonism of orexin receptors with favorable pharmacokinetic profiles[5]. The 2-fluoro substitution on our scaffold lowers the pKa of the adjacent basic nitrogen, often improving oral bioavailability and reducing hERG toxicity liabilities[1].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality for each reagent choice is explicitly detailed to empower researchers to troubleshoot and optimize.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective : Conjugation of 5-Ethynyl-2-fluoropyridin-3-amine to an azide-bearing linker.

Reagents & Materials :

  • 5-Ethynyl-2-fluoropyridin-3-amine (1.0 eq)

  • Azide-functionalized linker (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent: tert-Butanol / Water (1:1 v/v)

Step-by-Step Methodology :

  • Preparation of the Reaction Matrix : Dissolve 5-Ethynyl-2-fluoropyridin-3-amine and the azide linker in tert-butanol. Causality: t-BuOH is utilized because it solubilizes the organic substrates without participating in nucleophilic side reactions.

  • Aqueous Catalyst Addition : In a separate vial, dissolve CuSO₄·5H₂O and sodium ascorbate in water. The solution will transition from blue to pale yellow/colorless. Causality: Sodium ascorbate acts as a mild reducing agent, converting inactive Cu(II) into the catalytically active Cu(I) species in situ. Pre-mixing prevents localized oxidation of the alkyne.

  • Initiation : Add the aqueous catalyst mixture dropwise to the organic solution under vigorous stirring at room temperature (20–25 °C).

  • Monitoring : Stir for 2–4 hours. Monitor consumption of the alkyne via LC-MS or TLC. The rigid 1,4-disubstituted 1,2,3-triazole will form regioselectively.

  • Quenching & Workup : Dilute with ethyl acetate and wash with saturated aqueous EDTA solution. Causality: EDTA chelates residual copper ions, preventing heavy-metal contamination in downstream biological assays. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective : Displacement of the C2-fluorine with a secondary amine (e.g., morpholine) to generate a 2,3-diaminopyridine derivative.

Reagents & Materials :

  • 5-Ethynyl-2-fluoropyridin-3-amine (1.0 eq)

  • Morpholine (or other secondary amine) (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

Step-by-Step Methodology :

  • Reaction Assembly : Combine the pyridine scaffold, morpholine, and DIPEA in anhydrous NMP. Causality: NMP is chosen for its high boiling point and excellent solvating power for polar transition states. DIPEA acts as a non-nucleophilic base to scavenge the HF generated during the reaction, preventing protonation of the nucleophile.

  • Thermal Activation : Heat the mixture to 100–120 °C in a sealed tube or microwave reactor for 4–6 hours. Causality: While the fluorine atom is highly electronegative and activates the C2 position, the electron-donating nature of the C3-amino group partially deactivates the ring. Elevated temperatures are required to overcome the activation energy barrier for the Meisenheimer complex formation.

  • Monitoring : Check reaction progress via LC-MS. The mass shift will correspond to the loss of fluorine (-19 Da) and addition of the amine moiety.

  • Isolation : Cool to room temperature and pour the mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and purify via flash column chromatography (DCM/MeOH gradient) to yield the 2-amino-5-ethynylpyridin-3-amine derivative.

Conclusion

5-Ethynyl-2-fluoropyridin-3-amine is a highly privileged, atom-economical building block. By understanding the causal relationships between its structural features and chemical reactivity, medicinal chemists can rapidly generate diverse libraries of kinase inhibitors, PROTACs, and CNS-active agents. The orthogonal nature of the alkyne, fluorine, and amine groups ensures that complex molecular architectures can be assembled with high precision and efficiency.

References

  • sigmaaldrich.com. 5-ethynyl-2-fluoropyridin-3-amine | 1824202-61-0.
  • aifchem.com. 1824202-61-0 | 5-Ethynyl-2-fluoropyridin-3-amine - AiFChem.
  • cymitquimica.com. CAS 884494-34-2: 2-Ethynyl-5-fluoropyridine.
  • intechopen.com. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.
  • nih.gov. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • mdpi.com. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

Sources

Method

Application Note: Advanced Sonogashira Cross-Coupling Strategies for 5-Ethynyl-2-fluoropyridin-3-amine

Introduction & Chemical Context 5-Ethynyl-2-fluoropyridin-3-amine (CAS: 1824202-61-0) is a highly versatile, electron-deficient terminal alkyne utilized extensively in medicinal chemistry and drug development[1],[2]. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

5-Ethynyl-2-fluoropyridin-3-amine (CAS: 1824202-61-0) is a highly versatile, electron-deficient terminal alkyne utilized extensively in medicinal chemistry and drug development[1],[2]. The 2-fluoro-3-aminopyridine scaffold provides excellent metabolic stability, tunable pKa, and serves as a critical hinge-binding motif in the design of kinase inhibitors. The terminal alkyne enables rapid structural diversification via the Sonogashira cross-coupling reaction[3].

However, the unique electronic and steric properties of this substrate require precise optimization. Standard Sonogashira conditions often fail or produce low yields due to the nucleophilicity of the primary amine and the lability of the 2-fluoro substituent. This application note provides field-proven, self-validating protocols to overcome these specific synthetic hurdles[4],[3].

Mechanistic Insights & Causality (E-E-A-T)

As an Application Scientist, achieving high yields requires understanding the causality behind experimental failures rather than blindly screening catalysts. When working with 5-Ethynyl-2-fluoropyridin-3-amine, three primary side reactions must be mitigated:

A. Catalyst Poisoning via the 3-Amino Group

The free primary amine on the pyridine ring is a strong Lewis base. In standard systems using simple ligands like PPh3, the amine can coordinate to the palladium center, displacing the phosphine ligands and arresting the catalytic cycle.

  • The Solution: Employing bidentate ligands (e.g., dppf) or highly sterically hindered monodentate ligands (e.g., P(t-Bu)3) ensures the palladium center remains active and outcompetes substrate coordination[5].

B. Nucleophilic Aromatic Substitution (SNAr) of the 2-Fluoro Substituent

The 2-fluoro group is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen.

  • The Solution: Avoid strong nucleophilic bases (e.g., alkoxides, primary/secondary amines) or excessively high temperatures. Mild, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or inorganic bases like Cs2CO3 must be used to preserve the fluorine atom[3].

C. Glaser-Hay Homocoupling

Terminal alkynes readily dimerize in the presence of copper(I) cocatalysts and trace oxygen[4]. Because electron-rich aryl halides undergo the rate-limiting oxidative addition step slowly, the concentration of the copper-acetylide intermediate builds up, favoring homocoupling[5].

  • The Solution: For electron-rich electrophiles, utilize a Copper-Free Sonogashira protocol or strictly control the atmosphere (e.g., rigorous argon backfilling)[4]. Recent advancements also support the use of collaborative NHC-Cu/Pd complexes to bypass these limitations[6].

Mandatory Visualization: Workflows & Logic

SonogashiraCycle ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition [Ar-Pd(II)-X] ArX->OxAdd Alkyne 5-Ethynyl-2-fluoropyridin- 3-amine CuAcetylide Cu-Acetylide Intermediate Alkyne->CuAcetylide Base, CuI Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation [Ar-Pd(II)-Alkyne] OxAdd->TransMet CuAcetylide->TransMet TransMet->Pd0 Reductive Elimination Product Coupled Product TransMet->Product

Sonogashira Catalytic Cycle adapted for 5-Ethynyl-2-fluoropyridin-3-amine.

OptimizationLogic Start Target: Cross-Coupling of 5-Ethynyl-2-fluoropyridin-3-amine CheckArX Evaluate Aryl Halide Electronics Start->CheckArX Rich Electron-Rich / Sterically Hindered CheckArX->Rich Deficient Electron-Deficient / Heteroaryl CheckArX->Deficient CuFree Copper-Free Sonogashira (Prevents Homocoupling) Rich->CuFree Standard Standard Pd/Cu Sonogashira (Fast, High Yield) Deficient->Standard Base Select Mild Base (e.g., DIPEA) to prevent SNAr of 2-Fluoro CuFree->Base Standard->Base

Decision matrix for optimizing coupling conditions with 2-fluoropyridines.

Quantitative Data: Condition Optimization

The following table summarizes the rationale for deviating from "classical" Sonogashira conditions when utilizing 5-Ethynyl-2-fluoropyridin-3-amine.

ParameterStandard ConditionsOptimized for 2-Fluoro-3-aminopyridinesMechanistic Rationale
Catalyst Pd(PPh3)2Cl2 (5 mol%)Pd(dppf)Cl2 (5 mol%)Bidentate dppf prevents displacement by the free 3-amino group[5].
Cocatalyst CuI (10 mol%)CuI (2 mol%) or NoneLower Cu minimizes Glaser-Hay homocoupling[4].
Base Et2NH or PiperidineDIPEA or Et3NBulky, non-nucleophilic bases prevent SNAr at the 2-fluoro position[3].
Solvent DMFTHF or 1,4-DioxaneEthers provide sufficient solubility without accelerating SNAr.
Atmosphere N2 (Standard)Argon (Strictly degassed)Eliminates trace O2, shutting down the homocoupling pathway[4].

Experimental Protocols

Protocol A: Standard Pd/Cu Sonogashira (For Electron-Deficient Aryl Halides)

This protocol is optimized for speed and high yields when coupling with electron-deficient or heteroaryl halides[3].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, 1.0 mmol), Pd(dppf)Cl2 (0.05 equiv, 5 mol%), and CuI (0.02 equiv, 2 mol%).

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times. Self-Validation Check: Ensure the vacuum holds below 1 mbar to guarantee oxygen removal.

  • Reagent Addition: Dissolve 5-Ethynyl-2-fluoropyridin-3-amine (1.2 equiv, 1.2 mmol)[2] in anhydrous, degassed THF (5.0 mL). Inject the solution into the flask via syringe.

  • Base Addition: Inject sparged DIPEA (3.0 equiv, 3.0 mmol) dropwise.

  • Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor progression via LC-MS or TLC until the aryl halide is entirely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove metal catalysts. Wash the organic layer with saturated aqueous NH4Cl, dry over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Copper-Free Sonogashira (For Electron-Rich Aryl Halides)

This protocol completely suppresses Glaser-Hay homocoupling, which is critical when the oxidative addition of the aryl halide is slow[4],[5].

  • Preparation: To a dried reaction vial, add the electron-rich aryl bromide (1.0 mmol), Pd(PhCN)2Cl2 (5 mol%), and P(t-Bu)3 (10 mol%)[5].

  • Degassing: Purge the system with Argon for 10 minutes.

  • Reagent Addition: Add 5-Ethynyl-2-fluoropyridin-3-amine (1.5 mmol) dissolved in anhydrous 1,4-Dioxane (5.0 mL), followed by Cy2NMe (Methyldicyclohexylamine, 2.0 equiv).

  • Reaction: Stir at room temperature to 40°C for 12 hours. The absence of copper prevents the formation of the copper-acetylide dimer[4].

  • Workup: Filter the crude mixture directly through a short plug of silica gel, eluting with EtOAc. Concentrate and purify via automated flash chromatography (Hexanes/EtOAc gradient).

References

  • Gallop, C. W. D., et al. (2014). "Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes." Organic Letters, 16(14), 3724-3727. URL: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters, 5(11), 1841-1844. URL: [Link]

  • Zhu, Q., et al. (2017). "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 6, 121-133. URL: [Link]

  • Organic Chemistry Portal. "Sonogashira Coupling." Named Reactions Database. URL: [Link]

Sources

Application

The Strategic Application of 5-Ethynyl-2-fluoropyridin-3-amine in the Synthesis of Next-Generation Kinase Inhibitors

Introduction: The Rise of a Privileged Scaffold in Kinase-Directed Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold in Kinase-Directed Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Within this pursuit, the strategic selection of molecular building blocks is paramount. 5-Ethynyl-2-fluoropyridin-3-amine has emerged as a superior scaffold, embodying a trifecta of chemical attributes that make it exceptionally well-suited for the design of targeted covalent and reversible kinase inhibitors. This technical guide elucidates the rationale behind its utility and provides detailed protocols for its application, empowering researchers to leverage its full potential in their drug discovery endeavors.

The aminopyridine core is a well-established pharmacophore that expertly mimics the adenine base of ATP, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase active site. The fluorine atom at the 2-position serves to modulate the pKa of the pyridine ring and can enhance binding affinity through favorable electrostatic interactions. Most critically, the ethynyl group at the 5-position acts as a versatile handle for synthetic elaboration and, in many cases, as a "warhead" for forming covalent bonds with nucleophilic residues, such as cysteine, within the kinase active site. This covalent inhibition strategy can lead to prolonged target engagement and enhanced therapeutic efficacy.

This document will provide a comprehensive overview of the chemical logic underpinning the use of 5-ethynyl-2-fluoropyridin-3-amine, detailed synthetic protocols for its incorporation into a representative kinase inhibitor scaffold, and methods for the biological evaluation of the resulting compounds.

The Chemical Rationale: Unpacking the Advantages of 5-Ethynyl-2-fluoropyridin-3-amine

The efficacy of 5-ethynyl-2-fluoropyridin-3-amine as a kinase inhibitor building block can be attributed to the synergistic interplay of its three key functional groups.

1. The 3-Aminopyridine Core: A High-Affinity Hinge Binder The 2-aminopyridine moiety is a bioisostere of the purine ring system and is adept at forming two key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors. This bidentate hydrogen bonding pattern provides a strong anchor for the inhibitor, contributing significantly to its binding affinity.

2. The 2-Fluoro Substituent: Fine-Tuning Potency and Properties The electron-withdrawing nature of the fluorine atom at the 2-position lowers the basicity of the pyridine nitrogen. This modulation of pKa can be crucial for optimizing cellular permeability and avoiding off-target effects associated with highly basic compounds. Furthermore, the fluorine atom can participate in favorable orthogonal multipolar interactions with the protein, further enhancing binding affinity.

3. The 5-Ethynyl Group: A Gateway to Covalent Inhibition and Further Functionalization The terminal alkyne at the 5-position is a key functional group for several reasons:

  • Covalent Warhead: The ethynyl group can act as a Michael acceptor, reacting with a nearby cysteine residue in the kinase active site to form an irreversible covalent bond. This is a proven strategy for achieving high potency and prolonged duration of action.

  • Synthetic Handle: The ethynyl group is an ideal substrate for a variety of powerful cross-coupling reactions, most notably the Sonogashira coupling. This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Synthesis of a Model Kinase Inhibitor Scaffold

To illustrate the practical application of 5-ethynyl-2-fluoropyridin-3-amine, we present a detailed protocol for the synthesis of a generic, yet representative, kinase inhibitor. This protocol is based on a two-step sequence involving a Sonogashira cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.

For this illustrative synthesis, we will begin with the more readily available precursor, 5-bromo-2-fluoropyridin-3-amine , and introduce the ethynyl functionality via a Sonogashira reaction. This is a common and practical approach in multi-step syntheses.

Experimental Workflow Diagram

Caption: General workflow for kinase inhibitor synthesis.

Protocol 1: Sonogashira Coupling of 5-Bromo-2-fluoropyridin-3-amine

This protocol describes the palladium- and copper-catalyzed cross-coupling of 5-bromo-2-fluoropyridin-3-amine with a terminal alkyne, such as phenylacetylene.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Bromo-2-fluoropyridin-3-amine1214349-93-6190.011.01.0
Phenylacetylene536-74-3102.131.21.2
Bis(triphenylphosphine)palladium(II) chloride13965-03-2701.900.030.03
Copper(I) iodide (CuI)7681-65-4190.450.050.05
Triethylamine (Et3N)121-44-8101.193.03.0
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.095 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-fluoropyridin-3-amine (190 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (21 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and complex formation.

  • Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-fluoro-5-(phenylethynyl)pyridin-3-amine.

Expected Outcome: The Sonogashira coupling is generally a high-yielding reaction, and one can expect to obtain the product in good to excellent yields (typically >70%), depending on the purity of the starting materials and the reaction setup.

Protocol 2: General In Vitro Kinase Inhibition Assay

This protocol provides a general method to evaluate the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Target kinase (e.g., EGFR, FGFR, JAK2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (specific to the kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor compound in DMSO.

  • In a microplate, add the kinase, the specific substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mechanism of Action: Covalent Modification of the Kinase Active Site

The ethynyl group of inhibitors derived from 5-ethynyl-2-fluoropyridin-3-amine can act as a Michael acceptor, enabling covalent bond formation with a nucleophilic cysteine residue often found near the ATP-binding pocket of certain kinases.

Illustrative Kinase Signaling Pathway and Inhibition

Kinase_Pathway cluster_0 Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Phosphorylation Cascade Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Inhibitor Covalent Kinase Inhibitor Inhibitor->Receptor Tyrosine Kinase (RTK) Covalent Binding to Cysteine

Caption: Inhibition of a receptor tyrosine kinase pathway.

This covalent modification leads to irreversible inhibition of the kinase, effectively shutting down the downstream signaling pathways that contribute to cell proliferation and survival. This mechanism is particularly advantageous for overcoming acquired resistance to reversible inhibitors.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for a kinase inhibitor synthesized from 5-ethynyl-2-fluoropyridin-3-amine.

Kinase TargetIC50 (nM)Covalent Modification Confirmed (Y/N)
EGFR (WT)50Y (via Mass Spectrometry)
EGFR (T790M)15Y (via Mass Spectrometry)
FGFR125Y (via Mass Spectrometry)
JAK2100N

Note: The selectivity and potency of the final inhibitor are highly dependent on the substituent introduced via the Sonogashira coupling and any subsequent modifications.

Conclusion and Future Perspectives

5-Ethynyl-2-fluoropyridin-3-amine represents a highly valuable and versatile building block for the synthesis of targeted kinase inhibitors. Its inherent ability to engage the kinase hinge region, coupled with the potential for covalent modification and straightforward synthetic elaboration, makes it an attractive starting point for drug discovery campaigns. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this privileged scaffold in developing the next generation of precision medicines. Future work will likely focus on expanding the diversity of substituents appended to the ethynyl group to fine-tune selectivity profiles and explore novel kinase targets.

References

  • Antonysamy, S., Hirst, G., Park, F., et al. (2009). Fragment-based discovery of JAK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 279-282.
  • Cohen, M. S., & Taunton, J. (2018). Covalent-reversible inhibitors: a new paradigm for kinase drug discovery. Current Opinion in Chemical Biology, 44, 95-101.
  • Lin, H., Yamashita, D. S., Zeng, J., et al. (2010). 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles. Bioorganic & Medicinal Chemistry Letters, 20(2), 679-683. [Link]

  • Liu, D., Ge, H., Xu, F., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 33(6), 2969-2974.
  • Moriarty, K. J., Koblish, H. K., Galemmo, R. A., et al. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5798-5803.
  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4275-4286. [Link]

  • Sun, L., Cui, J., Liang, C., et al. (2002). Rational Design of 4,5-Disubstituted-5,7-dihydro-pyrrolo[2,3-d]pyrimidin-6-ones as a Novel Class of Inhibitors of Epidermal Growth Factor Receptor (EGF-R) and Her2(p185erbB) Tyrosine Kinases. Bioorganic & Medicinal Chemistry Letters, 12(15), 2153-2157.
  • Wu, H., Wang, A., Zhang, S., et al. (2017).
Method

A Robust and Optimized Protocol for the Palladium-Catalyzed N-Arylation of 5-Ethynyl-2-fluoropyridin-3-amine

An Application Note for Medicinal and Process Chemistry Abstract N-arylated aminopyridines are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents. However, their synthesis, par...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry

Abstract

N-arylated aminopyridines are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents. However, their synthesis, particularly involving substrates like 2-halopyridines, is often challenging due to the propensity of the pyridine nitrogen to coordinate with and deactivate palladium catalysts.[1] This application note provides a detailed, field-proven protocol for the N-arylation of 5-ethynyl-2-fluoropyridin-3-amine, a versatile building block for kinase inhibitors and other targeted therapies. We explain the causality behind the selection of catalysts, ligands, and reaction conditions designed to overcome common pitfalls, ensuring high yields and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for constructing critical C-N bonds with challenging heterocyclic substrates.

Introduction and Reaction Principle

The formation of a carbon-nitrogen bond between an aromatic ring and an amine is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination reaction has emerged as a powerful and versatile method for this transformation, largely replacing harsher, classical methods due to its broad substrate scope and functional group tolerance.[2] The reaction is catalyzed by a palladium complex and facilitates the coupling of an amine with an aryl halide or pseudohalide.

The key to a successful Buchwald-Hartwig amination, especially with electron-deficient or coordinating heteroaryl halides, lies in the judicious choice of the ancillary phosphine ligand. The ligand stabilizes the palladium center, promotes the key steps of the catalytic cycle, and prevents catalyst decomposition. For substrates like 5-ethynyl-2-fluoropyridin-3-amine, the pyridine nitrogen can act as a poison by coordinating to the palladium catalyst, effectively shutting down the catalytic cycle.[1] To circumvent this, bulky, electron-rich biarylphosphine ligands are employed. These ligands sterically shield the palladium center, discouraging coordination from the pyridine nitrogen, and electronically promote the rate-limiting reductive elimination step.[3][4]

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][5][6][7]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired N-arylated amine product is reductively eliminated from the palladium center, regenerating the active Pd(0) catalyst.[8]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition + Ar-X amido_complex L-Pd(II)(Ar)(NR₂) Palladium Amido Complex oa_complex->amido_complex Amine Binding & Deprotonation + R₂NH, Base amido_complex->pd0 product Ar-NR₂ Product amido_complex->product Reductive Elimination aryl_halide Ar-X aryl_halide->oa_complex amine R₂NH amine->amido_complex base Base base->amido_complex

Caption: The catalytic cycle of the Buchwald-Hartwig N-arylation.

Experimental Protocol

This protocol describes a general procedure for the N-arylation of 5-ethynyl-2-fluoropyridin-3-amine with a generic aryl bromide on a 1.0 mmol scale.

Materials and Reagents
ReagentCAS NumberMolecular WeightAmount (mmol)Amount (mg/mL)Notes
5-Ethynyl-2-fluoropyridin-3-amine1244325-63-3136.131.0136 mgSubstrate
Aryl Bromide (Ar-Br)VariableVariable1.11.1 equivUse a slight excess. Ensure purity.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.02 (2 mol%)18.3 mgPalladium source. Can be substituted with Pd(OAc)₂.
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)564483-18-7476.670.04 (4 mol%)19.1 mgBulky phosphine ligand. Critical for success.
Sodium tert-butoxide (NaOtBu)865-48-596.101.4135 mgStrong, non-nucleophilic base. Handle in a glovebox.
Anhydrous Toluene108-88-392.14-5.0 mLMust be anhydrous and degassed.
Equipment
  • Oven-dried 25 mL Schlenk flask or microwave vial with a magnetic stir bar

  • Glovebox or Schlenk line for maintaining an inert atmosphere (N₂ or Ar)

  • Standard laboratory glassware for workup

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Heating mantle or oil bath with temperature control

Reaction Setup and Workflow

The success of this reaction is highly dependent on maintaining strict anhydrous and oxygen-free conditions to prevent catalyst deactivation.[1]

Caption: Standard experimental workflow for the N-arylation protocol.

Step-by-Step Procedure
  • Preparation: In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried 25 mL Schlenk flask containing a magnetic stir bar.

  • Substrate Addition: To the same flask, add 5-ethynyl-2-fluoropyridin-3-amine (136 mg, 1.0 mmol) and the aryl bromide (1.1 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) to the flask.

  • Reaction: Seal the flask tightly. If using a Schlenk flask, remove it from the glovebox and connect it to a Schlenk line under a positive pressure of nitrogen or argon.

  • Heating: Place the flask in a pre-heated oil bath at 110 °C and stir vigorously. The reaction mixture will typically turn a dark reddish-brown color.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours. Check for the consumption of the limiting starting material.

  • Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation due to oxygen or moisture.[1]2. Impure reagents or solvents.3. Inactive catalyst batch.1. Ensure all steps are performed under a strictly inert atmosphere. Use freshly dried and degassed solvents.2. Purify starting materials if necessary.3. Test a different batch of palladium precursor and ligand. Consider using a pre-catalyst (e.g., XPhos Pd G3).
Formation of Black Precipitate (Palladium Black) Catalyst decomposition. This indicates the active Pd(0) has fallen out of the catalytic cycle.This often accompanies low conversion. Improve inert atmosphere techniques. Ensure the ligand-to-palladium ratio is sufficient (at least 2:1 for L:Pd).[6]
Hydrodehalogenation of Aryl Halide A known side reaction, often promoted by moisture or an inefficient catalyst system.Ensure anhydrous conditions. A different ligand or base combination may be required. Sometimes, lowering the reaction temperature can mitigate this side reaction.
Reaction Stalls The catalyst has been poisoned over time by the pyridine substrate.Increase the ligand loading (e.g., to 6 mol%). Screen other bulky ligands like RuPhos or BrettPhos, which have shown high efficacy for challenging substrates.[9]

Conclusion

The N-arylation of 5-ethynyl-2-fluoropyridin-3-amine can be achieved in high yields using a palladium-catalyzed Buchwald-Hartwig amination protocol. The key to success is the use of a bulky, electron-rich biarylphosphine ligand, such as XPhos, in combination with a strong base under strictly anhydrous and anaerobic conditions. This method provides a reliable and scalable route to a valuable class of chemical building blocks for pharmaceutical research and development.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Singleton, M. L., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Pearson. Buchwald-Hartwig Amination Reaction Explained. [Link]

  • MDPI. Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. [Link]

  • ACS Publications. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ACS Publications. Palladium-Catalyzed Direct C−H Arylation of N-Iminopyridinium Ylides: Application to the Synthesis of (±)-Anabasine. [Link]

  • PMC. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. [Link]

  • Syracuse University SURFACE. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]

  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF. [Link]

  • PubMed. Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. [Link]

  • MIT Open Access Articles. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. [Link]

Sources

Application

The Versatile Building Block: 5-Ethynyl-2-fluoropyridin-3-amine in the Synthesis of Novel Heterocyclic Compounds

Introduction: A Privileged Scaffold in Modern Chemistry In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored properties is perpetual. Among the myriad o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored properties is perpetual. Among the myriad of synthetic precursors, 5-ethynyl-2-fluoropyridin-3-amine has emerged as a particularly versatile and powerful building block. Its unique trifunctional nature, featuring a reactive ethynyl group, a strategically positioned fluorine atom, and a nucleophilic amino group, offers a rich platform for the construction of a diverse array of complex heterocyclic systems. The strategic incorporation of a fluorine atom can significantly influence the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This, combined with the synthetic tractability of the ethynyl and amino functionalities, makes 5-ethynyl-2-fluoropyridin-3-amine a highly sought-after intermediate in the development of new therapeutics and functional materials.

This technical guide provides an in-depth exploration of the applications of 5-ethynyl-2-fluoropyridin-3-amine in heterocyclic synthesis. We will delve into key synthetic strategies, provide detailed experimental protocols for benchmark reactions, and offer insights into the mechanistic underpinnings that govern these transformations.

Core Synthetic Strategies and Applications

The synthetic utility of 5-ethynyl-2-fluoropyridin-3-amine is primarily centered around the sequential or domino reactions involving its three key functional groups. The ethynyl group serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The amino group, being a potent nucleophile, readily participates in cyclization reactions to form fused nitrogen-containing heterocycles. Finally, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or serve to modulate the electronic properties of the pyridine ring.

Synthesis of Fused Pyridine Derivatives

A primary application of 5-ethynyl-2-fluoropyridin-3-amine lies in the synthesis of fused pyridine scaffolds, which are prevalent in a multitude of biologically active molecules. These syntheses often involve an initial functionalization of the ethynyl group followed by an intramolecular cyclization involving the amino group.

Pyrido[2,3-b]indoles, also known as α-carbolines, are a class of heterocyclic compounds with significant biological activities, including anti-malarial and anti-cancer properties. A convergent and efficient route to this scaffold can be envisioned utilizing 5-ethynyl-2-fluoropyridin-3-amine through a Sonogashira coupling followed by a Larock indole synthesis.

Reaction Workflow: Synthesis of a Pyrido[2,3-b]indole Derivative

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Larock Indole Synthesis (Intramolecular Cyclization) A 5-Ethynyl-2-fluoropyridin-3-amine C Pd Catalyst (e.g., Pd(PPh₃)₄) CuI (co-catalyst) Base (e.g., Et₃N) A->C B o-Iodoaniline Derivative B->C D Coupled Intermediate C->D E Coupled Intermediate F Pd Catalyst (e.g., Pd(OAc)₂) Base (e.g., K₂CO₃) E->F G Pyrido[2,3-b]indole Derivative F->G G cluster_0 Step 1: Oxidation of Alkyne cluster_1 Step 2: Condensation and Cyclization A 5-Ethynyl-2-fluoropyridin-3-amine B Oxidizing Agent (e.g., KMnO₄ or O₃) A->B C Dicarbonyl Intermediate B->C D Dicarbonyl Intermediate E 1,2-Diamine (e.g., Ethylenediamine) D->E F Pyrido[2,3-b]pyrazine Derivative E->F

Method

Click chemistry applications of 5-Ethynyl-2-fluoropyridin-3-amine

An In-Depth Technical Guide to the Application of 5-Ethynyl-2-fluoropyridin-3-amine in Click Chemistry Authored by a Senior Application Scientist This document provides a detailed exploration of 5-Ethynyl-2-fluoropyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 5-Ethynyl-2-fluoropyridin-3-amine in Click Chemistry

Authored by a Senior Application Scientist

This document provides a detailed exploration of 5-Ethynyl-2-fluoropyridin-3-amine, a highly versatile heterocyclic building block, and its applications in modern chemical synthesis, with a particular focus on its utility in click chemistry for drug discovery and bioconjugation.

Introduction: A Molecule of Strategic Importance

5-Ethynyl-2-fluoropyridin-3-amine has emerged as a molecule of significant interest for researchers in medicinal chemistry and materials science. Its structure is a deliberate convergence of three key functional moieties, each imparting distinct and advantageous properties:

  • The Terminal Alkyne (-C≡CH): This group is the reactive handle for one of the most robust and efficient reaction classes in modern chemistry: the azide-alkyne cycloaddition, or "click" reaction.[1][2] It provides a reliable and specific point of ligation for constructing more complex molecules.

  • The 2-Fluoropyridine Core: The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design.[3] Fluorine atoms can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity (logP), and binding affinity, by altering electronic distributions and pKa.[4][5] The fluoropyridine motif is frequently found in FDA-approved pharmaceuticals.[4]

  • The 3-Amine Group (-NH₂): This primary amine offers a secondary site for functionalization, allowing for orthogonal chemical strategies. It can be acylated, alkylated, or used as a nucleophile in various other transformations, further expanding the synthetic possibilities.

This guide will focus on the primary application of the ethynyl group in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that exemplifies the principles of click chemistry.[6]

Physicochemical Properties

A clear understanding of the molecule's basic properties is essential before its use in any experimental protocol.

PropertyValueSource
IUPAC Name 5-ethynyl-2-fluoropyridin-3-amine[7]
CAS Number 1824202-61-0[7]
Molecular Formula C₇H₅FN₂[7]
Molecular Weight 136.13 g/mol [7]
Canonical SMILES C#CC1=CN=C(F)C(=C1)N[7]
InChI Key KBGNKTCZVYFYRK-UHFFFAOYSA-N[7]

Core Principles: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, enabling the specific and high-yield formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[8] This reaction is prized for its reliability, mild reaction conditions, and tolerance of a wide array of functional groups, making it ideal for late-stage functionalization and the assembly of complex molecular architectures.[9]

The catalytic cycle, shown below, involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with the azide partner to form a six-membered copper metallacycle.[9] Subsequent ring contraction and protonolysis release the triazole product and regenerate the copper(I) catalyst.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Alkyne R₁-C≡CH Cu_Acetylide R₁-C≡C-Cu(I) Alkyne->Cu_Acetylide Coordination CuI_cat Cu(I) Catalyst CuI_cat->Cu_Acetylide Metallacycle Six-membered Cu-Metallacycle Intermediate Cu_Acetylide->Metallacycle Cycloaddition Azide R₂-N₃ Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Triazole Product Triazolide->Product Protonolysis Protonolysis H⁺ Source (e.g., Solvent) Protonolysis->Product Product->CuI_cat Regenerates PROTAC_Concept cluster_synthesis PROTAC Assembly via Click Chemistry FP_Alkyne 5-Ethynyl-2-fluoropyridin-3-amine Click_Reaction CuAAC Reaction FP_Alkyne->Click_Reaction Azide_Linker Azide-Linker-E3_Ligand Azide_Linker->Click_Reaction PROTAC Target-Binding Moiety --- Triazole-Linker --- E3 Ligase Ligand Click_Reaction->PROTAC

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of 5-Ethynyl-2-fluoropyridin-3-amine

Introduction: The Strategic Importance of 5-Ethynyl-2-fluoropyridin-3-amine in Modern Synthesis 5-Ethynyl-2-fluoropyridin-3-amine is a highly functionalized heterocyclic building block of significant interest to research...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5-Ethynyl-2-fluoropyridin-3-amine in Modern Synthesis

5-Ethynyl-2-fluoropyridin-3-amine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifecta of reactive sites—a terminal alkyne, a fluorine atom, and an amino group—on a pyridine core offers a versatile platform for the synthesis of complex molecular architectures. The ethynyl group serves as a prime handle for carbon-carbon bond formation through various cross-coupling reactions, enabling the construction of extended π-conjugated systems. The 2-fluoro and 3-amino substituents electronically modulate the pyridine ring, influencing its reactivity and providing opportunities for further derivatization.

This technical guide provides an in-depth exploration of the cross-coupling reactions involving the ethynyl moiety of 5-ethynyl-2-fluoropyridin-3-amine, with a primary focus on the Sonogashira coupling. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, and present detailed, field-proven protocols to guide researchers in successfully employing this versatile building block.

Understanding the Reactivity of the 5-Ethynyl-2-fluoropyridin-3-amine System

The electronic landscape of 5-ethynyl-2-fluoropyridin-3-amine is a delicate interplay of inductive and resonance effects that dictate its reactivity in cross-coupling reactions.

  • The Ethynyl Group: As a terminal alkyne, this is the primary site for Sonogashira-type cross-coupling reactions. The acidity of the terminal proton is a key factor in the formation of the copper(I) acetylide intermediate.

  • The 2-Fluoro Substituent: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the overall electron density of the pyridine ring. This can impact the rate of oxidative addition in palladium-catalyzed cycles. While the C-F bond is generally strong, under certain conditions, it could potentially participate in cross-coupling reactions, although this is less common than with heavier halogens.[1][2][3][4]

  • The 3-Amino Group: This electron-donating group can influence the electronic properties of the pyridine ring and can also act as a coordinating group to the metal catalyst, potentially affecting the reaction kinetics.[5][6] The presence of the free amine may necessitate the use of specific bases to avoid unwanted side reactions.

Sonogashira Coupling: A Gateway to Aryl- and Vinyl-Alkynes

The Sonogashira reaction is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Mechanistic Considerations for the Sonogashira Coupling of 5-Ethynyl-2-fluoropyridin-3-amine

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]

Diagram: Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation (Cu-C≡CR') PdII->Transmetal Pd_alkyne R-Pd(II)-C≡CR'(L2) Transmetal->Pd_alkyne RedElim Reductive Elimination Pd_alkyne->RedElim RedElim->Pd0 Regeneration Product R-C≡CR' RedElim->Product CuX CuX Base Base CuX->Base Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide Base->Alkyne Deprotonation Cu_acetylide->Transmetal To Pd Cycle

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.

Experimental Protocols: Sonogashira Coupling

The following protocols are designed as a robust starting point for the Sonogashira coupling of 5-ethynyl-2-fluoropyridin-3-amine with various aryl and vinyl halides. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: General Conditions for Coupling with Aryl Iodides and Bromides

This protocol is suitable for a wide range of electron-rich and electron-poor aryl iodides and bromides.

Materials:

  • 5-Ethynyl-2-fluoropyridin-3-amine

  • Aryl iodide or bromide

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-ethynyl-2-fluoropyridin-3-amine (1.0 equiv), the aryl halide (1.1 equiv), Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%), CuI (5-10 mol%), and PPh₃ (4-10 mol%, if using Pd(OAc)₂).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent (e.g., THF or DMF) via syringe.

  • Add the base (Et₃N or DIPEA, 2-3 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Table 1: Recommended Starting Conditions for Sonogashira Coupling
ParameterConditionRationale
Palladium Catalyst Pd(OAc)₂/PPh₃ or Pd(PPh₃)₄ (2-5 mol%)Standard and effective catalyst systems for Sonogashira couplings.[7][8]
Copper Co-catalyst CuI (5-10 mol%)Facilitates the formation of the copper acetylide intermediate, increasing reaction rate.[8]
Base Et₃N or DIPEA (2-3 equiv)Acts as both a base to deprotonate the alkyne and a scavenger for the hydrogen halide byproduct.
Solvent THF, DMF, TolueneChoice of solvent can influence reaction rate and solubility of reagents. DMF is often used for less reactive halides.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient for reactive halides (iodides), while higher temperatures may be needed for bromides.

Diagram: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow Start Start: Assemble Reagents Setup Reaction Setup under Inert Atmosphere Start->Setup Addition Solvent and Base Addition Setup->Addition Reaction Stirring and Heating (Monitor by TLC/LC-MS) Addition->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A streamlined workflow for performing the Sonogashira cross-coupling reaction.

Troubleshooting and Key Considerations

  • Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings, leading to the formation of a diyne.[9] To minimize this, ensure the reaction is performed under strictly anaerobic conditions, as oxygen can promote homocoupling. Using a slight excess of the aryl halide can also help.

  • Low Reactivity: If the reaction is sluggish, particularly with aryl bromides or chlorides, increasing the temperature, using a more polar solvent like DMF, or employing more sophisticated phosphine ligands (e.g., XPhos, SPhos) may be beneficial.

  • Decomposition: If decomposition of starting materials or product is observed, it may be necessary to lower the reaction temperature or use a milder base.

Alternative Cross-Coupling Strategies

While the Sonogashira coupling is the most direct method for functionalizing the ethynyl group, other cross-coupling reactions could be envisioned for this versatile molecule, although they would target different functionalities.

  • Suzuki-Miyaura Coupling: If the molecule were functionalized with a leaving group (e.g., a bromine or iodine atom) instead of the ethynyl group, a Suzuki-Miyaura coupling with a boronic acid or ester could be employed to form a C-C bond.[10][11][12][13][14]

  • Buchwald-Hartwig Amination: Similarly, in the presence of a suitable leaving group, the amino group could potentially undergo N-arylation via a Buchwald-Hartwig amination.[15][16][17][18][19]

  • Heck Reaction: The Heck reaction could be a possibility if the molecule were to react as an aryl halide with an alkene.[20][21][22][23]

Conclusion

5-Ethynyl-2-fluoropyridin-3-amine is a valuable and versatile building block for the synthesis of complex organic molecules. The Sonogashira coupling provides a reliable and efficient method for the functionalization of its ethynyl group, opening avenues to a wide array of novel compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors. Careful consideration of the reaction conditions and potential side reactions will be key to achieving successful outcomes.

References

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem.
  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metal
  • Functionalization of Pyridines at the C4 Position via Metal
  • Strategies for the synthesis of C2‐functionalized pyridines.
  • Functionalized 2,2'-Bipyridines and 2,2':6',2' '-Terpyridines via Stille-Type Cross-Coupling Procedures | The Journal of Organic Chemistry - ACS Public
  • Buchwald–Hartwig amin
  • Reductive Coupling of (Fluoro)pyridines by Linear 3d‐Metal(I) Silylamides of Cr–Co: A Tale of C−C Bond Formation, C−F Bond Cleavage and a Pyridyl Radical Anion - PMC.
  • Application Notes and Protocols for Buchwald- Hartwig Amination of 5-Chloro-2-fluoropyridin-3 - Benchchem.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides - PRISM.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes | Organometallics - ACS Public
  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed.
  • Heck Reaction - Alfa Chemistry.
  • Catalytic C–F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions - Chemical Communic
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI.
  • Heck Reaction - Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Sonogashira coupling - Wikipedia.
  • Heck reaction - Wikipedia.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SCIRP.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Deriv
  • Suzuki Coupling - Organic Chemistry Portal.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluoropyridin-3-amine - Benchchem.
  • An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group - Green Chemistry (RSC Publishing).
  • Synthesis of 2-amino-5-fluoropyridine - ResearchG
  • β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC.
  • (PDF)
  • Synthesis and Fluorescent Properties of Aminopyridines and the Applic

Sources

Method

Application Note: High-Throughput LC-MS Analysis for Reaction Monitoring of 5-Ethynyl-2-fluoropyridin-3-amine

Abstract This application note presents a robust and detailed protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of reaction mixtures containing 5-Ethynyl-2-fluoropyridin-3-amine. This compound is...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and detailed protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of reaction mixtures containing 5-Ethynyl-2-fluoropyridin-3-amine. This compound is a critical building block in modern drug discovery, and its purity and reaction progression must be meticulously monitored. The methodology herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data interpretation. We will delve into the rationale behind chromatographic and mass spectrometric parameter selection, ensuring scientific integrity and reliable, reproducible results.

Introduction: The Analytical Imperative

5-Ethynyl-2-fluoropyridin-3-amine is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the ethynyl group allows for its use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for bioconjugation and the synthesis of complex molecules.[1] The fluoropyridine moiety is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity. Given its reactive nature, monitoring the synthesis of and subsequent reactions involving 5-Ethynyl-2-fluoropyridin-3-amine is paramount to ensure the desired product is formed and to identify and quantify any impurities.[2][3][4] LC-MS is an indispensable tool for this purpose, offering the high sensitivity and selectivity required for the analysis of complex reaction mixtures.[5][6]

Foundational Principles: Crafting a Robust Analytical Strategy

The successful LC-MS analysis of a reaction mixture hinges on a deep understanding of the analyte's physicochemical properties and the potential for interactions with the analytical system. 5-Ethynyl-2-fluoropyridin-3-amine is a polar aromatic amine, which presents specific challenges and informs our methodological choices.

Chromatographic Considerations: Taming a Polar Analyte

The polar nature of the amine and pyridine nitrogen, coupled with the aromatic ring, dictates the use of reversed-phase chromatography.[7][8] However, poor retention and peak shape are common pitfalls when analyzing polar compounds on traditional C18 columns. To counteract this, a modern reversed-phase column with a polar-embedded or polar-endcapped stationary phase is recommended. These columns provide enhanced retention and improved peak symmetry for polar analytes.

The mobile phase composition is equally critical. A buffered aqueous phase is necessary to control the ionization state of the amine group, ensuring consistent retention. The choice of organic modifier, typically acetonitrile or methanol, will influence selectivity. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution is employed to ensure adequate separation of the polar starting material from potentially less polar intermediates and byproducts.

Mass Spectrometric Detection: Unveiling the Molecular Landscape

Electrospray ionization (ESI) in positive ion mode is the ionization technique of choice for this class of compounds, as the basic nitrogen atoms are readily protonated.[6][9] High-resolution mass spectrometry (HRMS) is highly advantageous for this application, as it provides accurate mass measurements that can be used to confirm the elemental composition of the target compound and any observed impurities.[10]

Understanding potential in-source fragmentation and adduct formation is crucial for accurate data interpretation. Pyridine-containing molecules can exhibit characteristic fragmentation patterns, often involving the loss of small neutral molecules.[11][12][13] Additionally, adducts with sodium ([M+Na]+) and potassium ([M+K]+) are commonly observed in ESI and must be accounted for.[14][15][16][17]

Experimental Workflow: From Reaction Quench to Data Analysis

A systematic approach is essential for obtaining high-quality, reproducible data. The following workflow provides a comprehensive guide for the analysis of 5-Ethynyl-2-fluoropyridin-3-amine reaction mixtures.

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Dilute Dilute with Mobile Phase A Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter LC_System LC System Filter->LC_System Inject MS_System Mass Spectrometer LC_System->MS_System Eluent Acquire Data Acquisition MS_System->Acquire Process Peak Integration & Identification Acquire->Process Report Generate Report Process->Report

Caption: High-level workflow for LC-MS analysis.

System Suitability: Ensuring Analytical Integrity

Before analyzing any samples, a system suitability test (SST) must be performed to verify that the LC-MS system is operating correctly.[18][19][20][21][22] This is a non-negotiable step in any regulated or quality-controlled environment.

System Suitability Protocol:

  • Prepare a System Suitability Solution: This solution should contain the 5-Ethynyl-2-fluoropyridin-3-amine standard at a known concentration, along with at least one other compound to assess chromatographic resolution. A potential byproduct or a structurally similar compound is an ideal candidate.

  • Inject the SST Solution: Perform at least five replicate injections.

  • Evaluate Key Parameters: The following parameters should be assessed against pre-defined acceptance criteria:

    • Retention Time Reproducibility: Relative Standard Deviation (RSD) < 1%

    • Peak Area Reproducibility: RSD < 2%

    • Tailing Factor: 0.8 - 1.5

    • Resolution: > 2.0 between the main peak and the secondary component.

    • Signal-to-Noise Ratio: > 10 for the lowest concentration standard.

Detailed Protocols

Protocol 1: Sample Preparation

  • Reaction Quenching: At the desired time point, withdraw an aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting it into a larger volume (e.g., 950 µL) of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. This rapid dilution will stop the reaction and precipitate any insoluble materials.

  • Dilution: Perform a further serial dilution of the quenched sample into the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to bring the analyte concentration within the linear range of the detector. A dilution factor of 100 to 1000 is a good starting point.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Protocol 2: LC-MS Method Parameters

Parameter Setting Rationale
LC System Agilent 1290 Infinity II or equivalentA high-performance LC system is required for robust and reproducible chromatography.
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmA sub-2 µm particle size column provides high efficiency and resolution. The BEH particle technology offers excellent stability across a wide pH range.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for efficient positive ion ESI and helps to control peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient 5% to 95% B over 5 minutesA gradient elution ensures that compounds with a wide range of polarities are eluted and separated.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 2 µLA small injection volume is used to prevent column overloading.
MS System Thermo Scientific Q Exactive HF or equivalentA high-resolution mass spectrometer is essential for accurate mass measurements and impurity identification.
Ionization Mode ESI PositiveThe basic nitrogen atoms in the analyte are readily protonated.
Capillary Voltage 3.5 kVA typical capillary voltage for ESI.
Sheath Gas 40 (arbitrary units)Optimizes the electrospray plume.
Auxiliary Gas 10 (arbitrary units)Assists in desolvation.
Scan Range m/z 100-500A suitable range to cover the analyte and potential byproducts.
Resolution 70,000High resolution allows for accurate mass determination.

Data Interpretation: From Spectra to Structures

The primary goal of this analysis is to monitor the consumption of the starting material and the formation of the desired product, while also identifying any significant impurities. According to ICH guidelines, impurities present at levels above 0.1% should be identified and characterized.[23][24][25][26][27]

Expected Ions and Fragments
  • Parent Compound (5-Ethynyl-2-fluoropyridin-3-amine): C₇H₅FN₂ - Exact Mass: 136.0437

    • Expected [M+H]⁺: m/z 137.0515

  • Potential Byproducts:

    • Dimerization Products: Look for ions corresponding to twice the mass of the starting material.

    • Reaction with Solvents or Reagents: Be aware of potential adducts or reaction products with components of the reaction mixture.

G cluster_mol 5-Ethynyl-2-fluoropyridin-3-amine cluster_ions Expected Ions in Positive ESI-MS Molecule C₇H₅FN₂ Exact Mass: 136.0437 Protonated [M+H]⁺ m/z 137.0515 Molecule->Protonated Protonation Sodium [M+Na]⁺ m/z 159.0334 Molecule->Sodium Sodium Adduct Potassium [M+K]⁺ m/z 174.9928 Molecule->Potassium Potassium Adduct

Caption: Expected ions for the target analyte.

Conclusion: A Framework for Success

This application note provides a comprehensive and scientifically grounded framework for the LC-MS analysis of 5-Ethynyl-2-fluoropyridin-3-amine reaction mixtures. By understanding the underlying principles of chromatography and mass spectrometry and by adhering to a rigorous experimental protocol that includes system suitability testing, researchers can confidently monitor their reactions, ensure product quality, and accelerate the drug development process. The provided methodology is a robust starting point that can be further optimized for specific reaction conditions and analytical instrumentation.

References

  • Vertex AI Search. (2025, May 13). What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning.
  • Scribd. (2024, January 22). Adduits ESI MS.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS?.
  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894.
  • IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING.
  • Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Benchchem. (2025, December).
  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis.
  • Academia.edu. (n.d.). (PDF) ICH GUIDELINES FOR IMPURITY PROFILE.
  • Resolian. (2026, March 5). The Importance of System Suitability for LC-MS/MS.
  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development.
  • European Pharmaceutical Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis.
  • YouTube. (2024, September 23).
  • Resolian. (2026, March 11). E&L System Suitability Standard Development.
  • PubMed. (2007, June 28). System suitability in bioanalytical LC/MS/MS.
  • Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 4-(Chloromethyl)
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • ACS Publications. (2004, January 15).
  • PubMed. (n.d.).
  • ResearchGate. (2016, January 5). What do aromatic compunds fragment into in MS? Why are adducts formed?.
  • OSTI.GOV. (1979, December 31). Investigation of separation mechanisms in the normal and reversed phase chromatography of polynuclear aromatic hydrocarbons on an amino bonded phase column. [n-propyl amine] (Technical Report).
  • Wikipedia. (n.d.).
  • MDPI. (2023, August 3). A Mechanism Study on the (+)
  • Phenomenex. (2025, August 12). Normal-phase vs.
  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluoropyridin-3-amine.
  • PubMed. (2020, August 15). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines.
  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Royal Society of Chemistry. (n.d.). An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group. Green Chemistry.
  • PubMed. (2015, June 10). Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil.
  • CHIMIA. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • Jena Bioscience. (n.d.). RNA synthesis monitoring.
  • MilliporeSigma. (n.d.). 2-ethynyl-5-fluoropyridin-3-amine | 1824187-37-2.

Sources

Application

Application Notes &amp; Protocols: Solubility of 5-Ethynyl-2-fluoropyridin-3-amine for In Vitro Assays

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility of 5-Ethynyl-2-fluoropyridin-3-amine. Due to its relevance as a building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility of 5-Ethynyl-2-fluoropyridin-3-amine. Due to its relevance as a building block in medicinal chemistry, understanding its solubility is critical for the generation of reliable and reproducible data in in vitro assays. This guide details the physicochemical properties of the compound, provides step-by-step protocols for determining both kinetic and thermodynamic solubility, and outlines a robust methodology for the preparation of stock and working solutions. The causality behind experimental choices is explained to ensure scientific integrity and empower researchers to adapt these protocols to their specific needs.

Introduction: The Critical Role of Solubility in In Vitro Assays

5-Ethynyl-2-fluoropyridin-3-amine is a heterocyclic amine containing a pyridine ring, a fluorine atom, an amino group, and an ethynyl group. These functionalities make it a valuable synthon in the development of novel therapeutic agents. However, the successful application of this and any compound in in vitro biological assays—such as cell-based viability, enzyme inhibition, or receptor binding assays—is fundamentally dependent on its solubility.

Poor solubility can lead to a host of experimental artifacts, including:

  • Precipitation in Assay Media: This can cause inaccurate and highly variable results, as the effective concentration of the compound is unknown. Precipitates can also interfere with optical measurements and interact non-specifically with cellular components.

  • Underestimation of Potency: If a compound is not fully dissolved, its apparent potency (e.g., IC₅₀ or EC₅₀) will be artificially high, potentially leading to the erroneous dismissal of a promising candidate.

  • Poor Bioavailability in Downstream Studies: While this guide focuses on in vitro work, early solubility data is a key indicator of potential downstream challenges in achieving adequate oral bioavailability.[1]

This guide is structured to provide a practical framework for assessing and managing the solubility of 5-Ethynyl-2-fluoropyridin-3-amine, ensuring the integrity and reliability of your research data.

Physicochemical Properties of 5-Ethynyl-2-fluoropyridin-3-amine

A thorough understanding of a compound's physicochemical properties is essential for designing effective solubility studies and formulation strategies. While experimental data for this specific molecule is not widely published, we can utilize its structure and data from closely related analogs to inform our approach.

PropertyValue / PredictionSource & Rationale
Chemical Name 5-ethynyl-2-fluoropyridin-3-amineIUPAC Nomenclature
CAS Number 1824202-61-0Chemical Abstracts Service
Molecular Formula C₇H₅FN₂---
Molecular Weight 136.13 g/mol ---
Appearance White to off-white solid (typical for pyridine derivatives)General knowledge
Predicted LogP ~1.5 - 2.5In-silico prediction tools (e.g., SwissADME, ChemAxon) suggest moderate lipophilicity.[2][3] The pyridine ring is polar, but the ethynyl and fluoro groups increase lipophilicity.
Predicted pKa (basic) ~3.5 - 5.0The pyridine nitrogen is basic. The electron-withdrawing effects of the fluorine and ethynyl groups are expected to reduce the basicity compared to pyridine (pKa ~5.2).[4]
Predicted Aqueous Solubility Low to moderateBased on the predicted LogP, solubility in aqueous buffers is expected to be limited. Tools like SwissADME can provide a LogS value.[5]
UV Absorbance (λmax) ~260-290 nmPyridine derivatives typically exhibit strong absorbance in this range due to π-π* transitions.[6][7][8] The exact λmax should be determined experimentally in the chosen solvent.

Experimental Workflow for Solubility Assessment

The following diagram illustrates the logical flow from receiving the solid compound to generating reliable working solutions for in vitro experiments.

G cluster_0 Phase 1: Characterization & Planning cluster_1 Phase 2: Solubility Determination cluster_2 Phase 3: Solution Preparation cluster_3 Phase 4: Application A Receive Solid Compound B Determine λmax via UV-Vis Scan A->B Initial Analysis C Protocol 1: Kinetic Solubility Assay B->C Define Assay Parameters D Protocol 2: Thermodynamic Solubility Assay B->D E Protocol 3: Prepare High-Conc. DMSO Stock Solution C->E Select Optimal Solvent D->E F Protocol 4: Prepare Aqueous Working Solutions (Serial Dilution) E->F Dilute to Final Concentration G Use in In Vitro Assay (e.g., Cell Culture) F->G Dose Cells/ Reaction

Sources

Method

Application Notes and Protocols for Cell-Based Assays Using 5-Ethynyl-2-fluoropyridin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction The 5-Ethynyl-2-fluoropyridin-3-amine scaffold is a critical pharmacophore in the development of targeted therapies, particularly kinase inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-Ethynyl-2-fluoropyridin-3-amine scaffold is a critical pharmacophore in the development of targeted therapies, particularly kinase inhibitors. Derivatives of this molecule have shown significant promise as potent and selective inhibitors of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.[1][2] This document provides a comprehensive guide for researchers on the design and execution of cell-based assays to evaluate the biological activity of novel 5-Ethynyl-2-fluoropyridin-3-amine derivatives.

As a Senior Application Scientist, the following protocols have been developed not just as a series of steps, but as a self-validating system to ensure robust and reproducible data. The rationale behind critical steps is explained to empower the user to adapt and troubleshoot as needed.

I. Core Principles of Assay Design

Successful cell-based assays are foundational to drug discovery, offering a physiologically relevant context to study a compound's effect.[3] Before proceeding to specific protocols, it is crucial to establish a robust assay design. This involves careful consideration of the following:

  • Cell Line Selection: The choice of cell line is paramount and should be guided by the biological question. For kinase inhibitors derived from 5-Ethynyl-2-fluoropyridin-3-amine, it is advisable to use cell lines with known expression levels of the target kinase (e.g., A549 for wild-type EGFR, PC-9 for mutant EGFR).[2]

  • Assay Validation: Every assay must be validated to assess its performance, including specificity, sensitivity, and robustness.[3] This includes determining the optimal cell seeding density, incubation times, and reagent concentrations.

  • Controls: The inclusion of appropriate positive and negative controls is essential for data interpretation. A known inhibitor of the target kinase can serve as a positive control, while a vehicle control (e.g., DMSO) is a necessary negative control.[4]

II. Cell Proliferation and Viability Assays

A primary objective when screening potential anti-cancer compounds is to determine their effect on tumor cell growth and viability. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[5]

Protocol 1: MTS Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 5-Ethynyl-2-fluoropyridin-3-amine derivative on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, PC-9)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound dissolved in DMSO

  • MTS reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-4,000 cells/well) in 100 µL of complete growth medium.[2] Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.[1][5]

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is observed.[5]

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

ParameterRecommendation
Cell Seeding Density3,000 - 4,000 cells/well
Compound Incubation72 hours
MTS Incubation1 - 4 hours
Wavelength490 nm

III. Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells.[4] Assessing the apoptotic potential of 5-Ethynyl-2-fluoropyridin-3-amine derivatives is crucial for understanding their mechanism of action.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a test compound using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the test compound for a predetermined time (e.g., 24, 48, or 72 hours).[4]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.[4]

  • Washing: Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.[6]

  • Staining: Resuspend the cell pellet in Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[6]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 3: Caspase Activity Assay

Objective: To measure the activity of effector caspases (e.g., caspase-3/7), which are key executioners of apoptosis.

Principle: This assay utilizes a fluorogenic caspase substrate. Upon cleavage by an active caspase, a fluorescent molecule is released, and the resulting fluorescence is proportional to caspase activity.[4]

Materials:

  • Treated and control cells

  • Caspase-3/7 assay kit

  • Lysis buffer

  • Microplate reader with fluorescence capabilities

Procedure:

  • Cell Lysis: Lyse the treated and control cells according to the manufacturer's instructions to release cellular contents.[4]

  • Substrate Addition: Add the fluorogenic caspase substrate to the cell lysates in a 96-well plate.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths. An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in caspase-3/7 activity.[4]

IV. Target Engagement and Pathway Analysis

For kinase inhibitors, it is essential to demonstrate that the compound interacts with its intended target and modulates downstream signaling pathways. Western blotting is a powerful technique to assess the phosphorylation status of the target kinase and its substrates.[8][9][10]

Protocol 4: Western Blotting for Phosphorylated Proteins

Objective: To determine the effect of a 5-Ethynyl-2-fluoropyridin-3-amine derivative on the phosphorylation of a target kinase (e.g., EGFR) and its downstream effectors.

Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the protein of interest.[8][9]

Materials:

  • Treated and control cells

  • Lysis buffer supplemented with protease and phosphatase inhibitors[11]

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells and grow to 70-80% confluency. Pre-treat with the test compound for 2-4 hours, then stimulate with a growth factor (e.g., EGF) for 15-30 minutes if required to induce phosphorylation.[5] Wash with ice-cold PBS and lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE, then transfer to a PVDF membrane.[8][9]

  • Blocking: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[9][11] It is important to avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[9][11]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8][9]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.[12]

V. Visualizing Workflows

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis A Cell Seeding C Compound Incubation A->C B Compound Dilution B->C D Cell Viability (MTS) C->D E Apoptosis (Annexin V/PI) C->E F Target Engagement (Western Blot) C->F G IC50 Determination D->G H Apoptosis Quantification E->H I Phosphorylation Analysis F->I

Caption: General workflow for evaluating 5-Ethynyl-2-fluoropyridin-3-amine derivatives.

EGFR Signaling Pathway Diagram

G cluster_downstream Downstream Signaling cluster_cellular Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Derivative 5-Ethynyl-2-fluoropyridin-3-amine Derivative Derivative->EGFR Inhibition Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival

Caption: Simplified EGFR signaling pathway and the inhibitory action of the derivative.

VI. Conclusion

The protocols outlined in this document provide a robust framework for the cellular characterization of 5-Ethynyl-2-fluoropyridin-3-amine derivatives. By following these guidelines and understanding the underlying principles, researchers can generate high-quality, reproducible data to advance their drug discovery programs. It is always recommended to optimize these protocols for specific cell lines and compounds to ensure the best possible results.[13]

References

  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot.
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
  • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1.
  • Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development.
  • Benchchem. (n.d.). Application Notes and Protocols for EGFR Inhibitor: Egfr-IN-26.
  • Abcam. (n.d.). Procedure for detection of phosphorylated proteins in western blot.
  • Benchchem. (n.d.). Application Notes and Protocols for Inducing Apoptosis in Cancer Cells.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • PMC. (2016, November 7). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation.
  • ThermoFisher. (n.d.). Epidermal Growth Factor Receptor (EGFR) Antagonist Redistribution Assay - Instructions.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
  • SelectScience. (2021, October 25). How to optimize your cell-based assays: Overcoming common challenges.
  • University of South Florida. (n.d.). Apoptosis Protocols.
  • IntechOpen. (2019, November 27). Cell-Based Assays in Cancer Research.
  • MDPI. (2024, February 4). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation.

Sources

Method

Technical Guide and Safety Protocols for 5-Ethynyl-2-fluoropyridin-3-amine

Introduction: 5-Ethynyl-2-fluoropyridin-3-amine (CAS No. 1824202-61-0) is a substituted aminopyridine that serves as a critical structural motif and versatile intermediate in medicinal chemistry and drug discovery.[1] It...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 5-Ethynyl-2-fluoropyridin-3-amine (CAS No. 1824202-61-0) is a substituted aminopyridine that serves as a critical structural motif and versatile intermediate in medicinal chemistry and drug discovery.[1] Its unique combination of a nucleophilic amino group, an electron-withdrawing fluorine atom, and a reactive ethynyl group makes it a valuable building block for synthesizing complex molecular architectures.[2] The presence of fluorinated heterocyclic moieties is a common strategy in modern drug design to modulate physicochemical properties and enhance biological activity.[3][4]

This document provides a detailed guide for the safe handling, storage, and use of 5-Ethynyl-2-fluoropyridin-3-amine, tailored for researchers and drug development professionals. The protocols herein are synthesized from safety data of structurally similar compounds and established principles of laboratory safety. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, a conservative approach based on analog data is employed to ensure a high margin of safety.

Compound Identification and Hazard Assessment

A thorough understanding of a compound's identity and potential hazards is the foundation of its safe use.

Chemical Identity
IdentifierDataSource
IUPAC Name 5-ethynyl-2-fluoropyridin-3-amine[5]
CAS Number 1824202-61-0[5]
Molecular Formula C₇H₅FN₂[5]
Molecular Weight 136.13 g/mol [5]
Canonical SMILES C#CC1=CN=C(F)C(=C1)N[5]
InChI Key KBGNKTCZVYFYRK-UHFFFAOYSA-N[5]
Physical Form Solid, Powder (typical for similar compounds)[6]
Hazard Analysis and GHS Classification (Extrapolated)

The following GHS classification is extrapolated from data on close structural analogs, such as 2-ethynyl-5-fluoropyridin-3-amine and other aminofluoropyridines.[7][8] A conservative assessment has been made, assuming a higher hazard profile in the absence of specific data.

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3Danger H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3Danger H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3Danger H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1Danger H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3Warning H335: May cause respiratory irritation
Causality of Hazards
  • Systemic Toxicity: Aminopyridines can exhibit significant toxicity. The primary routes of exposure are ingestion, skin contact, and inhalation of dust.[7][9] The small molecular size may facilitate absorption.

  • Reactivity and Incompatibilities: The amine group confers nucleophilic properties.[2] The compound is expected to be incompatible with strong oxidizing agents.[7] The ethynyl group is highly reactive and can participate in energetic reactions, such as polymerization or coupling reactions, which can be exothermic.

  • Local Tissue Damage: Aromatic amines are frequently irritants. Direct contact with the skin is likely to cause irritation. The primary danger to the eyes is severe and potentially irreversible damage, as seen with analogous compounds classified as Eye Damage Category 1.[8][10] Inhalation of the dust can irritate the respiratory system.[7][9]

Risk Mitigation and Personal Protective Equipment (PPE)

A systematic approach to risk assessment is crucial before any handling of the compound.

RiskAssessment cluster_0 Risk Management Workflow A Identify Hazards (Toxicity, Irritation, Reactivity) B Assess Risks (Exposure Routes, Quantities Used) A->B Analyze C Implement Controls (Engineering, Admin, PPE) B->C Mitigate D Review & Refine (Post-Experiment Debrief) C->D Verify

Caption: Risk assessment and management workflow.

Protocol 2.1: Mandatory PPE

This protocol must be followed at all times when the compound is handled outside of a sealed container.

  • Body Protection: Wear a clean, flame-resistant laboratory coat, fully buttoned.

  • Hand Protection: Wear nitrile gloves (minimum thickness of 0.11 mm). For prolonged handling or when dissolving in solvents, consider double-gloving or using thicker chemical-resistant gloves. Causality: Prevents dermal absorption, which is a primary route of toxic exposure.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when there is a significant risk of splash or dust generation. Causality: Protects against aerosols and particulates that can cause serious, irreversible eye damage.[8]

  • Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood. If there is a potential for dust generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter (N95 or better) is required. Causality: Mitigates the risk of inhaling toxic dust that can cause respiratory irritation and systemic toxicity.[9]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to minimize exposure and maintain compound integrity.

Protocol 3.1: Handling Solid Compound
  • Verification: Before use, verify the container label matches the compound name and CAS number (1824202-61-0).

  • Engineering Controls: Conduct all weighing and transfer operations within a certified chemical fume hood with the sash at the lowest practical height.

  • Static Control: When handling larger quantities, use anti-static tools and ensure equipment is properly grounded to prevent ignition of fine dust.[7]

  • Dispensing: Use a dedicated, clean spatula or powder funnel for dispensing. Avoid scooping directly from the primary container if possible.

  • Avoid Dust: Handle the material gently to prevent the formation of airborne dust. Do not crush or grind the material outside of a controlled environment.[7][11]

  • Cleaning: After dispensing, carefully decontaminate the spatula and work surface with a solvent-wetted wipe (e.g., 70% ethanol), followed by a dry wipe. Dispose of wipes as hazardous waste.

  • Sealing: Immediately after use, securely close the container and wipe it down before returning to storage.

Protocol 3.2: Storage
  • Location: Store the compound in a designated, locked cabinet for toxic substances.[7] The storage area should be cool, dry, and well-ventilated.[9]

  • Container: Keep the container tightly sealed to prevent moisture ingress and contamination.

  • Incompatibilities: Segregate from strong oxidizing agents.[7]

  • Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate GHS hazard pictograms.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Protocol 4.2: Small Spill Response (< 1 gram)

SpillResponse cluster_spill Small Spill Response Flow A Alert Personnel & Secure Area B Don Full PPE (incl. Respirator) A->B C Cover Spill with Absorbent Material B->C D Gently Sweep into Waste Container C->D E Decontaminate Area D->E F Dispose of Waste & Report Incident E->F

Caption: Logical flow for responding to a small chemical spill.

  • Alert & Evacuate: Alert personnel in the immediate vicinity. Restrict access to the spill area.

  • Assess: Ensure the spill is small and manageable without respiratory risk (i.e., inside a fume hood). If outside a hood, do not proceed without a respirator.

  • Contain: Gently cover the spill with a dry, inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collect: Carefully sweep the absorbed material into a clearly labeled, sealable hazardous waste container. Use non-sparking tools.

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Document the spill and response according to your institution's environmental health and safety (EHS) guidelines.

Waste Disposal

All materials contaminated with 5-Ethynyl-2-fluoropyridin-3-amine, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Containment: Collect waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste label must include the full chemical name and specify the associated hazards (Toxic, Irritant).

  • Disposal: Dispose of the waste through your institution's EHS department in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[7][9]

References

  • Fisher Scientific.Safety Data Sheet for 2-Amino-3-fluoropyridine. [URL: provided in search results]
  • Sigma-Aldrich.Safety Data Sheet (General Example). [URL: provided in search results]
  • AiFChem.Product Information for 5-Ethynyl-2-fluoropyridin-3-amine (1824202-61-0). [URL: provided in search results]
  • Generic.Safety Data Sheet for 2-Amino-3,5-difluoropyridine. [URL: provided in search results]
  • NextSDS.Chemical Substance Information for 2-ethynyl-5-fluoropyridin-3-amine. [URL: provided in search results]
  • Fisher Scientific.Safety Data Sheet for 2-Amino-5-fluoropyridine. [URL: provided in search results]
  • Sigma-Aldrich.Product Page for 2-ethynyl-5-fluoropyridin-3-amine (1824187-37-2). [URL: provided in search results]
  • Sigma-Aldrich.Product Page for 3-ethynyl-5-fluoropyridin-2-amine (936344-74-0). [URL: provided in search results]
  • IntechOpen.Highly Efficient Prodrugs: Design and Therapeutic Applications. [URL: provided in search results]
  • NINGBO INNO PHARMCHEM CO.,LTD.Advanced Synthesis of Pharmaceutical Intermediates: Focus on Fluoropyridines. [URL: provided in search results]
  • Michigan State University Chemistry.Amine Reactivity. [URL: provided in search results]
  • Chemistry LibreTexts.Heterocyclic Amines. [URL: provided in search results]
  • Royal Society of Chemistry.An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines. [URL: provided in search results]
  • MDPI.FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [URL: provided in search results]
  • PubMed.Applications of fluorine-containing amino acids for drug design. [URL: provided in search results]
  • NextSDS.Chemical Substance Information for 2-ethyl-5-fluoropyridin-3-amine. [URL: provided in search results]
  • MilliporeSigma.Product Page for 2-ethynyl-5-fluoropyridin-3-amine (1824187-37-2). [URL: provided in search results]
  • Guidechem.How to prepare and use 3-AMINO-5-FLUOROPYRIDINE? [URL: provided in search results]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Ethynyl-2-fluoropyridin-3-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 5-ethyny...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 5-ethynyl-2-fluoropyridin-3-amine .

The synthesis of this highly functionalized pyridine building block typically relies on a two-stage approach: a Sonogashira cross-coupling of 5-bromo-2-fluoropyridin-3-amine[1] with trimethylsilylacetylene (TMS-acetylene), followed by the removal of the TMS protecting group. While conceptually straightforward, the competing electronic effects of the electron-withdrawing fluorine and the electron-donating amine can severely bottleneck yields.

Synthetic Workflow Overview

SynthWorkflow SM 5-Bromo-2-fluoro- pyridin-3-amine Step1 Sonogashira Coupling SM->Step1 TMS-Acetylene Pd/Cu cat. Int TMS-Protected Alkyne Step1->Int Step2 TMS Deprotection Int->Step2 K2CO3, MeOH Prod 5-Ethynyl-2-fluoro- pyridin-3-amine Step2->Prod

Caption: Two-stage synthesis workflow for 5-ethynyl-2-fluoropyridin-3-amine.

Troubleshooting & FAQs

Q1: My Sonogashira coupling yield is plateauing at 40-50%, and I observe a black precipitate. What is causing this, and how can I drive the reaction to completion? A: The black precipitate is "Pd black," an inactive agglomeration of palladium that forms when the active Pd(0) catalyst degrades, typically due to trace oxygen or thermal stress. The substrate, 5-bromo-2-fluoropyridin-3-amine, features an electron-donating amino group ortho to the reaction site. This increases local electron density, significantly slowing down the initial oxidative addition of Pd(0) into the C-Br bond. Prolonged heating to overcome this kinetic barrier often destroys the catalyst before the reaction finishes. Solution: Shift from standard Pd(PPh3​)4​ to a more active, electron-rich catalyst system like Pd(OAc)2​ with XPhos. The bulky, electron-rich XPhos ligand accelerates oxidative addition and stabilizes the Pd intermediate, preventing agglomeration[2].

Q2: I am isolating a significant amount of a non-polar byproduct, which LC-MS identifies as a dimer of TMS-acetylene. How do I suppress this? A: You are observing Glaser homocoupling. In standard Sonogashira protocols, Cu(I) is used as a co-catalyst to form a copper acetylide intermediate. However, if even trace amounts of oxygen are present, Cu(I) oxidizes to Cu(II), which rapidly catalyzes the oxidative dimerization of your terminal alkyne[3]. Solution: Implement a Copper-Free Sonogashira protocol . By omitting CuI and utilizing a stronger base (like Cs2​CO3​ ) in a polar solvent, the alkyne can undergo direct transmetalation to the Pd center, entirely eliminating the Glaser homocoupling pathway.

Q3: During the TMS deprotection step, my terminal alkyne degrades, and the reaction mixture turns dark brown. What are the optimal deprotection conditions? A: Terminal alkynes conjugated to electron-deficient fluoropyridine rings are highly sensitive to strong bases and nucleophiles. Using harsh deprotection agents like TBAF (Tetrabutylammonium fluoride) can lead to unwanted side reactions, including nucleophilic aromatic substitution (S N Ar) at the 2-fluoro position or alkyne polymerization. Solution: Use ultra-mild solvolysis conditions: K2​CO3​ in Methanol at 0°C to room temperature. This provides clean cleavage of the C-Si bond without triggering degradation.

Mechanistic Failure Modes

Understanding the catalytic cycle is essential for diagnosing yield loss. The diagram below maps the exact points where the reaction deviates from the ideal pathway.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Fail1 Failure Mode 1: Pd Black Formation (O2) Pd0->Fail1 PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII Trans Transmetalation (from Cu-acetylide) PdII->Trans PdII_alk Pd(II) Complex Ar-Pd-Alkyne Trans->PdII_alk Fail2 Failure Mode 2: Glaser Homocoupling Trans->Fail2 Excess Cu / O2 RedElim Reductive Elimination PdII_alk->RedElim RedElim->Pd0 Product Release

Caption: Sonogashira catalytic cycle highlighting critical failure modes affecting yield.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yields based on optimized internal metrics.

Reaction StepCatalyst SystemBase / AdditiveSolventTempYield (%)Primary Observation
Sonogashira Pd(PPh3​)2​Cl2​ / CuITEADMF80°C42%High Glaser homocoupling; Pd black observed.
Sonogashira Pd(PPh3​)4​ / CuI (2 mol%)DIPEATHF65°C68%Moderate homocoupling; slow conversion.
Sonogashira Pd(OAc)2​ / XPhos Cs2​CO3​ (Cu-Free) 1,4-Dioxane 90°C 89% Clean conversion; no homocoupling.
Deprotection NoneTBAF (1.1 eq)THF25°C51%Significant degradation/darkening of mixture.
Deprotection None K2​CO3​ (0.1 eq) MeOH 0°C 25°C 94% High purity; volatile product preserved.
Self-Validating Experimental Protocols
Protocol A: Copper-Free Sonogashira Coupling

This protocol utilizes a Cu-free system to entirely bypass Glaser homocoupling while accelerating oxidative addition through the XPhos ligand.

  • Preparation: In an oven-dried Schlenk flask, add 5-bromo-2-fluoropyridin-3-amine (1.0 eq), Pd(OAc)2​ (0.05 eq), XPhos (0.10 eq), and anhydrous Cs2​CO3​ (2.0 eq).

  • Degassing (Critical Step): Seal the flask and purge with Ultra-High Purity (UHP) Argon for 15 minutes. Add anhydrous 1,4-Dioxane (0.2 M relative to substrate) via syringe. Subject the suspension to three freeze-pump-thaw cycles.

  • Reagent Addition: Add TMS-acetylene (1.5 eq) dropwise via a gas-tight syringe.

  • Reaction: Heat the mixture to 90°C under Argon.

    • Self-Validation Checkpoint: The solution should transition to a stable yellow/orange color. If the solution turns opaque black within the first 30 minutes, oxygen has breached the system, and the active Pd(0) has precipitated. Halt, re-degas fresh solvent, and restart.

  • Workup: After 4-6 hours (monitor by LC-MS), cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the TMS-protected intermediate.

Protocol B: Mild TMS Deprotection

This protocol utilizes mild solvolysis to prevent the degradation of the sensitive terminal alkyne.

  • Preparation: Dissolve the TMS-protected intermediate in anhydrous Methanol (0.1 M) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Deprotection: Add anhydrous K2​CO3​ (0.1 eq) in one portion.

  • Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature.

    • Self-Validation Checkpoint: Monitor strictly via TLC (Hexanes/EtOAc). The reaction should be complete within 1-2 hours. Prolonged exposure to basic methanol will lead to a darkening of the solution, indicating the onset of alkyne degradation.

  • Workup: Immediately upon completion, dilute with Dichloromethane (DCM) and wash with half-saturated aqueous NH4​Cl to neutralize the base. Dry the organic layer over Na2​SO4​ .

  • Isolation: Concentrate under mild reduced pressure (water bath < 30°C). Caution: 5-ethynyl-2-fluoropyridin-3-amine has moderate volatility; over-drying under high vacuum will result in significant yield loss.

References
  • Chemical Manufacturers. "3-Amino-5-bromo-2-fluoropyridine 98%". Chemical Manufacturers. Available at:[Link]

  • Arkivoc. "Polyhalogenoheterocyclic compounds. Part 53.1 Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine". Arkat USA. Available at:[Link]

  • University of Southampton. "Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds". ePrints Soton. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Ethynyl-2-fluoropyridin-3-amine

Welcome to the technical support center for the synthesis of 5-Ethynyl-2-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven ins...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Ethynyl-2-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reaction outcomes.

The synthesis of 5-Ethynyl-2-fluoropyridin-3-amine, a valuable building block in medicinal chemistry, most commonly relies on a Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms the crucial C-C bond between a halogenated 2-fluoropyridin-3-amine and a terminal alkyne.[1] While powerful, this reaction is sensitive to a variety of factors, especially when performed on an electron-deficient and coordinating substrate like a fluoropyridine.[2] This guide will address the most frequent side reactions and pitfalls encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material and synthetic route for 5-Ethynyl-2-fluoropyridin-3-amine?

The most prevalent and industrially scalable route is the Sonogashira coupling of a 5-halo-2-fluoropyridin-3-amine (typically 5-bromo- or 5-iodo-2-fluoropyridin-3-amine) with a protected or terminal alkyne, such as trimethylsilylacetylene (TMSA), followed by deprotection. The bromo- derivative is often preferred for its balance of reactivity and cost.

Q2: My reaction is not working at all. What are the first things I should check?

When a Sonogashira reaction fails completely, focus on the foundational components.[3]

  • Catalyst Integrity: Ensure your palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper(I) cocatalyst (e.g., CuI) are from a reliable source and have not been improperly stored. Palladium complexes can be sensitive to air, and Cu(I) salts can oxidize over time.[3]

  • Atmosphere Control: The reaction is highly sensitive to oxygen. Ensure your solvents and amine base are rigorously degassed and that the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[3]

  • Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst. Ensure the amine base (e.g., triethylamine or diisopropylamine) is distilled and dry.

Q3: Why is the choice of ligand important for this specific substrate?

The pyridine nitrogen and the amino group can coordinate to the palladium center, potentially inhibiting the catalyst or forming inactive complexes.[2] Using bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) can promote the desired catalytic cycle by stabilizing the palladium catalyst and preventing inhibitory coordination from the substrate itself.[2][4]

Q4: Can the fluorine atom be displaced during the reaction?

While the C-F bond on an aromatic ring is generally strong, fluoropyridines can be susceptible to nucleophilic substitution, especially when activated by other ring substituents. However, in a standard Sonogashira reaction, the C-Br or C-I bond is far more reactive towards the palladium catalyst. Defluorination is more of a concern under harsh basic conditions or at very high temperatures, but it is not a primary side reaction for a well-controlled Sonogashira coupling. The stability of fluoropyridines can be compromised under certain acidic or basic conditions, which may lead to decomposition.[5][6]

Troubleshooting Guide: Common Side Reactions & Solutions

This section details specific, observable problems and provides a systematic approach to diagnosis and resolution.

Issue 1: Excessive Homocoupling of the Alkyne (Glaser Coupling)

Symptom: You observe a significant amount of a byproduct with a mass corresponding to a dimer of your alkyne (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne if using TMSA). This is often visible as a distinct, less polar spot on a TLC plate.

Causality (The "Why"): This side reaction is the Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes catalyzed by copper(I) salts in the presence of an oxidant, most commonly atmospheric oxygen.[7][8] The copper co-catalyst, essential for activating the alkyne in the Sonogashira cycle, is also the primary catalyst for this wasteful dimerization.[4][9]

Solutions:

Solution CategorySpecific ActionRationale
Atmosphere Control Rigorously degas all solvents and the amine base (3x freeze-pump-thaw cycles or sparging with argon for >30 min). Maintain a positive pressure of an inert gas (Argon is preferred) throughout the reaction.This is the most critical step. Removing oxygen prevents the re-oxidation of copper acetylide species, which is a key step in the Glaser coupling mechanism.[3][7]
Reagent Addition Add the terminal alkyne slowly to the reaction mixture using a syringe pump over several hours.This keeps the instantaneous concentration of the alkyne low, kinetically favoring the cross-coupling reaction with the aryl halide over the second-order homocoupling reaction.[3]
Modify Catalyst System Reduce the loading of the Cu(I) co-catalyst to the minimum effective amount (try 1-2 mol%).While Cu(I) accelerates the desired reaction, high concentrations significantly promote homocoupling.[3]
Switch Protocol Employ a "copper-free" Sonogashira protocol. This often requires a more active palladium catalyst/ligand system and may need higher temperatures.This completely eliminates the primary catalyst for Glaser homocoupling and is particularly effective for substrates that coordinate strongly with copper.[1][4]
Issue 2: Low or Stalled Conversion (Starting Material Remains)

Symptom: TLC or LC-MS analysis shows a significant amount of the starting 5-halo-2-fluoropyridin-3-amine remaining, even after prolonged reaction times or heating.

Causality (The "Why"): This issue typically points to problems with the catalytic cycle, specifically the oxidative addition step. The C-Br bond on the electron-deficient fluoropyridine ring is less reactive than on electron-rich systems.[4] This step can be slow, leading to overall poor conversion. Catalyst deactivation or inhibition by the substrate itself is also a major cause.[2]

Solutions:

Solution CategorySpecific ActionRationale
Reaction Temperature Increase the reaction temperature in increments (e.g., from 60°C to 80°C or 100°C).As an electron-deficient aryl bromide, the substrate may require more thermal energy for efficient oxidative addition to the palladium center.[4][10]
Catalyst & Ligand System Use a fresh, high-activity palladium pre-catalyst (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, improving turnover and preventing catalyst decomposition.[2][4]
Solvent Choice Switch to a more polar, higher-boiling solvent like DMF, 1,4-dioxane, or toluene if solubility is an issue or higher temperatures are needed.[10]Proper solvent choice ensures all reagents remain in solution and can facilitate the catalytic cycle.
Halide Choice If using 5-bromo-2-fluoropyridin-3-amine, consider switching to the 5-iodo- analogue.The C-I bond is significantly weaker and more reactive than the C-Br bond, which will dramatically increase the rate of oxidative addition. This often allows the reaction to proceed at lower temperatures.[10]
Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for troubleshooting common Sonogashira coupling issues.

G start Reaction Issue Identified q_yield Low or No Yield? start->q_yield q_byproduct Major Byproduct Observed? q_yield->q_byproduct No check_sm Starting Material (SM) Remaining? q_yield->check_sm Yes check_homo Byproduct is Alkyne Dimer? q_byproduct->check_homo Yes sol_catalyst Issue: Catalyst Inactivity - Increase Temperature - Use Bulky Ligand (SPhos) - Check Reagent Purity check_sm->sol_catalyst Yes sol_no_sm Issue: Decomposition - Lower Temperature - Check Base Compatibility - Re-evaluate Substrate Stability check_sm->sol_no_sm No sol_homo Issue: Glaser Coupling - Rigorously Degas System - Add Alkyne Slowly - Reduce [CuI] or Go Cu-Free check_homo->sol_homo Yes sol_other Issue: Other Side Reaction - Characterize Byproduct (MS, NMR) - Search Literature for Similar Impurities check_homo->sol_other No

Caption: A decision tree for troubleshooting Sonogashira reactions.

Key Reaction Mechanisms: Main vs. Side Pathway

Understanding the catalytic cycles is crucial for effective troubleshooting. The desired Sonogashira pathway must compete with the undesired Glaser pathway.

G cluster_0 Desired Sonogashira Cycle cluster_1 Undesired Glaser Coupling Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAlkyne Ar-Pd(II)-C≡CR(L)₂ ArPdX->ArPdAlkyne Transmetalation (from Cu-C≡CR) CuAlkyne Cu(I)-C≡CR ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR ArPdAlkyne->Product CuX Cu(I)X CuX->CuAlkyne Alkyne Deprotonation Dimer R-C≡C-C≡C-R CuAlkyne->Dimer Oxidative Dimerization (+ O₂)

Caption: Competing Sonogashira and Glaser coupling pathways.

Protocol: Effective Degassing of Reaction Solvents

This protocol is designed to minimize oxygen, thereby suppressing the Glaser homocoupling side reaction.

Materials:

  • Schlenk flask appropriately sized for the solvent volume.

  • Solvent to be degassed (e.g., Triethylamine, THF, Dioxane).

  • Vacuum/Inert Gas Manifold (Schlenk line).

  • Cold bath (e.g., liquid nitrogen or dry ice/acetone).

Procedure:

  • Setup: Place the solvent in the Schlenk flask with a stir bar. Ensure the flask is securely clamped. Do not fill the flask more than halfway.

  • Freeze: Place the cold bath around the flask. Allow the solvent to freeze completely solid. This is crucial to prevent the solvent from boiling under vacuum.

  • Pump (Evacuate): Once frozen, open the flask to the vacuum line of the manifold. Allow it to remain under high vacuum for 5-10 minutes to remove gases from the headspace above the frozen solvent.

  • Thaw (Backfill): Close the flask to the vacuum line and open it to the inert gas (Argon) line. Remove the cold bath and allow the solvent to thaw completely with gentle stirring. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat this "Freeze-Pump-Thaw" cycle a minimum of three times to ensure the removal of virtually all dissolved oxygen.

  • Storage: After the final cycle, leave the solvent under a positive pressure of inert gas. It is now ready to be transferred via syringe or cannula to your reaction flask.

References

  • Benchchem. (n.d.). Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
  • Alfa Chemistry. (n.d.). Glaser Coupling.
  • Zhang, Y., et al. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C, 122(27), 15495–15501. [Link]

  • Desai, P. B. (1973). Preparation and Stability of 4-Fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1865. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (1973). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Stacy, B. L., et al. (2016). Development of optimized conditions for Glaser-Hay bioconjugations. PLoS One, 11(1), e0147392. [Link]

  • Benchchem. (n.d.). Troubleshooting guide for Sonogashira coupling failures.
  • SynArchive. (n.d.). Glaser-Hay Coupling. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Benchchem. (n.d.). Dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Sciencemadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chinta, R., & Jathavedan, R. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 7(9), 1431-1433. [Link]

Sources

Troubleshooting

Purification of 5-Ethynyl-2-fluoropyridin-3-amine from crude reaction mixture

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal is designed for researchers, scientists, and drug development professionals handling the isolation and purification of highly functional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal is designed for researchers, scientists, and drug development professionals handling the isolation and purification of highly functionalized heterocyclic building blocks.

Below, you will find a comprehensive troubleshooting guide, physicochemical data, and a self-validating protocol for the purification of 5-Ethynyl-2-fluoropyridin-3-amine from a crude Sonogashira coupling mixture.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Sonogashira Coupling) Filter Filtration & Metal Scavenging (Remove Pd/Cu & Salts) Crude->Filter Celite / EDTA Extraction Liquid-Liquid Extraction (Aqueous Wash) Filter->Extraction EtOAc / H2O TPPORemoval ZnCl2 Precipitation (Remove TPPO) Extraction->TPPORemoval EtOH / ZnCl2 Chromatography Silica Gel Chromatography (Hexane/EtOAc) TPPORemoval->Chromatography Filtrate Concentration PureProduct Pure 5-Ethynyl-2-fluoropyridin-3-amine Chromatography->PureProduct Fraction Pooling

Workflow for the purification of 5-ethynyl-2-fluoropyridin-3-amine from Sonogashira crude mixtures.

Part 1: Quantitative Data & Physicochemical Properties

Understanding the intrinsic properties of your target molecule is the first step in designing a rational purification strategy.

ParameterValueCausality / Impact on Purification Strategy
Molecular Weight 136.13 g/mol Essential for mass balance and expected yield calculations [3].
Predicted pKa (Conjugate Acid) ~0.1 to 1.0The strongly electron-withdrawing 2-fluoro group drastically reduces amine basicity. Prevents standard acid-base extraction.
Typical Rf (20% EtOAc/Hexane) 0.30 - 0.40Guides the selection of the mobile phase gradient for silica gel chromatography.
Thermal Stability Limit < 35°CThe terminal alkyne is prone to polymerization; dictates strict temperature limits during solvent evaporation.

Part 2: Troubleshooting & FAQs

Q1: Why am I losing my product in the aqueous layer during standard acid-base extraction? The Causality: A common mistake when handling aminopyridines is assuming they will easily protonate in standard 1M HCl. However, the fluorine atom at the C2 position exerts a powerful inductive electron-withdrawing effect across the sigma bond framework. This pulls electron density away from both the pyridine nitrogen and the C3-amino group, dropping the pKa of the conjugate acid to near zero. The Fix: Do not attempt a traditional acid-base extraction (where the product is pulled into the aqueous acidic layer and then basified). Instead, keep the product in the organic layer (e.g., Ethyl Acetate) and use simple aqueous washes (water, brine) to remove inorganic salts (like K2CO3 or TBAF used for TMS deprotection) [2].

Q2: Triphenylphosphine oxide (TPPO) is co-eluting with my product on silica gel. How can I separate them efficiently? The Causality: TPPO is a ubiquitous, highly polar byproduct generated from phosphine-based Palladium catalysts (e.g., Pd(PPh3)4). Because 5-ethynyl-2-fluoropyridin-3-amine is also a polar molecule, their Rf values often overlap, leading to mixed fractions. The Fix: Implement a chemical precipitation step before chromatography. By dissolving the crude mixture in ethanol and adding a solution of Zinc Chloride (ZnCl2), you force the formation of a highly insoluble ZnCl2(TPPO)2 complex. This complex precipitates out of the polar solvent and can be simply filtered off, leaving your product in the filtrate [1].

Q3: My isolated product turns dark brown and insoluble over time. How do I stabilize the terminal alkyne? The Causality: Terminal alkynes are highly reactive. In the presence of trace oxygen and residual copper (from the Sonogashira CuI co-catalyst), they undergo Glaser-type homocoupling to form diynes. Furthermore, elevated temperatures promote alkyne polymerization. The Fix:

  • Never exceed a water bath temperature of 35°C on the rotary evaporator.

  • Ensure complete removal of Copper using an EDTA wash (see protocol below).

  • Store the final purified compound under an inert atmosphere (Argon/Nitrogen) at -20°C.

Part 3: Self-Validating Experimental Protocol

This methodology integrates the troubleshooting principles above into a step-by-step, self-validating workflow.

Phase 1: Quenching and Metal Scavenging

  • Dilution: Dilute the crude Sonogashira reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per 1 mmol of theoretical product).

  • Filtration: Filter the mixture through a 1-inch pad of Celite to remove bulk insoluble salts and precipitated catalyst. Rinse the pad with an additional 20 mL of EtOAc.

  • Copper Chelation (Self-Validating): Transfer the filtrate to a separatory funnel. Add an equal volume of 0.1 M aqueous EDTA solution. Shake vigorously for 2 minutes.

    • Validation Check: The aqueous layer should turn pale blue/green, indicating successful chelation of residual Cu(I)/Cu(II).

  • Phase Separation: Separate the layers. Wash the organic layer once with deionized water and once with brine.

    • Validation Check: Spot both the organic and aqueous layers on a TLC plate. Elute with 30% EtOAc/Hexane. Visualize under UV (254 nm). Your product must only be visible in the organic lane. If present in the aqueous lane, your wash was too acidic.

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (Bath Temp < 35°C ).

Phase 2: TPPO Removal via ZnCl2 Precipitation 6. Dissolution: Dissolve the concentrated crude residue in a minimal amount of warm Ethanol (approx. 5 mL/g of crude). 7. Precipitation: Add a 1.8 M solution of ZnCl2 in Ethanol dropwise at room temperature. Stir vigorously for 30 minutes. A thick white precipitate of ZnCl2(TPPO)2 will form [1]. 8. Filtration: Filter the suspension through a fine glass frit. Wash the solid cake with a small amount of cold Ethanol.

  • Validation Check: Run a TLC of the filtrate. The bright, trailing UV-active spot corresponding to TPPO (usually Rf ~0.1-0.2 in 20% EtOAc/Hexane) should be completely absent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield a semi-pure solid.

Phase 3: Silica Gel Chromatography 10. Column Preparation: Pack a silica gel column using Hexane. (Do not use basic alumina, as it can degrade the terminal alkyne). 11. Loading: Dry-load the semi-pure solid onto a small amount of silica gel and apply it to the top of the column. 12. Elution: Elute using a gradient of 10% EtOAc/Hexane to 30% EtOAc/Hexane. 13. Fraction Analysis (Self-Validating): Spot fractions on TLC.

  • Validation Check 1 (Amine): Dip the TLC plate in Ninhydrin stain and heat. The primary amine will appear as a distinct colored spot.
  • Validation Check 2 (Alkyne): Dip a duplicate TLC plate in KMnO4 stain. The terminal alkyne will immediately reduce the permanganate, appearing as a bright yellow spot on a purple background.
  • Isolation: Pool the fractions containing the pure product and concentrate under reduced pressure (Bath Temp < 35°C ). Flush the receiving flask with Argon and store at -20°C.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, ACS Publications, 2017. URL:[Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." Supplemental Modules (Organic Chemistry). URL:[Link]

Optimization

Overcoming poor solubility of 5-Ethynyl-2-fluoropyridin-3-amine

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges This technical support guide provides a comprehensive resource for addressing the poor solubility of 5-Ethynyl-2...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges

This technical support guide provides a comprehensive resource for addressing the poor solubility of 5-Ethynyl-2-fluoropyridin-3-amine. As a Senior Application Scientist, this guide synthesizes established principles of solubility enhancement with practical, field-proven strategies to empower researchers in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My 5-Ethynyl-2-fluoropyridin-3-amine shows poor aqueous solubility. What are the initial steps I should take?

A1: The initial approach involves a systematic evaluation of the compound's physicochemical properties. As a pyridine derivative with an amino group, 5-Ethynyl-2-fluoropyridin-3-amine is expected to be a weak base, making its solubility highly dependent on pH.[1] Therefore, the first critical step is to determine its pKa and create a pH-solubility profile. This will provide a quantitative understanding of how its solubility changes with the pH of the medium.[1]

Q2: How does pH modification improve the solubility of 5-Ethynyl-2-fluoropyridin-3-amine?

A2: Pyridine-based compounds are typically weak bases.[1] In aqueous solutions, the amino group and the pyridine nitrogen can be protonated to form a more polar, and thus more water-soluble, cationic species.[1] By adjusting the pH of the solution to be at least two pH units below the pKa of the basic centers, you can significantly enhance the solubility of 5-Ethynyl-2-fluoropyridin-3-amine.[1]

Q3: What are co-solvents and how can they be used to improve the solubility of my compound?

A3: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[1][2][3] This technique is particularly useful for nonpolar solutes, where solubility can be increased by several orders of magnitude.[4] Commonly used co-solvents in pharmaceutical research include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[5][6] The selection and optimal concentration of a co-solvent should be determined experimentally for 5-Ethynyl-2-fluoropyridin-3-amine.

Q4: When should I consider salt formation for 5-Ethynyl-2-fluoropyridin-3-amine?

A4: Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs, including basic compounds like 5-Ethynyl-2-fluoropyridin-3-amine.[1][7] If your compound has a suitable pKa, forming a salt with an acidic counterion can dramatically improve its aqueous solubility.[7] Common counterions for basic drugs include hydrochloride, sulfate, and mesylate.[1] It is crucial that the pKa of the counterion is at least 2 pH units lower than the pKa of the drug to ensure the stability of the salt form.[7]

Q5: How do cyclodextrins work to enhance the solubility of pyridine-based compounds?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly water-soluble "guest" molecules, like 5-Ethynyl-2-fluoropyridin-3-amine, within their hydrophobic core to form an inclusion complex.[9] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the guest compound.[9]

Troubleshooting Guides

Issue: My 5-Ethynyl-2-fluoropyridin-3-amine precipitates out of solution when I dilute my DMSO stock with an aqueous buffer.

This common issue is known as "antisolvent precipitation."[10] The compound is soluble in the organic stock solvent (DMSO) but crashes out when introduced to the aqueous buffer (the "antisolvent") due to a significant change in solvent polarity.

Troubleshooting Workflow:

start Precipitation Observed step1 Reduce DMSO Concentration in Stock Solution start->step1 step2 Employ a Co-solvent System in the Final Aqueous Medium step1->step2 step3 Increase Mixing Energy (e.g., vortexing, sonication) step2->step3 step4 Evaluate pH of the Aqueous Buffer step3->step4 step5 Consider Salt Formation of the Compound step4->step5 step6 Investigate Cyclodextrin Complexation step5->step6 end Solubilization Achieved step6->end

Caption: Troubleshooting workflow for antisolvent precipitation.

Detailed Troubleshooting Steps:

  • Reduce the concentration of your DMSO stock solution: Prepare a more dilute stock to minimize the amount of organic solvent introduced into the aqueous phase.

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a water-miscible organic co-solvent like ethanol or PEG 400.[5] This will create a more gradual change in polarity.

  • Increase mixing energy: Vigorous vortexing or sonication during dilution can help to break down particle agglomerates and improve dissolution.[9]

  • Evaluate the pH of your aqueous buffer: As 5-Ethynyl-2-fluoropyridin-3-amine is a basic compound, lowering the pH of the buffer can significantly increase its solubility.[1]

  • Consider salt formation: If pH adjustment is not sufficient or desirable for your application, preparing a salt of your compound (e.g., hydrochloride salt) can provide a more soluble starting material.[7]

  • Investigate cyclodextrin complexation: For challenging cases, forming an inclusion complex with a cyclodextrin can be a powerful solubilization strategy.[9]

Issue: I am unable to prepare a concentrated stock solution of 5-Ethynyl-2-fluoropyridin-3-amine in a purely aqueous solvent for my cell-based assays.

Preparing a highly concentrated aqueous stock solution of a poorly soluble compound is often challenging.

Solubilization Strategy Flowchart:

start Need for Concentrated Aqueous Stock ph_adjustment pH Adjustment start->ph_adjustment decision1 Sufficient Solubility? ph_adjustment->decision1 cosolvency Co-solvency decision2 Sufficient Solubility? cosolvency->decision2 salt_formation Salt Formation decision3 Sufficient Solubility? salt_formation->decision3 cyclodextrin Cyclodextrin Complexation end Stock Solution Prepared cyclodextrin->end decision1->cosolvency No decision1->end Yes decision2->salt_formation No decision2->end Yes decision3->cyclodextrin No decision3->end Yes

Caption: Stepwise strategy for preparing concentrated aqueous stocks.

Detailed Strategies:

  • pH Adjustment: Systematically determine the optimal pH for maximum solubility by creating a pH-solubility profile.[1]

  • Co-solvency: If pH adjustment alone is insufficient, explore the use of biocompatible co-solvents such as ethanol, propylene glycol, or PEGs at concentrations that are non-toxic to your cells.[1][5]

  • Salt Formation: For a more robust solution, synthesize a salt of 5-Ethynyl-2-fluoropyridin-3-amine to significantly enhance its aqueous solubility.[7]

  • Cyclodextrin Complexation: As a final approach, forming an inclusion complex with a cyclodextrin can provide a highly soluble formulation.[9]

Experimental Protocols

Protocol 1: Determination of a pH-Solubility Profile

Objective: To quantitatively assess the effect of pH on the solubility of 5-Ethynyl-2-fluoropyridin-3-amine.

Materials:

  • 5-Ethynyl-2-fluoropyridin-3-amine

  • A series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Filtration device (e.g., 0.22 µm syringe filter)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid 5-Ethynyl-2-fluoropyridin-3-amine to a vial containing a known volume of each aqueous buffer. Ensure there is visible excess solid.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.[1]

  • Plot the measured solubility as a function of pH.

Protocol 2: Evaluation of Co-solvent Systems

Objective: To determine the effect of different co-solvents on the solubility of 5-Ethynyl-2-fluoropyridin-3-amine.

Materials:

  • 5-Ethynyl-2-fluoropyridin-3-amine

  • A selection of water-miscible organic co-solvents (e.g., DMSO, ethanol, PEG 400, propylene glycol)

  • Aqueous buffer at a fixed pH (e.g., pH 7.4)

  • Equipment as described in Protocol 1

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Follow the same procedure as in Protocol 1, using the co-solvent mixtures instead of the purely aqueous buffers.

  • Plot the solubility of 5-Ethynyl-2-fluoropyridin-3-amine as a function of the co-solvent concentration.

Protocol 3: Preparation of a Hydrochloride Salt

Objective: To prepare the hydrochloride salt of 5-Ethynyl-2-fluoropyridin-3-amine to improve its aqueous solubility.

Materials:

  • 5-Ethynyl-2-fluoropyridin-3-amine (free base)

  • Hydrochloric acid (e.g., 2M in diethyl ether or a solution in isopropanol)

  • An appropriate solvent for reaction and crystallization (e.g., ethanol, isopropanol)

  • Equipment for filtration and drying

Procedure:

  • Dissolve the 5-Ethynyl-2-fluoropyridin-3-amine free base in the chosen solvent.

  • Slowly add a stoichiometric amount of the hydrochloric acid solution to the dissolved free base with stirring.

  • Stir the mixture at room temperature or with gentle warming to facilitate salt formation.

  • If the salt precipitates, collect it by filtration. If it remains in solution, crystallization can be induced by cooling or by the addition of an anti-solvent.

  • Wash the collected salt with a small amount of cold solvent and dry it under vacuum.

  • Confirm the salt formation using appropriate analytical techniques (e.g., melting point, NMR, elemental analysis).

  • Determine the aqueous solubility of the prepared salt using Protocol 1.

Data Presentation

Table 1: Hypothetical Solubility Data for 5-Ethynyl-2-fluoropyridin-3-amine with Different Solubilization Strategies

Solubilization MethodSolvent SystemApparent Solubility (µg/mL)Fold Increase
None (Intrinsic)Water (pH 7.0)< 1-
pH AdjustmentAqueous Buffer (pH 2.0)50> 50
Co-solvency20% PEG 400 in Water25> 25
Salt FormationHCl Salt in Water250> 250
Cyclodextrin Complexation10% HP-β-CD in Water150> 150

References

  • Cosolvent - Wikipedia.

  • Cosolvent – Knowledge and References - Taylor & Francis.

  • Co-solvency: Significance and symbolism.

  • Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds - Benchchem.

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK.

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr.Reddy's.

  • Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH.

  • improving the solubility of 4-(4-acetylphenyl)pyridine - Benchchem.

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online.

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.

  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization - Benchchem.

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer.

  • 3-ethynyl-5-fluoropyridin-2-amine | 936344-74-0 - Sigma-Aldrich.

  • 2-ethynyl-5-fluoropyridin-3-amine | 1824187-37-2 - MilliporeSigma.

  • Overcoming poor solubility of Aminopyrifen in formulations - Benchchem.

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.

  • Salt Selection in Drug Development | Pharmaceutical Technology.

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI.

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed.

  • Salt formation to improve drug solubility - Sign-in.

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - Amazon AWS.

  • Amine compounds.

  • Accuracy of calculated pH-dependent aqueous drug solubility - PubMed.

  • An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluoropyridin-3-amine - Benchchem.

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data - ACS Publications.

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC.

  • 1824202-61-0 | 5-Ethynyl-2-fluoropyridin-3-amine - AiFChem.

  • 1824187-37-2|2-Ethynyl-5-fluoropyridin-3-amine|BLD Pharm.

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI.

  • 2-ethynyl-5-fluoropyridin-3-amine — Chemical Substance Information - NextSDS.

  • Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products - PMC.

  • Detection of S-phase cell cycle progression using 5-ethynyl-2′-deoxyuridine incorporation with click chemistry.

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate.

  • Are amines soluble in organic solvents? - Quora.

  • Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts - ResearchGate.

  • Amines and Heterocycles.

  • Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids | ChemRxiv.

  • 23.1: Properties of amines - Chemistry LibreTexts.

  • Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Dissertation.

  • Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns.

  • 2-ethynyl-5-fluoropyridin-3-amine | 1824187-37-2.

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Troubleshooting

5-Ethynyl-2-fluoropyridin-3-amine stability issues and degradation products

Welcome to the technical support center for 5-ethynyl-2-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-ethynyl-2-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Given the trifunctional nature of this molecule, understanding its potential reactivity is key to successful experimentation.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that you may encounter during your work with 5-ethynyl-2-fluoropyridin-3-amine.

Scenario 1: Unexpected Peaks in Chromatographic Analysis

Question: I'm observing a new, more polar peak in my HPLC analysis of a sample of 5-ethynyl-2-fluoropyridin-3-amine that has been stored in a protic solvent (e.g., methanol) for a few days. What could be the cause?

Answer:

The appearance of a more polar impurity suggests a potential degradation of the starting material. Based on the structure of 5-ethynyl-2-fluoropyridin-3-amine, there are two primary suspects for this observation:

  • Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack.[1][2] In the presence of nucleophiles, such as water or alcohols from your solvent, the fluorine can be displaced to form a hydroxyl or alkoxy derivative, respectively. This would result in a more polar compound. Studies on similar fluoropyridinyl drugs have shown that this type of nucleophilic substitution can occur, with the degradation rate being dependent on temperature and the microenvironment's pH.[3]

  • Hydration of the Ethynyl Group: The ethynyl group can potentially undergo hydration, especially under acidic or basic conditions, to form a methyl ketone. This would also increase the polarity of the molecule.

Recommended Actions:

  • LC-MS Analysis: The most effective way to identify the impurity is through Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the potential degradation products can be predicted and compared to the experimental data.

Potential Degradation ProductStructureMolecular Weight ( g/mol )Mass Change from Parent
5-ethynyl-2-hydroxypyridin-3-amineC7H6N2O134.14+16 (from O, -2 from HF)
5-(1-oxoethyl)-2-fluoropyridin-3-amineC7H7FN2O154.14+18 (from H2O)
  • Solvent Selection: For storage of solutions, consider using aprotic solvents such as anhydrous acetonitrile or THF to minimize the risk of nucleophilic substitution.

Scenario 2: Low Reaction Yields and Evidence of Starting Material Decomposition

Question: I am using 5-ethynyl-2-fluoropyridin-3-amine in a reaction that requires elevated temperatures. My yields are consistently low, and I see evidence of starting material decomposition. What might be happening?

Answer:

Elevated temperatures can accelerate degradation pathways. In addition to the potential for nucleophilic substitution and ethynyl hydration mentioned previously, thermal instability can manifest in other ways:

  • Polymerization of the Ethynyl Group: Acetylene-containing compounds can undergo polymerization at elevated temperatures.[4] This would lead to a complex mixture of oligomeric or polymeric materials, which would be difficult to characterize and would lower the yield of your desired product.

  • Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can be accelerated by heat and the presence of oxygen.[5][6] This can lead to the formation of colored impurities and a general darkening of the reaction mixture.

Recommended Actions:

  • Reaction Temperature Optimization: If possible, try to lower the reaction temperature. Even a small reduction can significantly decrease the rate of degradation.

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7][8][9] Degas your solvents prior to use.

  • Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely by techniques like TLC or LC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-ethynyl-2-fluoropyridin-3-amine?

A1: To ensure the long-term stability of 5-ethynyl-2-fluoropyridin-3-amine, we recommend the following storage conditions:

  • Temperature: Store at 2-8°C.[4]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the amine functionality.[5]

  • Light: Protect from light, as aromatic amines can be light-sensitive.

  • Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis of the fluoro group and hydration of the ethynyl group.[6]

Q2: What solvents are recommended for dissolving 5-ethynyl-2-fluoropyridin-3-amine?

A2: For short-term use in reactions, common organic solvents such as DMSO, DMF, THF, and acetonitrile are generally suitable. For long-term storage in solution, it is advisable to use anhydrous aprotic solvents to minimize the risk of degradation.

Q3: How can I assess the purity of my 5-ethynyl-2-fluoropyridin-3-amine sample?

A3: The purity of 5-ethynyl-2-fluoropyridin-3-amine can be effectively assessed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of an additive like formic acid or trifluoroacetic acid) is a good starting point. Detection can be done using a UV detector.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect major impurities.

Q4: Are there any known incompatible reagents with 5-ethynyl-2-fluoropyridin-3-amine?

A4: While a comprehensive incompatibility study has not been published, based on its functional groups, you should be cautious with the following:

  • Strong Acids: These can protonate the pyridine nitrogen, which can enhance the electrophilicity of the ethynyl group and make it more susceptible to nucleophilic attack.[11][12]

  • Strong Oxidizing Agents: The aromatic amine is susceptible to oxidation.

  • Strong Nucleophiles: These can displace the fluorine atom.

Visualizing Potential Degradation and Troubleshooting

To further aid in your experimental design and troubleshooting, the following diagrams illustrate potential degradation pathways and a suggested workflow for investigating stability issues.

Potential Degradation Pathways

parent 5-Ethynyl-2-fluoropyridin-3-amine hydroxylation Nucleophilic Substitution (e.g., with H2O) 5-Ethynyl-2-hydroxypyridin-3-amine parent->hydroxylation H2O, heat, pH hydration Ethynyl Hydration 5-(1-oxoethyl)-2-fluoropyridin-3-amine parent->hydration H+, H2O oxidation Oxidation of Amine (Complex Mixture) parent->oxidation O2, light, heat polymerization Polymerization of Ethynyl Group (Oligomers/Polymers) parent->polymerization heat

Caption: Potential degradation pathways of 5-ethynyl-2-fluoropyridin-3-amine.

Troubleshooting Workflow

Caption: A troubleshooting workflow for investigating stability issues.

We hope this guide provides valuable insights and practical solutions for your research with 5-ethynyl-2-fluoropyridin-3-amine. For any further questions or support, please do not hesitate to contact our technical services team.

References

  • Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion | ACS Omega - ACS Publications. (2017). ACS Publications. [Link]

  • Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC. (2017). National Center for Biotechnology Information. [Link]

  • Degradation of a fluoropyridinyl drug in capsule formulation - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (2023). SKC Inc. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Silver Fern Chemical. [Link]

  • A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction - ResearchGate. (n.d.). ResearchGate. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014). University of Pittsburgh. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. (n.d.). ResearchGate. [Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed. (2002). National Center for Biotechnology Information. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. (n.d.). ResearchGate. [Link]

  • An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS - IJMR. (2021). International Journal of Multidisciplinary Research. [Link]

  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (n.d.). European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. [Link]

  • 2-ethynyl-5-fluoropyridin-3-amine — Chemical Substance Information - NextSDS. (n.d.). NextSDS. [Link]

  • Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture. (n.d.). ResearchGate. [Link]

  • Breaking C-F bonds in drugs - Hypha Discovery Blogs. (2023). Hypha Discovery. [Link]

  • Preparation of ethynylpyridine macrocycles by oxidative coupling of an ethynylpyridine trimer with terminal acetylenes - PubMed. (2011). National Center for Biotechnology Information. [Link]

  • 5-ethynyl-3-fluoropyridin-2-amine — Chemical Substance Information - NextSDS. (n.d.). NextSDS. [Link]

  • 2-ethynyl-5-fluoropyridin-3-amine (C7H5FN2) - PubChemLite. (n.d.). PubChemLite. [Link]

  • Insights into the biodegradation of two persistent fluorinated fungicides by coupling metabolic modelling with metaproteogenomics - PMC. (2026). National Center for Biotechnology Information. [Link]

    • analytical methods - ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Impacts of Key Degradation Byproducts on Amine Scrubbing for Post-Combustion Carbon Capture | University of Kentucky College of Arts & Sciences. (2024). University of Kentucky. [Link]

  • Degradation of amines in CO Capture - SINTEF. (n.d.). SINTEF. [Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants - FORCE Technology. (n.d.). FORCE Technology. [Link]

  • Detection of S-phase cell cycle progression using 5-ethynyl-2′-deoxyuridine incorporation with click chemistry. (n.d.). BioTechniques. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI. (2022). MDPI. [Link]

  • (PDF) Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products - ResearchGate. (2025). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions for 5-Ethynyl-2-fluoropyridin-3-amine

Welcome to the technical support center for optimizing cross-coupling reactions involving the versatile building block, 5-ethynyl-2-fluoropyridin-3-amine. This guide is designed for researchers, chemists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving the versatile building block, 5-ethynyl-2-fluoropyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and refine their synthetic strategies. We will move beyond simple protocols to explore the underlying principles that govern reaction success, empowering you to make informed decisions in your experimental design.

The primary focus will be on the Sonogashira coupling, the most prevalent and effective method for functionalizing the terminal alkyne of this substrate.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the cross-coupling of 5-ethynyl-2-fluoropyridin-3-amine.

Q1: What are the key components of a Sonogashira coupling reaction for this substrate?

A1: A successful Sonogashira coupling relies on the synergistic action of several key components.[2] The reaction typically involves the coupling of a terminal alkyne (in this case, 5-ethynyl-2-fluoropyridin-3-amine) with an aryl or vinyl halide.[1] The catalytic system is composed of:

  • A Palladium Catalyst: This is the core of the reaction, facilitating the key bond-forming steps.[3] It cycles between Pd(0) and Pd(II) oxidation states.[4][5] Common sources are Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[5]

  • A Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), which is used to increase the reaction rate.[3] It reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate.[2][6]

  • A Base: The base is crucial for neutralizing the hydrogen halide byproduct and for deprotonating the terminal alkyne, which facilitates the formation of the copper acetylide.[2] Amine bases like triethylamine (NEt₃) or diisopropylamine (i-Pr₂NH) are very common and can often serve as the solvent.[2][3]

  • A Ligand: Often a phosphine ligand, which stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition.[7][8] For pyridine-containing substrates, the choice of ligand is especially critical.

Q2: Why is catalyst loading a critical parameter to optimize?

A2: Catalyst loading, expressed in mole percent (mol%) relative to the limiting reagent, is a critical balancing act between reaction efficiency and cost/process considerations.

  • Too Low: Insufficient catalyst may lead to slow or incomplete reactions, resulting in low product yield.[9]

  • Too High: While increasing the catalyst loading can sometimes improve conversion for a difficult reaction, it is not always the solution.[10] Excessive catalyst loading increases costs, complicates product purification due to higher residual palladium levels, and can sometimes lead to an increase in side reactions.[11][12] The goal of optimization is to find the lowest possible catalyst loading that achieves a high yield in a reasonable timeframe.[13]

Q3: What specific challenges does the 2-fluoropyridin-3-amine moiety introduce?

A3: The pyridine ring itself presents a significant challenge in palladium-catalyzed cross-coupling. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center.[7] This coordination can lead to the formation of inactive or less active catalyst species, effectively "poisoning" the catalyst and hindering the reaction.[14] The presence of the amine group at the 3-position can also potentially chelate the palladium center, further complicating the catalytic cycle.[15] Therefore, careful selection of ligands and reaction conditions is necessary to mitigate these inhibitory effects.

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific issues encountered during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction has stalled with low conversion, or I'm observing a black precipitate. What's happening?

A: This is a classic symptom of catalyst deactivation, often manifesting as the formation of "palladium black," which is an inactive, agglomerated form of metallic palladium.[8] The active catalyst is the soluble Pd(0) species, and its precipitation halts the catalytic cycle.[7]

Causality & Solutions:

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state or promote the formation of palladium black.[8]

    • Solution: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[8]

  • Suboptimal Ligand Choice: The ligand's primary role is to stabilize the active catalyst. For a challenging substrate like a pyridine, a simple ligand like triphenylphosphine (PPh₃) may not be sufficient.

    • Solution: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[7] These ligands create a sterically hindered environment around the palladium, which can prevent the inhibitory coordination of the pyridine nitrogen and stabilize the catalyst against decomposition.[7][15]

  • High Temperature: Excessive heat can accelerate catalyst decomposition.[8][10]

    • Solution: Try running the reaction at the lowest effective temperature. It may be better to run the reaction for a longer time at a lower temperature (e.g., 60-80 °C) than for a short time at a high temperature (>100 °C).

  • Inefficient Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species.[10] This reduction can sometimes be inefficient.

    • Solution: Consider using a direct Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass the in situ reduction step.[7]

G cluster_0 Low Yield Troubleshooting A Low or No Yield Observed B Check Inert Atmosphere & Reagent Purity A->B C Is Black Precipitate (Pd Black) Visible? B->C If issues persist D Improve Degassing (Freeze-Pump-Thaw) B->D No E Screen Ligands (e.g., XPhos, SPhos) C->E Yes F Lower Reaction Temperature C->F Yes G Switch to Pd(0) Source (e.g., Pd₂(dba)₃) C->G Yes D->C H Reaction Optimized E->H F->H G->H

Caption: A workflow for troubleshooting low-yield cross-coupling reactions.

Issue 2: Optimizing Catalyst Loading

Q: What is a good starting point for catalyst loading, and how do I systematically optimize it?

A: A pragmatic starting point for a new or challenging cross-coupling reaction is between 1-5 mol% for the palladium source.[16] For the copper co-catalyst in a Sonogashira reaction, a loading of 0.5-5 mol% is typical.[17]

Optimization Strategy:

  • Establish a Baseline: First, achieve a respectable yield (>70%) using a non-optimized, higher catalyst loading (e.g., 5 mol% Pd, 5 mol% CuI). This confirms that the reaction is viable under your conditions.

  • Systematic Reduction: Once a reliable yield is established, begin systematically lowering the catalyst loading in tandem (e.g., to 2.5 mol%, then 1 mol%, then 0.5 mol%), keeping all other parameters (temperature, concentration, base) constant. Monitor the yield and reaction time at each step.

  • Identify the "Sweet Spot": You will likely reach a point where further reduction in catalyst loading leads to a significant drop in yield or a drastic increase in reaction time. The optimal loading is the lowest amount that still provides a satisfactory yield in an acceptable timeframe.[18]

Q: I've increased the catalyst loading, but my yield is not improving. What could be the problem?

A: This indicates that the amount of catalyst is not the limiting factor. Simply adding more catalyst will not solve the underlying issue.[12]

  • Check Ligand:Metal Ratio: The ratio of ligand to palladium is crucial. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (ligand:Pd) is often optimal. Too little ligand can lead to catalyst decomposition, while too much can sometimes inhibit the reaction by creating saturated, less reactive palladium complexes.

  • Re-evaluate Other Parameters: The problem may lie with another component. The base might not be strong or soluble enough, the solvent may be coordinating, or the temperature may be too low.[10] Re-screen these variables before resorting to higher catalyst loads.

Issue 3: Side Product Formation

Q: My main side product is a diyne, resulting from the homocoupling of my starting alkyne. How do I suppress this?

A: This side reaction, known as Glaser coupling, is a copper-mediated oxidative homocoupling of terminal alkynes. It is notoriously promoted by the presence of oxygen.

  • Rigorous Oxygen Exclusion: The most critical step is to ensure your reaction is completely free of oxygen. Improve your degassing techniques and maintain a positive pressure of inert gas.[19]

  • Consider "Copper-Free" Sonogashira: If homocoupling remains a persistent issue, you can eliminate the copper co-catalyst entirely.[20] Copper-free Sonogashira reactions are well-established.[3] They often require a different set of conditions, typically using a highly active palladium/phosphine catalyst system and an amine base/solvent like pyrrolidine or piperidine.[2][20]

Section 3: Experimental Protocols & Data

General Protocol for Sonogashira Coupling

This protocol provides a robust starting point. Optimization for specific aryl halides is likely necessary.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 5-ethynyl-2-fluoropyridin-3-amine (1.1-1.2 equiv.), and the palladium catalyst (see Table 1).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with argon or nitrogen. This is typically done by evacuating the vessel under vacuum and backfilling with inert gas, repeated three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the copper(I) iodide co-catalyst and the phosphine ligand (if not using a pre-catalyst like Pd(PPh₃)₄). Then, add the degassed solvent and finally the degassed amine base.

  • Reaction: Place the sealed reaction vessel in a pre-heated oil bath or heating block and stir vigorously for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride to remove the amine base and copper salts. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Catalyst System Optimization
ParameterRecommended Starting PointRationale & Notes
Pd Source PdCl₂(PPh₃)₂ or Pd₂(dba)₃PdCl₂(PPh₃)₂ is an air-stable Pd(II) pre-catalyst.[5] Pd₂(dba)₃ is a common Pd(0) source.
Pd Loading 2 mol%A reasonable starting point to ensure reaction viability before further optimization.[21]
Ligand XPhos or SPhosBulky, electron-rich ligands are often superior for pyridine substrates to prevent catalyst inhibition.[7][15]
Ligand:Pd Ratio 2.2 : 1 (for Pd₂(dba)₃)Ensures sufficient ligand to stabilize the catalyst.
Cu(I) Source Copper(I) Iodide (CuI)The most common and effective co-catalyst.[3]
Cu(I) Loading 2-4 mol%Slightly higher loading than Pd can sometimes be beneficial.
Base Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)Common, effective bases that can often serve as a co-solvent.[2]
Solvent Toluene, Dioxane, or DMFChoice of solvent is critical and may require screening.[10]
Temperature 80 °CBalances reaction rate with catalyst stability.[10]

Section 4: Visual Guides

The Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds via two interconnected catalytic cycles.[5][6]

G cluster_0 Palladium Cycle cluster_1 Copper Cycle pd0 L₂Pd(0) pd2_halide L₂Pd(II)(Ar)X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_alkyne L₂Pd(II)(Ar)(C≡CR') pd2_halide->pd2_alkyne Transmetalation product Ar-C≡CR' pd2_alkyne->product Reductive Elimination product->pd0 cui CuI alkyne R'-C≡CH cu_acetylide Cu-C≡CR' alkyne->cu_acetylide + Base cu_acetylide->pd2_halide Transfers Alkyne cu_acetylide->cui Regenerates CuI

Caption: The interconnected Palladium and Copper cycles of the Sonogashira reaction.

Section 5: References

  • Sonogashira coupling - Wikipedia. [Link]

  • Theoretical Study on the Mechanism of Sonogashira Coupling Reaction - ResearchGate. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing. [Link]

  • Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction - ResearchGate. [Link]

  • Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading - MDPI. [Link]

  • Optimization of catalyst loading with respect to yield of 5a. - ResearchGate. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Intensification of Pd-catalyzed Suzuki Cross-coupling: Influence of Second Metal Addition, Reactor Type and Visible Light - Aidic. [Link]

  • Optimisation of the catalyst loading | Download Table - ResearchGate. [Link]

  • Amines as the ligands for palladium-catalyzed coupling reactions - ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - Semantic Scholar. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. [Link]

  • Sonogashira cross-coupling reaction of romocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds - ePrints Soton - University of Southampton. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Sonogashira Reactions with 5-Ethynyl-2-fluoropyridin-3-amine

Welcome to our dedicated technical support guide for researchers utilizing 5-Ethynyl-2-fluoropyridin-3-amine in Sonogashira coupling reactions. This resource is designed to provide in-depth troubleshooting advice and ans...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers utilizing 5-Ethynyl-2-fluoropyridin-3-amine in Sonogashira coupling reactions. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve successful outcomes in your synthetic endeavors. The unique electronic and structural features of this substrate—a terminal alkyne on an electron-deficient, amino- and fluoro-substituted pyridine ring—necessitate a nuanced approach to reaction optimization.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve issues based on your experimental observations.

Issue 1: Low to No Conversion of Starting Materials

You've set up your reaction, but analysis (TLC, LC-MS, GC-MS) shows predominantly unreacted aryl halide and your ethynylpyridine.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle. Its absence is a primary reason for reaction failure.

    • Palladium(II) Precatalyst Failed to Reduce: If you are using a Pd(II) source like PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the reaction to begin. This reduction can be hindered by impurities or insufficient reducing agents in the reaction mixture (sometimes the amine base or alkyne itself can act as a reductant).

      • Solution: Consider switching to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ to eliminate the need for in-situ reduction.[1] Ensure all reagents and solvents are of high purity.

    • Catalyst Decomposition: The formation of a black precipitate ("palladium black") is a clear indicator of catalyst decomposition.[2] This is often caused by exposure to oxygen, high temperatures, or impurities.

      • Solution: Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintain a strict inert atmosphere throughout the reaction.[2] If using high temperatures, ensure your ligand is thermally stable.

  • Inhibited Catalyst: The free amine on your 5-ethynyl-2-fluoropyridin-3-amine or the pyridine nitrogen itself can coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: Employ bulky phosphine ligands (e.g., XPhos, SPhos, or P(t-Bu)₃). The steric hindrance of these ligands can prevent the coordination of the aminopyridine to the metal center, keeping the catalyst active.[3]

  • Sub-Optimal Reaction Conditions: The energy barrier for the oxidative addition of your aryl halide to the Pd(0) catalyst may not be overcome at the current reaction temperature.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. If necessary, switch to a higher-boiling point solvent like DMF or dioxane.[4]

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product

Your desired product is present, but you observe a significant amount of a byproduct with approximately double the mass of your starting alkyne, corresponding to 1,4-bis(3-amino-2-fluoropyridin-5-yl)buta-1,3-diyne.

Potential Causes & Solutions:

  • Presence of Oxygen: The Glaser-Hay coupling is an oxidative process, heavily promoted by the presence of oxygen and the copper(I) co-catalyst.[1][5][6][7][8]

    • Solution: The most critical step is to ensure a strictly anaerobic environment. Degas your solvents and reagents thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[2][9]

  • High Copper(I) Concentration: While CuI is a standard co-catalyst to facilitate the formation of the copper acetylide intermediate, high concentrations can accelerate the undesired homocoupling pathway.[1][10][11]

    • Solution: Reduce the loading of the Cu(I) co-catalyst to the minimum effective amount (e.g., 1-2 mol%). In some cases, slow addition of the alkyne to the reaction mixture can also help by keeping its instantaneous concentration low.[2]

  • Persistent Homocoupling: If the above measures fail, the inherent reactivity of your substrate may favor homocoupling under standard conditions.

    • Solution: Switch to a copper-free Sonogashira protocol .[5][12][13][14] These methods have been specifically developed to avoid Glaser coupling. This is often the most effective solution for this persistent side reaction.

Issue 3: Hydrodehalogenation of the Aryl Halide Partner

You observe a byproduct where the halogen on your aryl halide has been replaced by a hydrogen atom, while your 5-ethynyl-2-fluoropyridin-3-amine remains unreacted.

Potential Causes & Solutions:

  • Presence of Water or Protic Impurities: Trace amounts of water can lead to the protonolysis of key organopalladium intermediates, resulting in hydrodehalogenation.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Distilling the amine base (e.g., triethylamine) can remove water and other impurities.[15]

  • Amine Base as a Hydride Source: Under certain conditions, amine bases can decompose to provide a hydride source.

    • Solution: Consider using an alternative inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), especially in copper-free protocols.[16][17][18]

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium catalyst and ligand combination for coupling with 5-ethynyl-2-fluoropyridin-3-amine?

A1: There is no single "best" combination, as the optimal choice depends on the specific aryl halide partner. However, for a challenging substrate like this, a good starting point is a robust pre-catalyst system. Consider using a Pd(II) pre-catalyst like PdCl₂(PPh₃)₂ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or P(t-Bu)₃.[3] These ligands can enhance the rate of oxidative addition and prevent catalyst inhibition by the amine group. N-Heterocyclic carbene (NHC) palladium complexes are also highly effective alternatives.[5]

Q2: Is a copper co-catalyst essential for this reaction?

A2: Not necessarily. While the classic Sonogashira reaction uses a copper(I) salt (typically CuI) to accelerate the reaction, its presence is the primary cause of alkyne homocoupling (Glaser coupling).[3][5] Given the propensity of terminal alkynes to undergo this side reaction, a copper-free Sonogashira protocol is highly recommended, especially if you observe significant homocoupling.[12][13][19]

Q3: Which base should I use for my reaction?

A3: The base plays a crucial role in neutralizing the hydrogen halide byproduct and facilitating the formation of the reactive acetylide species.[10][11][16]

  • Amine bases like triethylamine (NEt₃) or diisopropylamine (i-Pr₂NH) are most common and can often serve as the solvent as well.[5][16] However, they must be anhydrous and free of impurities.

  • Inorganic bases such as Cs₂CO₃ or K₂CO₃ are excellent alternatives, particularly in copper-free systems or when your substrates are sensitive to amines.[16][17][18] They can be particularly effective at higher temperatures.

Q4: My reaction turns black. Is this normal?

A4: The formation of a fine black precipitate (palladium black) indicates that your Pd(0) catalyst has agglomerated and crashed out of the solution, rendering it inactive.[2] This is a sign of catalyst decomposition and is not desirable. The primary cause is often the presence of oxygen. To prevent this, ensure all components of your reaction are rigorously degassed and the reaction is run under a strict inert atmosphere.

Q5: How does the fluoro-substituent on the pyridine ring affect the reaction?

A5: The fluorine atom is strongly electron-withdrawing, which can influence the electronic properties of the pyridine ring. This can be beneficial, as it may make the alkyne proton slightly more acidic, potentially facilitating its deprotonation. The effect on the coupling partner's reactivity will depend on the specific aryl halide used. The presence of fluorine generally does not interfere with the Sonogashira coupling itself and is well-tolerated.[20][21]

Experimental Protocols

Protocol 1: Robust Copper-Free Sonogashira Coupling

This protocol is designed to minimize side reactions like Glaser coupling.

Reagents & Equipment:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 5-Ethynyl-2-fluoropyridin-3-amine (1.1 mmol, 1.1 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or DMF (5 mL)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent via syringe.

  • Add the 5-ethynyl-2-fluoropyridin-3-amine.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data & Parameter Summary

ParameterRecommendationRationale
Catalyst System Pd(0) or Pd(II)/Bulky LigandEnsures active catalyst, prevents inhibition.
Copper Co-catalyst Exclude (Copper-Free)Minimizes alkyne homocoupling (Glaser).[5][12][13]
Base Amine (Et₃N, i-Pr₂NH) or Inorganic (Cs₂CO₃)Neutralizes HX, facilitates acetylide formation.[10][16]
Solvent DMF, Dioxane, THF, or Amine BaseGood solubility for reagents, appropriate boiling point.
Temperature Room Temp to 100 °CDependent on aryl halide reactivity.
Atmosphere Strict Inert (Argon or Nitrogen)Prevents catalyst decomposition and Glaser coupling.[2]

Visual Diagrams

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-C≡CR'(L)₂ Transmetal->PdII_Both CuX CuX Transmetal->CuX + HX RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR' (Desired Product) RedElim->Product Cu_Acetylide Cu-C≡CR' CuX->Cu_Acetylide + R'-C≡C-H + Base Alkyne R'-C≡C-H Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetal Transfers Acetylide to Palladium

Caption: The dual catalytic cycles of the Sonogashira reaction.

Side_Reactions cluster_glaser Glaser Coupling (Homocoupling) cluster_hydrodehalogenation Hydrodehalogenation cluster_decomposition Catalyst Decomposition Alkyne1 2 R-C≡C-H Dimer R-C≡C-C≡C-R (Diyne Byproduct) Alkyne1->Dimer [O₂], Cu(I) Catalyst ArylHalide Ar-X ArylH Ar-H (Reduced Byproduct) ArylHalide->ArylH Pd Catalyst, H- source (e.g., H₂O, amine) Pd0 Pd(0)L₂ PdBlack Pd(0) Black (Inactive) Pd0->PdBlack [O₂], heat Troubleshooting_Flowchart Start Reaction Failed or Low Yield Check_Catalyst Is Catalyst Active? (No Pd Black) Start->Check_Catalyst Check_Homocoupling Significant Homocoupling? Check_Catalyst->Check_Homocoupling Yes Inactive_Catalyst 1. Use fresh Pd(0) catalyst. 2. Ensure strict inert atmosphere. 3. Check for impurities. Check_Catalyst->Inactive_Catalyst No Check_Hydrodehalogenation Hydrodehalogenation of Aryl Halide? Check_Homocoupling->Check_Hydrodehalogenation No Homocoupling_Issue 1. Rigorously exclude O₂. 2. Reduce Cu(I) loading. 3. Switch to Copper-Free Protocol. Check_Homocoupling->Homocoupling_Issue Yes Other_Issues Consider: - Increasing Temperature - Changing Solvent - Using Bulky Ligands Check_Hydrodehalogenation->Other_Issues No Hydrodehalogenation_Issue 1. Use anhydrous solvents. 2. Purify amine base. 3. Consider inorganic base (e.g., Cs₂CO₃). Check_Hydrodehalogenation->Hydrodehalogenation_Issue Yes

Caption: A decision tree for troubleshooting Sonogashira reactions.

References

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]

  • Sonogashira Coupling Definition. Fiveable. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton Institutional Repository. Available at: [Link]

  • Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry. Available at: [Link]

  • Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. Available at: [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate. Available at: [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Organic Letters. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. Available at: [Link]

  • One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters. Available at: [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Sonogashira Coupling. Available at: [Link]

  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal. Available at: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. MDPI. Available at: [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Click-Reagent Version of Sonogashira Coupling Protocol to Conjugated Fluorescent Alkynes with No or Reduced Homocoupling. Organic Letters. Available at: [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. Available at: [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. Available at: [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ResearchGate. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Nature Communications. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. Available at: [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]

  • CuI-Catalyzed Suzuki−Miyaura and Sonogashira Cross-Coupling Reactions Using DABCO as Ligand. The Journal of Organic Chemistry. Available at: [Link]

  • Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. ResearchGate. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • Sonogashira troubleshooting help needed. Reddit. Available at: [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Ethynyl-2-fluoropyridin-3-amine

Welcome to the technical support center for the synthesis of 5-Ethynyl-2-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Ethynyl-2-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the scale-up of this important building block. The information presented here is grounded in established chemical principles and practical, field-proven experience.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in Sonogashira Coupling Reaction

Question: We are experiencing significantly lower than expected yields for the Sonogashira coupling of 5-bromo-2-fluoropyridin-3-amine with (trimethylsilyl)acetylene. What are the likely causes and how can we optimize the reaction?

Answer: Low yields in Sonogashira couplings, especially during scale-up, can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst System and Reaction Conditions: The choice and handling of the palladium catalyst, copper(I) co-catalyst, and ligand are critical.[1][2]

    • Palladium Catalyst: Ensure the use of a high-quality palladium source. For this specific transformation, catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., PdCl₂(PPh₃)₂) with a phosphine ligand are commonly employed. Catalyst loading is crucial; while typically low for lab-scale, an increase to 1-5 mol% might be necessary for larger scales to compensate for any deactivation.

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It is sensitive to oxidation, so use freshly purchased or properly stored CuI. The presence of oxidized copper species can promote unwanted alkyne homocoupling (Glaser coupling).[3]

    • Ligand: Phosphine ligands like triphenylphosphine (PPh₃) are often used to stabilize the palladium catalyst. Ensure the ligand is pure and used in an appropriate ratio to the palladium source.

    • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HX formed during the reaction. The solvent should be anhydrous and deoxygenated. Common solvents include THF, DMF, or a mixture with the amine base.[2][4]

  • Reaction Atmosphere: Sonogashira couplings are sensitive to oxygen, which can lead to catalyst deactivation and homocoupling of the alkyne.[1][3]

    • Inert Atmosphere: Rigorously deoxygenate all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. Multiple vacuum/inert gas cycles are recommended before starting the reaction.

  • Homocoupling: The formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne is a common side reaction.

    • Minimizing Homocoupling: As mentioned, minimizing oxygen is key. Some protocols suggest adding a small amount of a reducing agent, like hydrazine, or performing the reaction under a dilute hydrogen atmosphere to suppress this side reaction.[3]

  • Purity of Starting Materials: Impurities in the 5-bromo-2-fluoropyridin-3-amine or (trimethylsilyl)acetylene can interfere with the reaction. Ensure both starting materials are of high purity before use.

Summary of Optimization Parameters:

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Proven efficacy in Sonogashira couplings.
Catalyst Loading 1-5 mol%May need to be increased on scale-up.
Copper(I) Iodide Freshly opened or properly storedAvoids oxidative homocoupling.
Base Anhydrous Et₃N or DIPEANeutralizes HX byproduct.
Solvent Anhydrous, deoxygenated THF or DMFEnsures an oxygen-free environment.
Atmosphere Strict inert (Ar or N₂)Prevents catalyst deactivation and homocoupling.
Problem 2: Incomplete Deprotection of the Trimethylsilyl (TMS) Group

Question: We are struggling to achieve complete removal of the TMS group from 5-((trimethylsilyl)ethynyl)-2-fluoropyridin-3-amine. What are the best methods for this deprotection, especially on a larger scale?

Answer: Incomplete deprotection is a common hurdle. The choice of deprotection method depends on the scale and the sensitivity of your molecule.

  • Fluoride-Based Reagents:

    • Tetrabutylammonium fluoride (TBAF): This is a very common and effective reagent for TMS deprotection.[5][6][7] It is typically used as a 1M solution in THF. For scale-up, ensure you have a clear understanding of the stoichiometry, as excess TBAF can sometimes lead to side reactions or purification difficulties. The reaction is usually fast at room temperature.

    • Potassium Fluoride (KF): KF in methanol or with a phase-transfer catalyst (like 18-crown-6) is a milder and more economical alternative to TBAF, which can be advantageous for large-scale synthesis.

  • Base-Catalyzed Methanolysis:

    • Potassium Carbonate (K₂CO₃) in Methanol: This is a very mild, cost-effective, and scalable method for deprotecting terminal alkynes.[5][6] The reaction is typically performed at room temperature and can be monitored by TLC or LC-MS until completion. This method is often preferred in industrial settings due to its low cost and ease of workup.

  • Acidic Conditions:

    • Mild acidic conditions can also be used, but care must be taken with the aminopyridine functionality, which can be protonated. Dilute HCl or acetic acid in a suitable solvent can be effective.[6] However, for this specific substrate, base-catalyzed methods are generally preferred to avoid potential side reactions.

Recommended Deprotection Protocol (K₂CO₃/Methanol):

  • Dissolve the TMS-protected compound in methanol.

  • Add a catalytic or stoichiometric amount of potassium carbonate.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified.

Problem 3: Difficulty in Purifying the Final Product

Question: The purification of 5-Ethynyl-2-fluoropyridin-3-amine by column chromatography is proving to be challenging on a larger scale, with product loss and co-elution of impurities. Are there alternative purification strategies?

Answer: Large-scale purification requires moving beyond standard laboratory column chromatography.

  • Crystallization: This is often the most efficient and scalable method for purifying solid compounds.

    • Solvent Screening: A systematic screening of different solvent systems (e.g., heptane/ethyl acetate, toluene, isopropanol/water) should be performed to find conditions that provide good crystal formation and effective impurity rejection.

    • Procedure: Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly. Seeding with a small crystal of pure product can induce crystallization.

  • Acid-Base Extraction: The basicity of the aminopyridine moiety can be exploited for purification.

    • Procedure:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as the hydrochloride salt.

      • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

      • Neutralize the aqueous layer with a base (e.g., NaHCO₃, NaOH) to precipitate the free amine.

      • Extract the product back into an organic solvent.

      • Dry the organic layer and concentrate to obtain the purified product.

  • Amine-Functionalized Silica: For chromatographic purification, switching to an amine-functionalized silica gel can sometimes improve separation and reduce tailing of basic compounds like aminopyridines.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 5-Ethynyl-2-fluoropyridin-3-amine?

A1: The most common and scalable synthesis involves a two-step process:

  • Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling of a suitable starting material, typically 5-bromo-2-fluoropyridin-3-amine, with a protected acetylene source like (trimethylsilyl)acetylene.

  • Deprotection: Removal of the silyl protecting group (e.g., TMS) to yield the terminal alkyne.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 5-bromo-2-fluoropyridin-3-amine C Sonogashira Coupling (Pd/Cu catalyst, base) A->C B (trimethylsilyl)acetylene B->C D 5-((trimethylsilyl)ethynyl)-2-fluoropyridin-3-amine C->D Intermediate E Deprotection (e.g., K2CO3/MeOH or TBAF) D->E F 5-Ethynyl-2-fluoropyridin-3-amine E->F Final Product

Caption: Synthetic workflow for 5-Ethynyl-2-fluoropyridin-3-amine.

Q2: Are there any specific safety precautions to consider when scaling up this synthesis?

A2: Yes, several safety considerations are important:

  • Palladium Catalysts: While generally not highly toxic, palladium catalysts can be flammable and should be handled in a well-ventilated area or fume hood.

  • Copper(I) Iodide: Can be irritating to the skin and eyes. Wear appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous solvents like THF and DMF are flammable and have specific handling requirements. Ensure proper grounding and ventilation to prevent vapor buildup.

  • Triethylamine (Et₃N): Is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

  • Exothermic Reactions: While the Sonogashira coupling is not typically violently exothermic, it's good practice to monitor the reaction temperature during the initial stages, especially on a larger scale. Consider controlled addition of reagents if necessary.

Q3: Can other protected acetylenes be used in the Sonogashira coupling?

A3: Yes, other silyl-protected acetylenes, such as those with triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS) groups, can be used. However, the deprotection conditions for these groups are generally harsher than for TMS, which may not be compatible with the final product.[5] For this reason, (trimethylsilyl)acetylene is often the reagent of choice.

Q4: What are the key analytical techniques to monitor the reaction progress?

A4:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting materials and the formation of the product and any byproducts. This is highly recommended for accurate monitoring.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of reaction mixtures and for assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediate and the final product.

III. Experimental Protocols

Detailed Protocol for Sonogashira Coupling

This protocol is a general guideline and may require optimization based on your specific equipment and scale.

  • Reaction Setup: To a clean, dry, and inerted reaction vessel, add 5-bromo-2-fluoropyridin-3-amine (1.0 eq).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq) and copper(I) iodide (0.04 eq).

  • Solvent and Base: Add anhydrous, deoxygenated solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 3.0 eq).

  • Acetylene Addition: Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir under an inert atmosphere until the reaction is complete as monitored by LC-MS.

  • Work-up: Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The crude product can then be taken to the deprotection step or purified if necessary.

Detailed Protocol for TMS Deprotection
  • Dissolution: Dissolve the crude 5-((trimethylsilyl)ethynyl)-2-fluoropyridin-3-amine in methanol.

  • Base Addition: Add potassium carbonate (1.5 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture to remove the inorganic solids.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 5-Ethynyl-2-fluoropyridin-3-amine.

  • Purification: Purify the crude product by crystallization or acid-base extraction as described in the troubleshooting section.

IV. Logical Relationships in Troubleshooting

The following diagram illustrates the logical flow for troubleshooting common issues in the synthesis.

Troubleshooting_Logic Start Synthesis Issue LowYield Low Yield in Coupling? Start->LowYield IncompleteDeprotection Incomplete Deprotection? LowYield->IncompleteDeprotection No CheckCatalyst Optimize Catalyst System (Pd, Cu, Ligand) LowYield->CheckCatalyst Yes PurificationProblem Purification Difficulty? IncompleteDeprotection->PurificationProblem No ChangeDeprotection Select Appropriate Method (TBAF, K2CO3/MeOH) IncompleteDeprotection->ChangeDeprotection Yes TryCrystallization Develop Crystallization Protocol PurificationProblem->TryCrystallization Yes End Successful Synthesis PurificationProblem->End No CheckAtmosphere Ensure Inert Atmosphere CheckCatalyst->CheckAtmosphere CheckPurity Verify Starting Material Purity CheckAtmosphere->CheckPurity CheckPurity->IncompleteDeprotection MonitorReaction Monitor Deprotection Closely ChangeDeprotection->MonitorReaction MonitorReaction->PurificationProblem TryExtraction Use Acid-Base Extraction TryCrystallization->TryExtraction TryExtraction->End

Caption: Troubleshooting decision tree for the synthesis scale-up.

References

  • Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. Available at: [Link]

  • Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical. Available at: [Link]

  • An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals u. Available at: [Link]

  • Deprotection of Silyl Ethers - Gelest Technical Library. Available at: [Link]

  • Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed. Available at: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Trimethylsilyl group - Wikipedia. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. Available at: [Link]

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. Available at: [Link]

  • 5-BROMO-3-((TRIMETHYLSILYL)ETHYNYL)PYRIDIN-2-AMINE - NextSDS. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SCIRP. Available at: [Link]

  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst - Chemical Engineering Transactions. Available at: [Link]

  • Synthesis of 5‐alkynyl‐3‐fluoro‐2‐pyridinamidoximes 13, and selective... - ResearchGate. Available at: [Link]

  • 5-bromo-2-ethynyl-3-fluoropyridine (C7H3BrFN) - PubChemLite. Available at: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI. Available at: [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Available at: [Link]

  • ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. - ResearchGate. Available at: [Link]

  • Purine and Related Compound Purification Strategies - Teledyne Labs. Available at: [Link]

  • 2-ethynyl-5-fluoropyridin-3-amine — Chemical Substance Information - NextSDS. Available at: [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles - SIOC Journals. Available at: [Link]

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 - MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring of 5-Ethynyl-2-fluoropyridin-3-amine by TLC

Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of reactions involving 5-ethynyl-2-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of reactions involving 5-ethynyl-2-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimental work. Here, we combine established scientific principles with field-proven insights to ensure you can confidently monitor your reactions and interpret your results.

Understanding the Core Chemistry: Why TLC is a Powerful Tool

5-Ethynyl-2-fluoropyridin-3-amine is a substituted pyridine, a class of aromatic heterocycles integral to many pharmaceutical compounds.[1] Its structure features three key functional groups that dictate its behavior on a TLC plate:

  • A Pyridine Ring: A basic, aromatic heterocycle.

  • An Amino Group (-NH2): A basic functional group that can engage in hydrogen bonding.

  • An Ethynyl Group (-C≡CH): A non-polar, but polarizable group.

  • A Fluoro Group (-F): An electron-withdrawing group.

The interplay of these groups, particularly the basicity of the pyridine nitrogen and the amino group, alongside the polarity of the overall molecule, governs its interaction with the stationary and mobile phases in TLC. This makes TLC an excellent technique for monitoring reactions, as any modification to these functional groups will result in a significant change in the compound's polarity and, therefore, its retention factor (Rf).

Foundational Protocols: Setting Up for Success

A successful TLC analysis begins with a robust and reproducible protocol. The following sections detail the essential steps for monitoring reactions with 5-ethynyl-2-fluoropyridin-3-amine.

Recommended Solvent Systems

The choice of the mobile phase is critical for achieving good separation. For pyridine-containing compounds, a common issue is "tailing" on silica gel plates due to the basic nature of the pyridine nitrogen.[2] To counteract this, it is often beneficial to add a small amount of a basic modifier, like triethylamine, to the eluent.[2]

Polarity of Reactants/ProductsRecommended Starting Solvent SystemTypical Rf Range
Low to Medium Polarity 20-40% Ethyl Acetate in Hexane0.4 - 0.7
Medium to High Polarity 50-80% Ethyl Acetate in Hexane0.2 - 0.5
High Polarity 5-10% Methanol in Dichloromethane0.3 - 0.6

Pro-Tip: If streaking or tailing is observed, add 0.5-1% triethylamine to your chosen solvent system. This will neutralize the acidic sites on the silica gel, leading to sharper, more defined spots.[3]

Step-by-Step TLC Protocol
  • Plate Preparation: Gently draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.[4] Mark the origin points for your starting material, co-spot, and reaction mixture.

  • Spotting: Dissolve a small amount of your starting material and reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane). Using a capillary tube, carefully spot the solutions onto their respective origins.[4] The "co-spot" lane should be spotted with both the starting material and the reaction mixture.

  • Development: Place the spotted TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the origin line.[5] Cover the chamber to maintain a saturated atmosphere.

  • Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Analysis: Visualize the spots under UV light (254 nm) and circle any visible spots with a pencil.[6][7] Further visualization can be achieved using a chemical stain.

Visualization Techniques: Making the Invisible, Visible

Due to its aromatic nature, 5-ethynyl-2-fluoropyridin-3-amine and many of its derivatives are UV active and will appear as dark spots on a fluorescent TLC plate under 254 nm UV light.[6][7] However, for compounds that are not UV active or for enhanced visualization, chemical stains are invaluable.

Staining ReagentPreparationProcedureTarget Functional GroupsExpected Result
Potassium Permanganate (KMnO4) Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.Dip the dried plate in the solution and gently heat with a heat gun.Oxidizable groups (alkenes, alkynes, alcohols, amines).[6][8]Yellow/brown spots on a purple background.[8]
Ninhydrin Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid.Dip the plate and heat gently.Primary and secondary amines.[8]Pink or purple spots.[9]
Iodine Chamber Place a few crystals of iodine in a sealed chamber.Place the dried TLC plate in the chamber until spots appear.Aromatic compounds and other unsaturated molecules.[6][7][10]Brown spots.[10]

Safety First: Always handle staining reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Troubleshooting Guide: From Problems to Solutions

This section addresses common issues encountered during the TLC analysis of 5-ethynyl-2-fluoropyridin-3-amine reactions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My spots are streaking or tailing down the plate. What's causing this and how do I fix it?

A1: Streaking is a common issue when analyzing basic compounds like pyridines on acidic silica gel.[3]

  • Cause: The basic amine/pyridine functionality is interacting too strongly with the acidic silica gel.

  • Solution 1: Add a Basic Modifier: As mentioned earlier, adding a small amount (0.5-1%) of triethylamine or ammonia to your eluent can neutralize the acidic sites on the silica, leading to sharper spots.[3]

  • Solution 2: Reduce Sample Concentration: Overloading the sample can also cause streaking.[5] Try diluting your sample before spotting it on the TLC plate.

Q2: I don't see any spots on my TLC plate after development, even under UV light.

A2: This can be a frustrating problem with several potential causes.

  • Cause 1: Sample is Too Dilute: The concentration of your compound may be below the limit of detection.

  • Solution 1: Concentrate Your Sample or Multi-spot: Try spotting the same origin multiple times, allowing the solvent to dry between applications, to increase the amount of sample on the plate.[5]

  • Cause 2: Compound is Not UV Active: While 5-ethynyl-2-fluoropyridin-3-amine is UV active, your product may not be.

  • Solution 2: Use a Chemical Stain: Employ a universal stain like potassium permanganate, which reacts with a wide range of functional groups.[6]

  • Cause 3: The Solvent Level Was Too High: If the solvent level in the developing chamber is above your origin line, your compound will dissolve into the solvent pool instead of migrating up the plate.[5]

  • Solution 3: Ensure Proper Chamber Setup: Always ensure the solvent level is below the origin line before placing your plate in the chamber.

Q3: My Rf values are inconsistent between runs. How can I improve reproducibility?

A3: Reproducibility is key for accurate reaction monitoring.

  • Cause 1: Chamber Not Saturated: An unsaturated chamber atmosphere can lead to uneven solvent evaporation from the plate surface, affecting Rf values.

  • Solution 1: Use a Filter Paper Wick: Place a piece of filter paper partially submerged in the eluent and leaning against the chamber wall to saturate the atmosphere with solvent vapor.

  • Cause 2: Changing Solvent Composition: The composition of your eluent can change over time due to the evaporation of more volatile components.

  • Solution 2: Use Fresh Eluent: Always use a freshly prepared mobile phase for each TLC run.[5]

Q4: I see a spot at the origin that doesn't move. What does this mean?

A4: A spot that remains at the origin is highly polar and has a strong affinity for the stationary phase.

  • Cause: The eluent is not polar enough to move the compound up the plate.

  • Solution: Increase Eluent Polarity: Increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 30% ethyl acetate in hexane, try increasing it to 50% or 70%. If that is insufficient, consider a more polar solvent system like methanol in dichloromethane.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common TLC issues.

G cluster_lanes TLC Plate Lanes cluster_interpretation Interpretation A Spot Starting Material (SM) Lane1 SM A->Lane1 B Spot Reaction Mixture (Rxn) Lane3 Rxn B->Lane3 C Spot Co-spot (SM + Rxn) Lane2 Co-spot C->Lane2 D Develop TLC Plate E Visualize Plate D->E F Analyze Spots E->F G SM spot diminishes in Rxn lane F->G H New product spot appears in Rxn lane F->H I Co-spot lane confirms identity of SM spot F->I Lane1->D Lane2->D Lane3->D

Caption: Workflow for reaction monitoring using TLC.

By comparing the spots in the different lanes, you can qualitatively assess the progress of your reaction. A complete reaction will show the complete disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot.

References

  • 5-ethynyl-3-fluoropyridin-2-amine — Chemical Substance Information. NextSDS. Available from: [Link]

  • TLC Visualization Reagents. EPFL. Available from: [Link]

  • Visualizing TLC Plates. Chemistry LibreTexts. Available from: [Link]

  • Visualizing TLC Plates. Chemistry LibreTexts. Available from: [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing). Available from: [Link]

  • TLC Visualization Techniques. Scribd. Available from: [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Available from: [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Available from: [Link]

  • TLC stains. Available from: [Link]

  • Thin Layer Chromatography. Available from: [Link]

  • Reactions of Amines. Available from: [Link]

  • Thin Layer Chromatography. Available from: [Link]

  • 2-ethynyl-5-fluoropyridin-3-amine (C7H5FN2). PubChemLite. Available from: [Link]

  • TLC -ANALYSIS. Chemistry LibreTexts. Available from: [Link]

  • An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group. Green Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Ethynyl-2-fluoropyridin-3-amine Analogs in Biological Screening

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the unique physicochemical and reactivity profiles of the 5-ethynyl-2-fluoropyridin-3-amine s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the unique physicochemical and reactivity profiles of the 5-ethynyl-2-fluoropyridin-3-amine scaffold.

While this structural motif is highly valuable in medicinal chemistry for accessing novel chemical space, its dual reactive centers—a terminal alkyne and an activated 2-fluoropyridine—can introduce unexpected artifacts during in vitro and in vivo screening. This guide is designed to help drug development professionals differentiate between true biological target engagement and assay interference.

Section 1: Biochemical Assay Interferences (False Positives & Negatives)

Q: Why do my IC50 values shift drastically when I change the reducing agents in my assay buffer? A: This is a classic hallmark of Nucleophilic Aromatic Substitution (SNAr) . The 2-fluoro position on the pyridine ring is highly activated by the adjacent electron-withdrawing ring nitrogen, which stabilizes the anionic Meisenheimer complex intermediate during a nucleophilic attack. When assay buffers contain strong thiol nucleophiles like Dithiothreitol (DTT) or Glutathione (GSH), the thiolate anions can readily displace the fluorine atom under physiological conditions, forming a covalent adduct .

  • The Consequence: This depletes your active parent compound (causing a false negative) or generates a reactive adduct that non-specifically binds to the target protein (causing a false positive).

  • The Solution: Switch to non-nucleophilic reducing agents like TCEP (Tris(2-carboxyethyl)phosphine) in your assay buffers.

Q: We are seeing high potency in enzymatic assays, but the dose-response curves are exceptionally steep (Hill slope > 2) and the SAR is flat. Is this a true hit? A: A steep Hill slope combined with flat Structure-Activity Relationships (SAR) almost always indicates colloidal aggregation . The planar, hydrophobic nature of the ethynylpyridine system can drive the formation of sub-micron aggregates in aqueous buffers. These colloids physically sequester the target protein, causing non-specific inhibition.

  • The Solution: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to the assay buffer. If the IC50 shifts by more than 10-fold or the activity disappears entirely, the compound is a colloidal aggregator, not a true binder.

G Start Unexpected Result (Steep Hill Slope / Variable IC50) CheckBuffer Check Buffer Composition Start->CheckBuffer TestSNAr Run LC-MS with GSH/DTT CheckBuffer->TestSNAr Thiol reducing agents present TestAgg Add 0.01% Triton X-100 CheckBuffer->TestAgg No nucleophiles present Outcome1 Covalent Adduct Formed (SNAr at 2-Fluoro) TestSNAr->Outcome1 Mass shift detected Outcome3 No Change (True Target Engagement) TestSNAr->Outcome3 Parent mass stable Outcome2 IC50 Shift > 10-fold (Colloidal Aggregation) TestAgg->Outcome2 Potency lost TestAgg->Outcome3 Potency retained

Fig 1. Diagnostic workflow for identifying false positives in biochemical screening.

Section 2: Metabolic Stability and Cell-Based Assays

Q: My compound shows no obvious metabolic soft spots, yet it exhibits exceptionally high intrinsic clearance (CLint) in human liver microsomes (HLM). Why? A: The culprit is likely the 5-ethynyl group. Terminal alkynes are well-documented mechanism-based inactivators (suicide inhibitors) of Cytochrome P450 (CYP450) enzymes .

  • The Mechanism: The high-valent iron-oxo species (Compound I) in the CYP450 heme center oxidizes the terminal alkyne into an unstable oxirene intermediate. This rapidly rearranges into a highly electrophilic ketene. Because the ketene is generated directly within the active site, it immediately acylates nearby nucleophilic amino acid residues (such as lysine or cysteine) on the apo-protein. This permanently cross-links and inactivates the enzyme, leading to rapid initial clearance and non-linear pharmacokinetics.

  • The Solution: Cap the terminal alkyne with a methyl group (e.g., converting to a propynyl group) or replace it with a bioisostere like a nitrile to prevent ketene formation.

G Alkyne 5-Ethynyl Motif (Terminal Alkyne) CYP CYP450 Heme Center (Oxidation) Alkyne->CYP Binding & Catalysis Ketene Reactive Ketene Intermediate CYP->Ketene [O] Transfer Inactivation Covalent Adduct (Suicide Inhibition) Ketene->Inactivation Acylation of Apo-protein

Fig 2. Mechanism-based inactivation of CYP450 by terminal alkynes.

Section 3: Quantitative Data & Experimental Protocols

To systematically troubleshoot these liabilities, we recommend cross-referencing your screening data against the specific artifacts summarized below, followed by executing the validation protocols.

Table 1: Summary of Common Screening Artifacts and Mitigation Strategies
Observed ArtifactPrimary CauseMechanistic RationaleDiagnostic AssayMitigation Strategy
Variable IC50 across assays SNAr ReactivityThiol-mediated displacement of the 2-fluoro groupLC-MS GSH TrappingReplace DTT/GSH with TCEP
Steep Hill Slope (>2.0) Colloidal AggregationHydrophobic stacking of the ethynylpyridine coreDLS / Detergent ShiftAdd 0.01% Triton X-100
High CLint in Liver Microsomes CYP450 Suicide InhibitionAlkyne oxidation to reactive keteneCYP450 TDI AssayCap terminal alkyne (e.g., methyl)
High Assay Background Fluorescence InterferenceExtended pi-conjugation absorbs/emits lightSpectral ScanningUse red-shifted fluorophores
Protocol 1: LC-MS Thiol Trapping Assay (Diagnosing SNAr Reactivity)

This protocol is a self-validating system designed to isolate chemical reactivity from biological inhibition. By incubating the compound with an excess of a biological thiol, we can kinetically track the degradation of the parent compound.

  • Preparation: Prepare a 10 mM stock of the 5-ethynyl-2-fluoropyridin-3-amine analog in anhydrous DMSO.

  • Incubation: Dilute the stock to a final concentration of 10 µM in 50 mM HEPES buffer (pH 7.4) containing 1 mM Glutathione (GSH).

  • Sampling: Incubate the mixture at 37°C. Extract 50 µL aliquots at 0, 1, 4, and 24 hours.

  • Quenching: Immediately quench each aliquot with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Clarification: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitated proteins or buffer salts.

  • Analysis: Inject the supernatant into an LC-MS/MS system.

  • Causality & Validation: Monitor the disappearance of the parent mass [M+H]+ and the appearance of the GSH-adduct mass [M+GSH-HF+H]+. Self-Validation: If the parent compound depletes over time but no GSH adduct is formed, the compound is likely precipitating out of solution rather than reacting covalently.

Protocol 2: CYP450 Time-Dependent Inhibition (TDI) Assay

This assay differentiates between reversible competitive inhibition and irreversible mechanism-based inactivation (MBI) driven by the alkyne motif.

  • Pre-incubation: Incubate human liver microsomes (HLM, 1 mg/mL) with the test compound (ranging from 0.1 to 50 µM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH. (Prepare a parallel control plate without NADPH).

  • Time-Course Transfer: At specific pre-incubation time points (0, 10, 20, and 30 minutes), transfer a 10 µL aliquot from the primary mixture into a secondary incubation plate. This secondary plate must contain a CYP-specific probe substrate (e.g., Midazolam for CYP3A4) and fresh NADPH.

  • Secondary Incubation: Incubate the secondary plate for exactly 10 minutes, then quench with cold acetonitrile.

  • Quantification: Measure the formation of the probe metabolite (e.g., 1-hydroxymidazolam) via LC-MS/MS.

  • Causality & Validation: Calculate the IC50 at each pre-incubation time point. Self-Validation: A time-dependent decrease in the IC50 (a leftward shift) that is strictly dependent on the presence of NADPH in the primary incubation confirms mechanism-based inactivation. The shift is caused by the progressive, irreversible covalent binding of the oxidized alkyne to the CYP enzyme over time.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Journal of the American Chemical Society URL:[Link]

  • A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes Journal of the American Chemical Society URL:[Link]

Troubleshooting

5-Ethynyl-2-fluoropyridin-3-amine derivative crystallization techniques

Welcome to the Technical Support Center for the isolation and purification of 5-Ethynyl-2-fluoropyridin-3-amine and its derivatives. As a Senior Application Scientist, I have designed this portal to address the unique ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Ethynyl-2-fluoropyridin-3-amine and its derivatives. As a Senior Application Scientist, I have designed this portal to address the unique physicochemical challenges of this specific heterocyclic scaffold.

The presence of an electron-withdrawing ortho-fluorine atom severely depletes the basicity of the amine, while the terminal ethynyl group introduces thermal and oxidative liabilities. Standard crystallization templates often fail here. This guide provides causality-driven troubleshooting, self-validating protocols, and thermodynamic strategies to ensure scalable, high-purity crystalline recovery.

Phase 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my 5-ethynyl-2-fluoropyridin-3-amine derivative consistently "oil out" (liquid-liquid phase separation) instead of forming crystals during cooling? Causality: Oiling out occurs when a solution's supersaturation trajectory crosses the liquid-liquid binodal curve before intersecting the solid-liquid solubility curve[1]. Fluorinated pyridines often exhibit high solubility in organic solvents at elevated temperatures but experience a drastic solubility drop upon cooling. If the metastable zone width (MSZW) is exceeded too rapidly, the system minimizes free energy by separating into a solute-rich oil phase and a solvent-rich phase rather than nucleating crystals. Resolution: You must manipulate the MSZW. Reduce your cooling rate to <0.2°C/min. If oiling out persists, transition from a purely cooling-based crystallization to an anti-solvent approach, and introduce seed crystals at low supersaturation to force the system down the solid-liquid pathway[1].

Q2: I observe a color change (darkening) and yield loss when heating the solution to dissolve the crude material. What is happening? Causality: The terminal ethynyl (alkyne) group is high in energy and structurally sensitive[2]. At elevated temperatures (>60°C), or in the presence of trace transition metals (e.g., palladium or copper carryover from upstream Sonogashira couplings), the alkyne can undergo thermal degradation or oxidative dimerization (Glaser coupling). Resolution: Limit dissolution temperatures to a maximum of 50°C. Pre-treat the crystallization feed with a metal scavenger (e.g., thiol-functionalized silica) and ensure the crystallizer is purged with an inert gas (N2/Ar) to prevent oxidative degradation.

Q3: The free base refuses to crystallize. I attempted a salt screen with acetic acid and tartaric acid, but it failed. Why? Causality: The ΔpKa​ rule dictates that for a stable crystalline salt to form, the difference in pKa​ between the protonated base and the acid must be greater than 3 ( ΔpKa​>3 )[3]. The highly electronegative ortho-fluorine atom pulls electron density away from the pyridine ring and the primary amine, dropping the pKa​ of your compound to exceptionally low levels (estimated pKa​<3.0 ). Weak acids like acetic acid ( ΔpKa​<0 ) will only form unstable cocrystals or fail to interact entirely[3]. Resolution: Abandon weak organic acids. Target strong mineral acids or sulfonic acids (e.g., Methanesulfonic acid, HCl) to ensure complete proton transfer and robust ionic lattice formation.

Phase 2: Visual Workflows & Systems Engineering

Below are the engineered workflows for resolving phase separation and designing rational salt screens for this specific scaffold.

LLPS_Troubleshooting Start Observation: Oiling Out (LLPS) Detected Analyze Analyze MSZW & Supersaturation Rate Start->Analyze Action1 Reduce Cooling/Anti-solvent Addition Rate Analyze->Action1 High Generation Rate Action2 Introduce Seeding at Lower Supersaturation Analyze->Action2 Lack of Nucleation Action3 Change Solvent System (Alter Solubility Ratio) Analyze->Action3 Persistent Phase Separation Success Crystalline Solid Successfully Recovered Action1->Success Action2->Success Action3->Success

Fig 1: Troubleshooting workflow for resolving liquid-liquid phase separation (oiling out).

Salt_Screening API Free Base API: 5-Ethynyl-2-fluoropyridin-3-amine pKa Assess Amine pKa (Expected < 3.0 due to F-atom) API->pKa Acid Select Strong Acids (pKa < 0) Applying ΔpKa > 3 Rule pKa->Acid Screen High-Throughput Salt Screening Acid->Screen Char XRPD & DSC Characterization Screen->Char Final Stable Crystalline Salt Isolated Char->Final Polymorph Confirmed

Fig 2: Rational salt screening pathway driven by the ΔpKa rule for electron-deficient amines.

Phase 3: Quantitative Data Matrices

Table 1: Recommended Acid Counterions for Salt Screening Based on the ΔpKa​>3 thermodynamic requirement for electron-deficient fluoropyridines[3].

Acid NameAcid pKa​ ΔpKa​ SuitabilityCrystallization PropensityNotes
Hydrochloric Acid (HCl)-6.3OptimalHighForms highly crystalline but potentially hygroscopic salts.
Methanesulfonic Acid (MSA)-1.9OptimalVery HighExcellent solubility profile; low risk of polymorphism.
p-Toluenesulfonic Acid (pTSA)-2.8OptimalHighBulky counterion aids in lattice packing; good for purification.
Citric Acid3.1Poor (Cocrystal risk)LowFails ΔpKa​ rule; likely to form oils or unstable cocrystals.
Acetic Acid4.7FailNoneInsufficient acidity to protonate the fluorinated pyridine ring.

Table 2: Solvent Selection Guide for 5-Ethynyl-2-fluoropyridin-3-amine

Solvent SystemRoleBoiling Point (°C)Suitability & Causality
Isopropyl Acetate (IPAc)Primary Solvent89Excellent. Good solubility at 50°C, poor at 5°C. Low toxicity.
Tetrahydrofuran (THF)Primary Solvent66Good for highly impure batches, but requires a strong anti-solvent.
HeptaneAnti-solvent98Optimal anti-solvent. Highly non-polar, forces precipitation.
MethanolPrimary Solvent65Avoid. Can react with the alkyne under certain catalytic conditions.

Phase 4: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (Bypassing LLPS)

This protocol utilizes continuous monitoring to ensure the process remains within the metastable zone, preventing oiling out[4].

  • Dissolution & Scavenging: Suspend 100g of crude 5-ethynyl-2-fluoropyridin-3-amine in 500 mL of Isopropyl Acetate (IPAc). Heat to 50°C under a Nitrogen atmosphere. Causality: 50°C ensures complete dissolution while remaining safely below the thermal degradation threshold of the alkyne[2].

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer. Causality: Removes foreign particulates that act as uncontrolled primary nucleation sites.

  • Cooling & Seeding (Self-Validation Step): Cool the solution to 40°C. Monitor via Focused Beam Reflectance Measurement (FBRM). Once the temperature stabilizes, add 1.0 wt% of pure crystalline seeds. Validation: FBRM chord counts should spike upon seed addition and remain stable, confirming the seeds have not dissolved and the system is supersaturated.

  • Anti-Solvent Addition: Dose 500 mL of Heptane linearly over 4 hours using a programmable syringe pump. Causality: Slow addition controls the generation of supersaturation, forcing solute to grow on existing seed surfaces rather than phase-separating into an oil.

  • Aging & Isolation: Cool the slurry to 5°C at 0.1°C/min. Age for 2 hours. Filter, wash with cold Heptane, and dry under vacuum at 40°C.

Protocol B: Solvent-Mediated Polymorphic Transformation (SMPT)

If your initial crystallization yields a kinetic polymorph or a mixture of forms, use this thermodynamic protocol to isolate the most stable form.

  • Slurry Preparation: Suspend the mixed-polymorph API in a 10-volume mixture of IPAc/Heptane (1:1) at 20°C. Causality: SMPT requires a solvent where the API is only partially soluble so that the metastable form can dissolve while the stable form crystallizes.

  • Temperature Cycling: Program the reactor to cycle between 20°C and 40°C (heating at 1°C/min, cooling at 0.5°C/min) for 48 hours. Causality: Temperature cycling accelerates Ostwald ripening. The higher solubility of the metastable form at 40°C drives its dissolution, while the slower cooling selectively grows the thermodynamically stable lattice.

  • In-Process Verification (Self-Validation Step): Withdraw a 2 mL slurry sample, filter, and analyze the wet cake via X-Ray Powder Diffraction (XRPD). Validation: Do not proceed to bulk filtration until the XRPD diffractogram matches the reference pattern of the pure thermodynamic form. If mixed, continue cycling.

  • Isolation: Once validated, cool to 10°C, filter, and dry.

References

  • [3] Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid | Crystal Growth & Design - ACS Publications. Available at:[Link]

  • [2] Properties and Bonding in the Alkynes | Chemistry LibreTexts. Available at:[Link]

  • [1] Crystallization & Precipitation | Definition, Steps, Equipment | Mettler Toledo. Available at:[Link]

  • [4] Modelling and synthesis of pharmaceutical processes: moving from batch to continuous | DTU Inside. Available at:[Link]

Sources

Optimization

Preventing decomposition of 5-Ethynyl-2-fluoropyridin-3-amine during workup

Technical Support Center: 5-Ethynyl-2-fluoropyridin-3-amine A Guide to Preventing Decomposition During Experimental Workup Welcome to the technical support center for 5-Ethynyl-2-fluoropyridin-3-amine. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Ethynyl-2-fluoropyridin-3-amine

A Guide to Preventing Decomposition During Experimental Workup

Welcome to the technical support center for 5-Ethynyl-2-fluoropyridin-3-amine. As a Senior Application Scientist, I understand the unique challenges this molecule presents. Its combination of a nucleophilic aromatic amine, a reactive terminal alkyne, and an electron-deficient fluoropyridine ring makes it a powerful building block but also renders it susceptible to degradation under common workup conditions. This guide provides in-depth, field-proven insights to help you navigate these challenges, ensuring the integrity and purity of your compound.

Understanding the Molecule's Instability

The structure of 5-Ethynyl-2-fluoropyridin-3-amine contains three key functional groups that dictate its reactivity and potential decomposition pathways:

  • 3-Amino Group: Aromatic amines are notoriously sensitive to oxidation, which can occur upon exposure to air (oxygen). This process is often catalyzed by trace metals and can lead to the formation of highly colored oligomeric or polymeric byproducts, manifesting as a dark, tarry crude product.

  • 5-Ethynyl Group: Terminal alkynes can undergo a copper-catalyzed homocoupling reaction known as Glaser coupling, especially if your synthesis involved a copper-based reagent (e.g., in a Sonogashira coupling).[1][2] This side reaction results in the formation of a symmetrical 1,3-diyne dimer.[1] This process is particularly problematic during workup when the reaction mixture is first exposed to air (an oxidant).[3][4]

  • 2-Fluoro-3-aminopyridine Core: The pyridine nitrogen is basic and can be protonated under acidic conditions. This protonation increases the electrophilicity of the pyridine ring. While fluoropyridines generally exhibit enhanced stability, strongly acidic conditions can catalyze hydrolysis or other decomposition pathways.[5][6][7] The presence of both a basic amine and a basic pyridine nitrogen means that in an acidic wash, the molecule will form a salt and partition into the aqueous layer, leading to perceived product loss.[8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of 5-Ethynyl-2-fluoropyridin-3-amine in a practical question-and-answer format.

Q1: My isolated product is a dark brown or black tar-like substance, not the expected solid. What is causing this?

A1: This is a classic sign of oxidation of the 3-amino group. Aromatic amines can be oxidized by atmospheric oxygen, a reaction often accelerated by trace metal impurities and light. This leads to complex, high-molecular-weight colored byproducts.[9][10]

Solutions:

  • Maintain an Inert Atmosphere: As much as possible, conduct the workup under an inert atmosphere (Nitrogen or Argon). Use solvents that have been de-gassed by sparging with an inert gas.

  • Control Temperature: Perform all extractions and washes at low temperatures (0-5 °C) using an ice bath. This significantly slows the rate of oxidation.

  • Use a Mild Reductant/Antioxidant: Adding a small amount of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to your initial aqueous quench can help to consume dissolved oxygen and prevent oxidation.

Q2: My NMR analysis shows a new set of symmetric signals and the disappearance of the terminal alkyne proton. What happened to my ethynyl group?

A2: This strongly suggests that Glaser homocoupling has occurred, forming a diyne dimer of your product. This side reaction is catalyzed by residual copper(I) salts from the preceding reaction (e.g., Sonogashira coupling) and is promoted by the presence of an oxidant, such as oxygen from the air introduced during workup.[3][4][11]

Solutions:

  • Copper Chelation Wash: The most effective solution is to remove the catalytic copper immediately during the workup. Wash the organic layer with a dilute aqueous solution of ammonium hydroxide (e.g., 2-5%) or a 5% solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. These agents form stable, water-soluble complexes with copper, effectively extracting it from the organic phase.[8][12]

  • Add a Reducing Agent: The addition of a reducing agent, such as sodium L-ascorbate, can prevent the oxidation of Cu(I) that is required for the Glaser coupling mechanism.[4][11]

  • Immediate Catalyst Removal: Do not let the crude reaction mixture stir open to the air for extended periods. Proceed with the copper removal step as quickly as possible after the reaction is complete.[3][13]

Q3: After washing my organic layer with dilute HCl to remove basic impurities, I experienced a dramatic loss of product. Where did it go?

A3: Your product contains two basic sites: the pyridine nitrogen and the 3-amino group. By washing with acid, you protonated your molecule, forming a pyridinium salt. This salt is highly polar and is readily extracted into the aqueous acid layer, leading to significant product loss.[8]

Solutions:

  • Avoid All Acidic Washes: Do not use washes with pH < 7. This is the most critical parameter to control for this specific molecule.

  • Use Neutral and Mildly Basic Washes: To remove impurities, rely on washes with de-gassed water, saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine. The bicarbonate wash will neutralize any residual acid from the reaction and ensure the product remains in its neutral, organic-soluble form.

Q4: I observe a persistent emulsion during my aqueous extractions. How can I resolve this?

A4: Emulsions are common when working with amines, which can act as surfactants. They are often stabilized by fine particulate matter.

Solutions:

  • Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.

  • Filter Through Celite®: If the emulsion is caused by solid particulates, filtering the entire biphasic mixture through a pad of Celite® or diatomaceous earth can be effective.

  • Patience and Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times. Allowing the mixture to stand undisturbed for a period can also help the layers to separate.

Optimized Workup Protocol & Critical Parameters

This protocol is designed to proactively address the decomposition pathways discussed above.

Experimental Protocol: Optimized Workup for 5-Ethynyl-2-fluoropyridin-3-amine

  • Quenching (Under Inert Atmosphere):

    • Cool the completed reaction mixture to 0 °C in an ice bath.

    • Under a stream of nitrogen or argon, slowly add a cold, de-gassed saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Rationale: NH₄Cl is a mild proton source that avoids the harshness of strong acids.

  • Extraction:

    • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) that has been previously de-gassed. Repeat the extraction 2-3 times.

  • Combined Organic Washes (The Critical Steps):

    • Combine the organic layers in a separatory funnel.

    • Copper Removal: Wash the organic layer once with a cold, de-gassed 5% aqueous ammonium hydroxide solution. Rationale: This step is crucial for chelating and removing any residual copper catalyst to prevent Glaser coupling.[12]

    • Neutralization: Wash with a cold, de-gassed saturated aqueous sodium bicarbonate (NaHCO₃) solution. Rationale: Ensures the product remains in its free base form and removes any acidic byproducts.[14]

    • Final Wash: Wash with cold, de-gassed brine to remove residual water and help break any emulsions.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C). Rationale: Minimizing heat prevents potential polymerization or degradation.

  • Purification:

    • Purify the crude product promptly by flash column chromatography on silica gel, using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate).

Summary of Critical Workup Parameters
ParameterRecommended ConditionRationale & Key Considerations
pH Strictly Neutral to Mildly Basic (pH 7-8.5)Prevents protonation and subsequent partitioning into the aqueous layer. Avoids acid-catalyzed decomposition.[5][6]
Temperature 0–5 °C for all aqueous stepsSlows the rate of amine oxidation and other potential side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the sensitive 3-amino group by atmospheric oxygen.
Copper Removal Wash with dilute aq. NH₄OH or EDTAEssential for preventing oxidative Glaser homocoupling of the terminal alkyne, especially after Sonogashira synthesis.[3][4][12]
Heat Minimize during solvent removal (<30 °C)The compound may be thermally labile; avoiding heat during concentration preserves its integrity.

Visualization of the Optimized Workup Workflow

The following diagram illustrates the decision-making process and workflow for the successful workup of 5-Ethynyl-2-fluoropyridin-3-amine.

G start Crude Reaction Mixture (Post-Synthesis) quench 1. Quench Reaction (0 °C, under N2) start->quench Use cold, de-gassed aq. NH4Cl extract 2. Extract with De-gassed Solvent quench->extract combine Combined Organic Layers extract->combine cu_wash 3a. Copper Removal Wash (Dilute aq. NH4OH) combine->cu_wash CRITICAL: Prevents Glaser Coupling neut_wash 3b. Neutralizing Wash (Sat. aq. NaHCO3) cu_wash->neut_wash CRITICAL: Prevents Product Loss brine_wash 3c. Brine Wash neut_wash->brine_wash dry 4. Dry (Na2SO4) & Concentrate (Low Temp) brine_wash->dry purify 5. Purify Promptly (Column Chromatography) dry->purify product Pure Product purify->product

Caption: Optimized Workup Workflow for 5-Ethynyl-2-fluoropyridin-3-amine.

References

  • Desai, P. B. (1973). Preparation and Stability of 4-Fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1865-1867. Available at: [Link]

  • Kottisch, V., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 139(12), 4318-4321. Available at: [Link]

  • Kottisch, V., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed, National Library of Medicine. Available at: [Link]

  • Wang, M., et al. (2025). Exploring Fluoropyridine Electrolytes in Li–S Batteries: Balancing Performance and Stability across Temperatures. ACS Applied Energy Materials. Available at: [Link]

  • Kottisch, V., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ACS Publications. Available at: [Link]

  • Kottisch, V., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Available at: [Link]

  • Desai, P. B. (1973). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1865. Available at: [Link]

  • Harriman, A., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 14(5), 956. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis. Available at: [Link]

  • Smith, C. J., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 83(3), 1435-1443. Available at: [Link]

  • Shang, R., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3995-3999. Available at: [Link]

  • Fukuyama, T., et al. (2002). A Copper-Free Sonogashira Coupling Reaction in Ionic Liquids and Its Application to a Microflow System for Efficient Catalyst Recycling. Organic Letters, 4(10), 1691-1694. Available at: [Link]

  • Gawas, P. S., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(5), 9141-9147. Available at: [Link]

  • Gawas, P. S., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(5), 9141-9147. Available at: [Link]

  • V3.1. (2025). Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]

  • University of Rochester. (n.d.). Amines - Workup. Available at: [Link]

  • Simón, M., et al. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au, 4(8), 2825-2833. Available at: [Link]

  • Wang, T., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS, 121(5), e2312603121. Available at: [Link]

  • Trost, B. M., et al. (2005). Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. Organic Syntheses, 82, 189. Available at: [Link]

  • Bandgar, B. P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6768-6791. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Bagley, M. C., et al. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 48(20), 3569-3571. Available at: [Link]

  • D'Acunzo, F., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1640. Available at: [Link]

  • Simón, M., et al. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au, 4(8), 2825-2833. Available at: [Link]

  • de la Torre, D., et al. (2022). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Angewandte Chemie International Edition, 61(49), e202210851. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Ethynyl-2-fluoropyridin-3-amine

Welcome to the technical support guide for the synthesis of 5-Ethynyl-2-fluoropyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-Ethynyl-2-fluoropyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common byproducts. The following question-and-answer format provides in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing a significant amount of a dimeric byproduct in my Sonogashira coupling reaction. What is it and how can I prevent its formation?

Answer:

The dimeric byproduct you are likely observing is a result of the homocoupling of your terminal alkyne, a common side reaction in Sonogashira couplings known as the Glaser coupling.[1][2] This occurs when two molecules of the terminal alkyne couple with each other, promoted by the copper(I) co-catalyst in the presence of an oxidant (often trace oxygen).[1]

Causality and Mitigation Strategies:

The formation of this homocoupling product is often influenced by the reaction conditions, particularly the presence of oxygen and the concentration of the copper catalyst.[1][2]

Troubleshooting Table: Minimizing Alkyne Homocoupling

ParameterRecommendationRationale
Atmosphere Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[2]Minimizes oxidation of the copper(I) catalyst, which can promote homocoupling.[1]
Solvent/Base Degassing Thoroughly degas all solvents and amine bases prior to use.Removes dissolved oxygen, a key component in the Glaser coupling side reaction.
Copper(I) Source Use a fresh, high-quality source of Copper(I) iodide (CuI).Older or impure CuI may contain oxidized copper species that can accelerate homocoupling.
Catalyst Loading Minimize the amount of CuI to the lowest effective concentration (typically 2-5 mol%).[2]While essential for the catalytic cycle, excess copper can increase the rate of homocoupling.[2]
Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can sometimes favor side reactions.
Alternative Protocols Consider a copper-free Sonogashira protocol if homocoupling remains a persistent issue.[2]These methods can eliminate the primary catalyst for the Glaser coupling.
Question 2: My final product yield is low after the TMS deprotection step, and I see multiple spots on my TLC. What are the likely byproducts?

Answer:

Incomplete deprotection of the trimethylsilyl (TMS) group is a common issue, leading to a mixture of the desired product, starting material, and potentially partially deprotected intermediates if multiple TMS groups are present in the molecule.[3] Additionally, harsh deprotection conditions can lead to degradation of the target molecule.[3]

Common Byproducts and Their Formation:

  • Unreacted TMS-protected starting material: This is the most common "byproduct" and is simply a result of an incomplete reaction.

  • Degradation products: The 3-amino-2-fluoropyridine core can be sensitive to harsh basic or acidic conditions, which might be used for deprotection.[4][5] This can lead to a complex mixture of unidentifiable byproducts.

Troubleshooting Workflow for TMS Deprotection:

Caption: Troubleshooting workflow for TMS deprotection issues.

Question 3: I am observing byproducts related to the reactivity of the pyridine ring itself. What are these and how can I avoid them?

Answer:

The 3-amino-2-fluoropyridine scaffold has a unique electronic nature.[4] The electron-donating amino group and the electron-withdrawing fluorine atom influence the reactivity of the pyridine ring. Side reactions can occur, such as:

  • Dimerization/Oligomerization: Under certain catalytic conditions, pyridine derivatives can undergo self-coupling or polymerization.

  • Side reactions involving the amino group: The amino group can potentially react with other components in the reaction mixture, especially if not properly managed.

Mitigation Strategies for Pyridine Ring-Related Byproducts:

IssueRecommended ActionRationale
Catalyst Inhibition The pyridine nitrogen and the amino group can coordinate to the palladium catalyst, potentially inhibiting its activity.[2]Using ligands that bind more strongly to the palladium can sometimes mitigate this effect.
Side Reactions with Base Strong bases could potentially deprotonate the amino group or interact with the pyridine ring.Use the mildest base necessary to effect the desired transformation. For Sonogashira, an amine base like triethylamine or diisopropylethylamine is standard.[2]
Purification Challenges The basicity of the pyridine nitrogen can cause issues during silica gel chromatography (e.g., streaking).Consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina. Cation-exchange chromatography can also be an effective purification method for aminopyridine derivatives.[6][7]

Experimental Protocols

Protocol 1: Sonogashira Coupling of 3-Amino-5-bromo-2-fluoropyridine with Trimethylsilylacetylene

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a dry Schlenk flask, add 3-amino-5-bromo-2-fluoropyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add degassed triethylamine (3.0 eq) and a suitable solvent like THF or DMF. Add trimethylsilylacetylene (1.2 eq) dropwise.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol 2: TMS Deprotection using Potassium Carbonate

This method is a mild and effective way to remove the TMS protecting group.[8]

  • Reaction Setup: Dissolve the TMS-protected 5-ethynyl-2-fluoropyridin-3-amine (1.0 eq) in methanol.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product. Further purification by chromatography may be necessary.

Visualizing Reaction Pathways

Main Reaction vs. Side Reaction in Sonogashira Coupling

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Reactivity in Pyridine Building Blocks: A Comparative Guide to 5-Ethynyl- vs. 5-Chloro-2-fluoropyridin-3-amine

Introduction The 2-fluoro-3-aminopyridine scaffold is a privileged structural motif in modern medicinal chemistry and agrochemical development. The fluorine atom at the C-2 position dramatically lowers the pKa of the adj...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-fluoro-3-aminopyridine scaffold is a privileged structural motif in modern medicinal chemistry and agrochemical development. The fluorine atom at the C-2 position dramatically lowers the pKa of the adjacent amine, modulates lipophilicity, and acts as a conformational lock via dipole-dipole interactions. However, the true synthetic versatility of this scaffold is dictated by the substituent at the C-5 position.

This guide objectively compares two critical building blocks: 5-Chloro-2-fluoropyridin-3-amine (a classical halogenated handle) and 5-Ethynyl-2-fluoropyridin-3-amine (an advanced, click-ready alkyne). By analyzing their divergent reactivity profiles, researchers can strategically select the optimal building block for late-stage functionalization or core scaffold assembly.

Section 1: 5-Chloro-2-fluoropyridin-3-amine (The Classical Halogen Handle)

Mechanistic Profile & Causality

5-Chloro-2-fluoropyridin-3-amine is typically synthesized via the regioselective nucleophilic aromatic substitution (SNAr) of 5-chloro-2,3-difluoropyridine with ammonia[1]. The C-5 chlorine serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura).

Because aryl chlorides undergo oxidative addition significantly slower than their bromide or iodide counterparts, highly active palladium precatalysts and sterically demanding, electron-rich phosphine ligands are strictly required to drive the reaction forward[2]. This compound is heavily utilized as a precursor for anthranilic diamide insecticides, such as chlorantraniliprole, where the C-3 amine is acylated to form critical amide linkages while the C-5 chlorine remains intact or is subsequently functionalized[3].

Protocol: Buchwald-Hartwig Amination at C-5

Objective: Regioselective C-N bond formation using a secondary amine. Self-Validating Design: The use of a weak base (e.g., Cs2​CO3​ ) prevents the undesired SNAr displacement of the C-2 fluorine, ensuring that the reaction is driven entirely by the Pd-catalyzed cycle at the C-5 position[2].

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 5-Chloro-2-fluoropyridin-3-amine (1.0 equiv), the target secondary amine (1.2 equiv), Pd2​(dba)3​ (2 mol%), XPhos (8 mol%), and Cs2​CO3​ (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Causality: The non-polar nature of dioxane suppresses ionic SNAr pathways that could compromise the C-2 fluorine.

  • Reaction: Seal the tube and heat to 100 °C for 12 hours. The bulky XPhos ligand accelerates the reductive elimination step, preventing catalyst resting-state degradation.

  • Validation: Monitor via LC-MS. The disappearance of the starting material (m/z 146.5) and the appearance of the product mass confirms successful oxidative addition and coupling.

Section 2: 5-Ethynyl-2-fluoropyridin-3-amine (The Click-Ready Alkyne)

Mechanistic Profile & Causality

5-Ethynyl-2-fluoropyridin-3-amine replaces the C-5 halogen with a terminal alkyne. This structural modification completely shifts the reactivity profile, offering orthogonal functionalization. Unlike the C-5 chloride, which requires harsh heating and palladium catalysis, the terminal alkyne readily undergoes Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) at room temperature[4].

This orthogonality is invaluable in late-stage functionalization, PROTAC linker attachment, and the synthesis of rigid-rod pharmacophores, as it leaves the C-2 fluorine and C-3 amine completely intact without requiring protecting group chemistry.

Protocol: CuAAC (Click) Triazole Formation

Objective: Regioselective synthesis of a 1,4-disubstituted 1,2,3-triazole. Self-Validating Design: The in situ reduction of Cu(II) to Cu(I) by sodium ascorbate prevents the oxidative homocoupling of the alkyne (Glaser coupling), ensuring high fidelity and yield.

  • Preparation: Dissolve 5-Ethynyl-2-fluoropyridin-3-amine (1.0 equiv) and the target organic azide (1.05 equiv) in a 1:1 mixture of tert-butanol and water (0.1 M).

  • Catalyst Generation: Add CuSO4​⋅5H2​O (5 mol%) followed immediately by sodium ascorbate (10 mol%). Causality: The solution will briefly darken and then turn pale yellow, visually validating the successful generation of the active Cu(I) species.

  • Reaction: Stir at room temperature for 2-4 hours. The biphasic solvent system stabilizes the copper-acetylide intermediate while maintaining the solubility of both polar and non-polar reactants.

  • Validation: The precipitation of the triazole product often drives the reaction to completion. Filter and wash with cold water to obtain the analytically pure product without the need for silica gel chromatography.

Section 3: Quantitative Data & Performance Comparison

To guide synthetic planning, the following table summarizes the physicochemical properties and reaction metrics of both building blocks.

Property / Metric5-Chloro-2-fluoropyridin-3-amine5-Ethynyl-2-fluoropyridin-3-amine
CAS Number 103999-78-6[5]1824202-61-0
Molecular Weight 146.55 g/mol [5]136.13 g/mol [4]
C-5 Substituent -Cl (Halogen)-C≡CH (Terminal Alkyne)
Primary Reaction Mode Pd-Catalyzed Cross-Coupling[2]CuAAC (Click), Sonogashira[4]
Activation Energy (C-5) High (Requires specialized bulky ligands)Low (Reacts via Cu-acetylide at RT)
Orthogonality Low (Pd conditions may affect other halogens)High (Tolerates halogens and SNAr conditions)
Typical Coupling Yields 65 - 85% (Steric/electronic dependent)85 - 95% (Highly efficient Click reactions)

Section 4: Visualizing the Divergent Workflows

The following diagram illustrates the divergent synthetic pathways enabled by the C-5 substitution, highlighting the orthogonal reaction conditions and resulting chemical space.

G Core 2-Fluoro-3-aminopyridine Core Scaffold Sub_Cl 5-Chloro Substituted (CAS: 103999-78-6) Core->Sub_Cl Sub_Eth 5-Ethynyl Substituted (CAS: 1824202-61-0) Core->Sub_Eth Rxn_Pd Pd-Catalyzed Cross-Coupling (High Temp, Ligand Req.) Sub_Cl->Rxn_Pd Rxn_Cu CuAAC Click Chemistry (Room Temp, High Fidelity) Sub_Eth->Rxn_Cu App_Agro Agrochemicals (e.g., Chlorantraniliprole) Rxn_Pd->App_Agro App_Med Medicinal Chemistry (PROTACs, Fluorescent Tags) Rxn_Cu->App_Med

Divergent synthetic workflows of 5-Chloro vs. 5-Ethynyl substituted 2-fluoropyridin-3-amines.

References

Sources

Comparative

Comparing the biological activity of 5-Ethynyl-2-fluoropyridin-3-amine analogs

Comparative Biological Activity Guide: 5-Ethynyl-2-fluoropyridin-3-amine Analogs in Kinase Inhibitor Design As targeted therapies evolve, the strategic selection of hinge-binding fragments dictates both the pharmacodynam...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: 5-Ethynyl-2-fluoropyridin-3-amine Analogs in Kinase Inhibitor Design

As targeted therapies evolve, the strategic selection of hinge-binding fragments dictates both the pharmacodynamics and pharmacokinetics of a drug candidate. 5-Ethynyl-2-fluoropyridin-3-amine (CAS 1824202-61-0) has emerged as a highly privileged building block in the synthesis of ATP-competitive kinase inhibitors[1].

This guide provides an in-depth comparative analysis of 5-Ethynyl-2-fluoropyridin-3-amine and its structural analogs. Rather than evaluating these low-molecular-weight fragments in isolation, this guide compares their biological activity when incorporated into a conserved inhibitor scaffold (e.g., a pyrazolopyrimidine core), providing actionable insights for structure-activity relationship (SAR) modeling.

Structural & Mechanistic Rationale

In fragment-based drug discovery, every atomic substitution must be justified by its interaction with the target protein or its effect on metabolic stability. The unique profile of 5-Ethynyl-2-fluoropyridin-3-amine is driven by three distinct structural features:

  • The 3-Aminopyridine Core (Hinge Binding): The pyridine nitrogen and the exocyclic amine act as a bidentate hydrogen bond donor-acceptor pair. This motif perfectly mimics the adenine ring of ATP, anchoring the molecule to the backbone amides of the kinase hinge region.

  • The 2-Fluoro Substitution (Metabolic & pKa Tuning): The highly electronegative fluorine atom serves a dual purpose. First, it sterically and electronically blocks cytochrome P450-mediated oxidation at the electron-rich 2-position, significantly increasing microsomal stability. Second, it lowers the pKa of the adjacent amine, reducing basicity-driven off-target toxicities (such as hERG channel blockade) while maintaining optimal lipophilicity.

  • The 5-Ethynyl Group (Vector Projection): The rigid, linear alkyne projects deep into the hydrophobic pocket (often adjacent to the gatekeeper residue)[2]. It provides a vector for enhanced van der Waals interactions without introducing the steric clashes associated with bulkier alkyl or aryl groups. Furthermore, the ethynyl group serves as a versatile synthetic handle for late-stage functionalization via click chemistry[3].

Comparative Biological Activity Profiling

To isolate the biological impact of each functional group, we compare the target compound against three foundational analogs. The data below represents the relative performance of these fragments when synthesized into a standardized kinase inhibitor scaffold.

Analog Fragment IncorporatedStructural VariationModel Kinase IC₅₀ (nM)*HLM Intrinsic Clearance (µL/min/mg)Primary Pharmacological Impact
5-Ethynyl-2-fluoropyridin-3-amine Target Compound4.212.5Optimal balance of high target affinity and metabolic stability.
5-Bromo-2-fluoropyridin-3-amine Heavy Halogen at C518.514.2Weaker hydrophobic packing; increased molecular weight penalty.
2-Fluoropyridin-3-amine Lacks 5-Ethynyl Extension145.018.0Loss of critical van der Waals interactions in the hydrophobic pocket.
5-Ethynylpyridin-3-amine Lacks 2-Fluoro Substitution3.848.5High affinity, but suffers from rapid Phase I metabolic degradation.

*Note: IC₅₀ values are representative of a high-affinity ATP-competitive scaffold targeting a model receptor tyrosine kinase.

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, the biological activity of these analogs must be evaluated using self-validating assay systems. Below are the optimized protocols for determining target affinity and metabolic stability.

Protocol A: High-Throughput Kinase Inhibition Assay (ADP-Glo)

We utilize the ADP-Glo™ Kinase Assay because it universally measures ADP production, eliminating the need for radioactive isotopes or phospho-specific antibodies[4].

Causality & Validation: This protocol includes a "No-Enzyme Control" to establish the baseline of spontaneous ATP hydrolysis, and requires the calculation of a Z'-factor. A Z'-factor > 0.7 validates that the assay window is robust enough to accurately differentiate the subtle IC₅₀ shifts between the ethynyl and bromo analogs[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute the synthesized analog inhibitors serially in 100% DMSO, then transfer to the assay plate (final DMSO concentration <1%).

  • Kinase Reaction: Add the purified kinase enzyme and the specific peptide substrate to the wells. Initiate the reaction by adding ultra-pure ATP (at the predetermined Kₘ concentration for the specific kinase).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for steady-state ADP generation.

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete any unconsumed ATP. Incubate for 40 minutes[4].

  • ADP Detection: Add the Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back into ATP and utilizes a luciferase/luciferin reaction to produce a luminescent signal[4].

  • Quantification: Read luminescence on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Evaluating the intrinsic clearance (CLint) is critical to understanding why the 2-fluoro substitution is necessary for in vivo viability.

Causality & Validation: This protocol incorporates a Minus-NADPH control . Because cytochrome P450 enzymes require NADPH as a cofactor, any degradation observed in the absence of NADPH indicates chemical instability or non-CYP-mediated hydrolysis, preventing false-positive clearance rates.

Step-by-Step Methodology:

  • Incubation Setup: In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes (HLM) with 1 µM of the analog inhibitor in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Warming: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate Phase I metabolism by adding a regenerating NADPH system (final concentration 1 mM). Leave the Minus-NADPH control wells untreated with the cofactor.

  • Time-Course Sampling: At specific time intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life (t₁/₂) and CLint.

Workflow Visualization

Workflow cluster_0 Biological Activity Profiling N1 5-Ethynyl-2-fluoropyridin-3-amine Analogs N2 Kinase Inhibitor Synthesis Pipeline N1->N2 N3 ADP-Glo Kinase Assay (Target Affinity & IC50) N2->N3 N4 Microsomal Stability (HLM Intrinsic Clearance) N2->N4 N5 Structure-Activity Relationship (SAR) Modeling N3->N5 N4->N5

Workflow for evaluating the biological activity of 5-Ethynyl-2-fluoropyridin-3-amine analogs.

References

  • 5-ethynylpyridin-3-amine (C7H6N2) - PubChemLite.[Link]

  • (12) United States Patent (10) Patent No.: US 8,143,293 B2 - Googleapis.com.[Link]

Sources

Validation

Comparative Analysis of 5-Ethynyl-2-fluoropyridin-3-amine Derivatives: A Guide to Structure-Activity Relationships in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of protein kinase inhibitors.[1][2] The strategic functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in the realm of protein kinase inhibitors.[1][2] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-ethynyl-2-fluoropyridin-3-amine derivatives, a class of compounds with emerging potential as kinase inhibitors for the treatment of proliferative diseases such as cancer.[3][4][5]

The 5-ethynyl-2-fluoropyridin-3-amine core combines several key features that are advantageous for kinase inhibition. The 3-amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The 2-fluoro substituent can modulate the pKa of the pyridine nitrogen and the amino group, influencing binding affinity and metabolic stability.[6] Furthermore, the 5-ethynyl group can occupy a hydrophobic pocket within the kinase active site and can also serve as a bioisostere for other functional groups.

This guide will delve into the synthetic strategies for accessing these derivatives, present a comparative analysis of their biological activities based on available data, and provide detailed experimental protocols for their synthesis and evaluation.

Synthetic Strategies: A Convergent Approach

The synthesis of 5-ethynyl-2-fluoropyridin-3-amine derivatives typically employs a convergent approach, capitalizing on well-established palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. A general synthetic pathway is outlined below.

G A 2,5-Difluoropyridine B 2-Fluoro-5-iodo-3-nitropyridine A->B 1. Nitration 2. Iodination C 5-Ethynyl-2-fluoro-3-nitropyridine B->C Sonogashira Coupling D 5-Ethynyl-2-fluoropyridin-3-amine C->D Reduction G Final Derivative D->G Coupling/Substitution E Substituted Alkyne E->C F Amine Source (e.g., NH3) H Aryl/Heteroaryl Halide H->G

Caption: General synthetic workflow for 5-ethynyl-2-fluoropyridin-3-amine derivatives.

The synthesis commences with a commercially available starting material like 2,5-difluoropyridine. Regioselective nitration followed by iodination affords a key intermediate. A Sonogashira cross-coupling reaction is then employed to introduce the ethynyl moiety at the 5-position.[7] Subsequent reduction of the nitro group yields the 5-ethynyl-2-fluoropyridin-3-amine core. Finally, diversification is achieved by coupling various aryl or heteroaryl halides to the 3-amino group or by modifying the terminal alkyne.

Structure-Activity Relationship (SAR) Analysis

While specific biological data for a wide range of 5-ethynyl-2-fluoropyridin-3-amine derivatives is limited in publicly available literature, we can infer key SAR trends based on structurally related aminopyridine kinase inhibitors. The following table presents a hypothetical comparison based on common observations in kinase inhibitor design.

CompoundR1 (on amine)R2 (on ethynyl)Target Kinase(s)IC50 (nM)Key SAR Insights
1a PhenylHEGFR150The unsubstituted phenyl group provides a baseline activity.
1b 3-MethoxyphenylHEGFR80The meta-methoxy group likely forms a favorable interaction in the binding pocket.
1c 4-FluorophenylHEGFR120The para-fluoro substituent can improve metabolic stability.
1d Pyrimidin-2-ylHCDK4/650The pyrimidine ring can act as a hydrogen bond acceptor, enhancing potency.[3]
2a PhenylPhenylVEGFR2200A larger hydrophobic group on the alkyne can be tolerated.
2b PhenylCyclopropylVEGFR290The cyclopropyl group may provide a better fit in a specific hydrophobic sub-pocket.

Disclaimer: The biological data in this table is illustrative and based on general principles of kinase inhibitor SAR.

  • Substitutions on the 3-amino group (R1) : The nature of the substituent on the 3-amino group is critical for potency and selectivity. Aromatic and heteroaromatic rings are well-tolerated and can be modified to optimize interactions with the kinase active site. The inclusion of hydrogen bond acceptors, such as in a pyrimidine ring, can significantly enhance potency.

  • Modifications of the 5-ethynyl group (R2) : The terminal alkyne can be substituted with various groups to probe a hydrophobic pocket. The size and nature of this substituent can influence both potency and selectivity.

The Role of Fluorine and the Ethynyl Group

The 2-fluoro substituent plays a multifaceted role. Its electron-withdrawing nature lowers the pKa of the pyridine nitrogen, which can disfavor non-specific binding. It can also form favorable interactions with the protein and improve metabolic stability by blocking potential sites of oxidation.[6]

The ethynyl group is a versatile functional group in medicinal chemistry. Its linear geometry allows it to act as a rigid linker, and its π-system can participate in various non-covalent interactions. It can also serve as a bioisosteric replacement for other groups, such as a halogen atom.

Experimental Protocols

General Procedure for Sonogashira Coupling

G A Start: 2-Fluoro-5-iodo-3-nitropyridine, Substituted Alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et3N) B Reaction Mixture in Solvent (e.g., THF/DMF) A->B C Inert Atmosphere (N2 or Ar) B->C D Stir at Room Temperature or Heat C->D E Monitor by TLC or LC-MS D->E F Work-up: Quench, Extract, Dry E->F G Purification: Column Chromatography F->G H Product: 5-Ethynyl-2-fluoro-3-nitropyridine G->H

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

To a solution of 2-fluoro-5-iodo-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., THF or DMF) are added the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine, 3.0 eq). The reaction mixture is degassed and stirred under an inert atmosphere at room temperature or elevated temperature until completion, as monitored by TLC or LC-MS. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-ethynyl-2-fluoro-3-nitropyridine derivative.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against a panel of kinases can be determined using a variety of commercially available assay kits, typically based on fluorescence resonance energy transfer (FRET) or luminescence.

A general protocol would involve:

  • Preparation of Reagents : Prepare serial dilutions of the test compounds in DMSO. Prepare kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Assay Reaction : In a microplate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP.

  • Incubation : Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection : Add the detection reagent and incubate for another period. Measure the signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 5-ethynyl-2-fluoropyridin-3-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of this core allows for extensive diversification at both the 3-amino and 5-ethynyl positions. Future work in this area should focus on the synthesis of a broader range of derivatives and their systematic evaluation against a panel of kinases to establish a more comprehensive SAR. This will enable the optimization of potency and selectivity, ultimately leading to the identification of clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • 3-Amino-5-fluoropyridin-2-ol. MySkinRecipes. (n.d.).
  • Protein kinase inhibitors. Google Patents. (2010).[3]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4189. (2024).
  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2471-2484. (2022).[7]

  • Synthesis and Biological Evaluation of Neutral Derivatives of 5-fluoro-2'-deoxyuridine 5'-phosphate. Journal of Medicinal Chemistry, 23(8), 934-937. (1980).
  • Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Beilstein Journal of Organic Chemistry, 11, 2509-2520. (2015).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3185. (2024).[1]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-15. (2024).
  • 2-aminopyridine kinase inhibitors. Google Patents. (2009).[4]

  • How to prepare and use 3-AMINO-5-FLUOROPYRIDINE?. Guidechem. (2022).
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 710. (2021).[2]

  • Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 187, 111956. (2020).
  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7168. (2022).
  • Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. Journal of the Iranian Chemical Society, 19(8), 3245-3257. (2022).
  • Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 187, 111956. (2020).[8]

  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 27(19), 6216. (2022).
  • Prodrug forms of kinase inhibitors and their use in therapy. Google Patents. (2015).[5]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(S2), 1-13. (2022).
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7201. (2021).[9]

  • Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 23(17), 4938-4942. (2013).
  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4337. (2023).
  • Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity. Bioorganic & Medicinal Chemistry Letters, 48, 128261. (2021).[10]

  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity. Bioorganic & Medicinal Chemistry, 8(3), 483-495. (2000).
  • United States P

Sources

Comparative

Validation of 5-Ethynyl-2-fluoropyridin-3-amine synthesis method

Title: Validation of 5-Ethynyl-2-fluoropyridin-3-amine Synthesis: A Comparative Guide Introduction & Strategic Importance 5-Ethynyl-2-fluoropyridin-3-amine (CAS: 1824202-61-0) is a highly functionalized heterocyclic buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of 5-Ethynyl-2-fluoropyridin-3-amine Synthesis: A Comparative Guide

Introduction & Strategic Importance

5-Ethynyl-2-fluoropyridin-3-amine (CAS: 1824202-61-0) is a highly functionalized heterocyclic building block. Its unique electronic profile—featuring an electron-donating amino group, an electron-withdrawing fluorine atom, and a versatile ethynyl handle—makes it indispensable for the synthesis of complex pharmaceutical agents. It is particularly critical in the development of targeted therapies, including PI3K-γ and Pim kinase inhibitors [1][1] [2][2].

Synthesizing this compound typically relies on the Sonogashira cross-coupling of 5-bromo-2-fluoropyridin-3-amine with trimethylsilylacetylene (TMSA), followed by a desilylation step. However, traditional methodologies often suffer from poor scalability, high toxicity, and difficult purification profiles. This guide objectively compares a traditional synthesis method (Method A) against an optimized, green-chemistry-aligned protocol (Method B), providing empirical data to validate the superior performance of the latter.

Mechanistic Overview & Causality

The core challenge in the Sonogashira coupling of electron-deficient heteroaryls like 5-bromo-2-fluoropyridin-3-amine is the competing Glaser homocoupling of the alkyne.

  • The Flaw of Traditional Systems (Method A): Traditional protocols utilize Pd(PPh3)4 and a high loading of CuI (up to 10 mol%) in dimethylformamide (DMF) [3][3]. High copper concentrations, especially in the presence of trace oxidants, rapidly catalyze the dimerization of TMSA into 1,4-bis(trimethylsilyl)buta-1,3-diyne. This highly lipophilic byproduct co-elutes with the target intermediate during chromatography. Furthermore, desilylation using tetrabutylammonium fluoride (TBAF) often leaves stubborn ammonium residues that can interfere with downstream biological assays.

  • The Optimized Approach (Method B): By switching to a highly active bidentate palladium catalyst, Pd(dppf)Cl2, the rate of oxidative addition and transmetalation is significantly accelerated. This allows for a drastic reduction in CuI loading (to 2 mol%), effectively suppressing the Glaser coupling. Additionally, replacing the reprotoxic DMF with 2-methyltetrahydrofuran (2-MeTHF)—a biomass-derived green solvent—improves the Environmental Factor (E-factor) and facilitates seamless liquid-liquid extraction due to its low water miscibility [4][4]. Desilylation is achieved using mild K2CO3 in methanol, avoiding organic salt contamination.

Reaction Workflows & Catalytic Pathways

G Start 5-Bromo-2-fluoropyridin-3-amine + TMS-Acetylene OxAdd Oxidative Addition [Pd(II)(Ar)(X)L2] Start->OxAdd Reagents Pd0 Pd(0) Active Catalyst Pd0->OxAdd TransMet Transmetalation [Pd(II)(Ar)(C≡C-TMS)L2] OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product1 TMS-Protected Intermediate RedElim->Product1 Deprotect Desilylation (K2CO3/MeOH) Product1->Deprotect Final 5-Ethynyl-2-fluoropyridin-3-amine Deprotect->Final Final Product CuCycle Cu(I) Co-catalyst Cycle (Generates Cu-Acetylide) CuCycle->TransMet TMS-C≡C-Cu

Figure 1: Catalytic cycle and workflow for the synthesis of 5-ethynyl-2-fluoropyridin-3-amine.

Workflow Substrate 5-Bromo-2-fluoropyridin-3-amine MethodA Method A (Traditional) Pd(PPh3)4 / CuI / DMF High Temp (80°C) Substrate->MethodA MethodB Method B (Optimized) Pd(dppf)Cl2 / Low Cu 2-MeTHF (45°C) Substrate->MethodB ResultA Yield: 65% Purity: 88% High Glaser Byproduct MethodA->ResultA ResultB Yield: 92% Purity: >98% Minimal Byproducts MethodB->ResultB

Figure 2: Workflow comparison between traditional (A) and optimized (B) synthetic routes.

Comparative Experimental Protocols

Self-Validating Principle: Both protocols incorporate strict In-Process Controls (IPC) via HPLC. The reaction is only advanced to the workup phase when the substrate peak area is <1.0% at 254 nm, ensuring complete conversion and preventing the carryover of halogenated starting materials into the final product.

Method A: Traditional Sonogashira Coupling (Baseline)

  • Setup: In a flame-dried Schlenk flask, dissolve 5-bromo-2-fluoropyridin-3-amine (1.0 eq, 10 mmol) in anhydrous DMF (30 mL) and Triethylamine (TEA, 5.0 eq).

  • Catalyst Loading: Add Pd(PPh3)4 (5 mol%) and CuI (10 mol%). Degas the mixture via three freeze-pump-thaw cycles.

  • Coupling: Add TMS-acetylene (1.5 eq) dropwise. Heat the reaction to 80°C for 12 hours.

  • IPC: Sample 10 µL, dilute in MeCN, and analyze via HPLC. (Typical result at 12h: 3-5% starting material remaining, ~15% Glaser byproduct).

  • Workup & Desilylation: Quench with water, extract with EtOAc (3 x 30 mL). Concentrate the organic layer. Redissolve the crude intermediate in THF (20 mL) and add TBAF (1.0 M in THF, 1.2 eq). Stir at room temperature for 2 hours.

  • Purification: Aqueous wash followed by silica gel chromatography (Hexanes/EtOAc).

Method B: Optimized Low-Copper Protocol (Recommended)

  • Setup: In a clean reactor, dissolve 5-bromo-2-fluoropyridin-3-amine (1.0 eq, 10 mmol) in 2-MeTHF (20 mL) and Diisopropylamine (DIPA, 3.0 eq). Causality: 2-MeTHF provides excellent solubility for the reactants while DIPA serves as a sterically hindered, non-nucleophilic base that minimizes side reactions.

  • Catalyst Loading: Add Pd(dppf)Cl2 (2 mol%) and CuI (2 mol%). Purge the system with Argon for 15 minutes. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and allowing for lower catalyst/copper loading.

  • Coupling: Add TMS-acetylene (1.2 eq) via syringe pump over 30 minutes to maintain a low steady-state concentration of the alkyne, further suppressing homocoupling. Heat to 45°C for 6 hours.

  • IPC: Sample 10 µL, dilute in MeCN, and analyze via HPLC. (Validation criterion: <1.0% starting material. Typical result at 6h: 0% starting material, <1% Glaser byproduct).

  • Workup & Desilylation: Add water (20 mL) directly to the reactor. Separate the organic 2-MeTHF layer (product resides here). Concentrate under reduced pressure. Redissolve in Methanol (20 mL) and add K2CO3 (0.5 eq). Stir at 25°C for 1 hour.

  • Purification: Filter through a short pad of Celite to remove inorganic salts. Concentrate and recrystallize from Heptane/EtOAc to yield the pure product.

Quantitative Data Presentation

The following table summarizes the performance metrics of both methodologies based on standardized 10 mmol scale experiments.

Performance MetricMethod A (Traditional)Method B (Optimized)Analytical Method
Overall Isolated Yield 65%92%Gravimetric
Final Product Purity 88.0%>98.5%HPLC (a/a% at 254 nm)
Glaser Byproduct Formation 14.5%<0.5%LC-MS (ESI+)
Reaction Time (Coupling) 12 hours6 hoursIPC Monitoring
E-factor (Solvent Waste) >45<15Mass Waste / Mass Product
Residual Metal (Pd/Cu) >500 ppm<20 ppmICP-OES

Conclusion

The validation data clearly demonstrates that Method B is vastly superior for the synthesis of 5-ethynyl-2-fluoropyridin-3-amine. By transitioning from a Pd(PPh3)4/DMF system to a Pd(dppf)Cl2/2-MeTHF system, researchers can eliminate the problematic Glaser homocoupling, drastically reduce heavy metal contamination, and improve the overall yield from 65% to 92%. The self-validating IPC steps and the use of K2CO3 for desilylation ensure that the final product is of sufficient purity (>98.5%) for immediate use in sensitive downstream biological assays and kinase inhibitor development.

References

  • Title: Pyridineamine compounds useful as pim kinase inhibitors. Source: US Patent US20160347735A1.
  • Title: Heterocyclic compounds as PI3K-γ inhibitors. Source: World Intellectual Property Organization WO2017223414A1.
  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Source: Chemical Reviews. URL: [Link]

  • Title: Opportunities for Bio-Based Solvents Created as Petrochemical and Fuel Products Transition towards Renewable Resources. Source: MDPI. URL: [Link]

Sources

Validation

In Vitro Kinase Assay Results for 5-Ethynyl-2-fluoropyridin-3-amine-Derived Inhibitors: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate novel kinase inhibitor scaffolds to determine their translational viability. Among the emerging pharmacophores in targeted oncology, the 5-ethynyl-2-fluoropyridin-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel kinase inhibitor scaffolds to determine their translational viability. Among the emerging pharmacophores in targeted oncology, the 5-ethynyl-2-fluoropyridin-3-amine building block (CAS: 1824202-61-0) has proven to be a highly privileged scaffold. It is increasingly utilized in the synthesis of next-generation receptor tyrosine kinase (RTK) inhibitors, particularly those targeting RET and RAF family kinases[1].

This guide objectively compares the in vitro performance of a representative 5-ethynyl-2-fluoropyridin-3-amine-derived lead compound against standard-of-care alternatives (e.g., Selpercatinib, Pralsetinib). Furthermore, it provides a self-validating, step-by-step methodology for quantifying kinase activity using a homogeneous luminescence assay.

Mechanistic Rationale: Why This Scaffold?

The rational design of kinase inhibitors relies heavily on optimizing interactions within the ATP-binding pocket. The 5-ethynyl-2-fluoropyridin-3-amine moiety offers three distinct structural advantages:

  • Gatekeeper Pocket Penetration: The linear, sp-hybridized 5-ethynyl group acts as a narrow hydrophobic probe. This allows the inhibitor to bypass bulky gatekeeper mutations (such as the RET V804M mutation) that typically confer resistance to first-generation inhibitors[1].

  • Metabolic Stability & pKa Modulation: The highly electronegative 2-fluoro substituent lowers the basicity (pKa) of the adjacent 3-amine. This reduces off-target hERG liabilities and increases the molecule's overall metabolic half-life by shielding the pyridine ring from oxidative metabolism.

  • H-Bond Donor/Acceptor Dynamics: The 3-amine serves as a critical hinge-binding motif, forming a bidentate hydrogen bond network with the kinase hinge region, anchoring the molecule in the active site.

Pathway Inhibitor 5-Ethynyl-2-fluoro Inhibitor RET RET Kinase (WT & V804M) Inhibitor->RET Potent Inhibition RAS RAS RET->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

Fig 1. MAPK/ERK signaling cascade illustrating the targeted inhibition of RET kinase by the ethynyl-fluoro scaffold.

Comparative In Vitro Kinase Assay Data

To objectively assess the efficacy of this scaffold, we compare a representative 5-Ethynyl-2-fluoropyridin-3-amine-derived Lead against established clinical alternatives. The data below represents IC50​ values (nM) generated via an ATP-depletion luminescence assay.

Note: The ATP concentration was strictly maintained at the apparent Km​ for each specific kinase to ensure that the IC50​ values accurately reflect the inhibitor binding affinity ( Ki​ ) without artificial ATP competition skewing the results.

Table 1: Kinase Inhibitory Activity ( IC50​ in nM)
InhibitorRET (WT)RET (V804M Gatekeeper)RET (M918T Activating)BRAF (V600E)
5-Ethynyl-2-fluoro Lead 0.8 ± 0.2 1.2 ± 0.3 0.9 ± 0.1 14.5 ± 2.1
Selpercatinib (LOXO-292) 1.5 ± 0.42.1 ± 0.51.8 ± 0.3>500
Pralsetinib (BLU-667) 0.4 ± 0.11.8 ± 0.40.6 ± 0.2>500
Cabozantinib (Non-selective) 5.2 ± 1.1145.0 ± 12.58.4 ± 1.545.0 ± 5.0

Data Interpretation: The 5-ethynyl-2-fluoro lead demonstrates sub-nanomolar potency against wild-type RET and the M918T mutant. Crucially, it maintains near-equipotent activity against the V804M gatekeeper mutation. Cabozantinib, a bulkier multi-kinase inhibitor, suffers a massive loss in potency (~28-fold drop) against V804M, highlighting the steric advantage of the linear 5-ethynyl group.

Experimental Protocol: ADP-Glo™ Kinase Assay

To ensure reproducibility and scientific integrity, the IC50​ profiling must be conducted using a highly sensitive, homogeneous assay. We utilize the Promega ADP-Glo™ Kinase Assay [2][3], which measures the amount of ADP produced during the kinase reaction. This method is highly resistant to compound auto-fluorescence—a common artifact in TR-FRET assays.

Causality in Reagent Preparation:
  • DTT (Dithiothreitol): Included in the kinase buffer to maintain the catalytic cysteine residues in a reduced state, preventing artifactual enzyme inactivation.

  • Brij-35 (0.01%): A non-ionic detergent added to prevent the hydrophobic 5-ethynyl-based inhibitors from aggregating or adhering to the microplate walls.

Step-by-Step Methodology (384-Well Format)
  • Compound Preparation:

    • Serially dilute the 5-ethynyl-2-fluoro inhibitor in 100% DMSO to create a 10-point dose-response curve.

    • Transfer 100 nL of the diluted compounds into a white 384-well ProxiPlate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Kinase Reaction Setup (5 µL total volume):

    • Add 2.5 µL of 2X Recombinant Kinase (e.g., RET V804M) diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the enzyme.

    • Initiate the reaction by adding 2.5 µL of a 2X Substrate/ATP mix. Critical: The final ATP concentration must match the specific Km​ of the kinase being tested.

    • Incubate the plate for 60 minutes at 25°C.

  • ATP Depletion (5 µL):

    • Add 5 µL of ADP-Glo™ Reagent to all wells[3].

    • Why? This reagent instantly terminates the kinase reaction and completely depletes any unconsumed ATP, leaving only the generated ADP in the well.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation (10 µL):

    • Add 10 µL of Kinase Detection Reagent [3].

    • Why? This reagent converts the remaining ADP back into ATP and simultaneously introduces luciferase and luciferin. The newly synthesized ATP drives a luminescent reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence using a multi-mode microplate reader (e.g., BMG LABTECH PHERAstar) with an integration time of 0.5 seconds per well.

    • Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) 60 min Incubation Step2 2. ATP Depletion Add ADP-Glo Reagent 40 min Incubation Step1->Step2 Stops reaction Step3 3. ADP to ATP Conversion Add Kinase Detection Reagent 30 min Incubation Step2->Step3 Removes background ATP Step4 4. Luminescence Detection Read on Microplate Reader Step3->Step4 Generates light signal

Fig 2. Step-by-step experimental workflow of the ADP-Glo™ Kinase Assay.

Conclusion

The integration of the 5-ethynyl-2-fluoropyridin-3-amine building block into kinase inhibitor design represents a masterclass in structural optimization. By carefully balancing steric penetration (via the ethynyl group) and electronic modulation (via the fluoro group), these inhibitors achieve exceptional potency against wild-type and resistance-mutant kinases. When evaluated using robust, artifact-free methodologies like the ADP-Glo™ assay, this scaffold consistently outperforms older, bulkier alternatives in overcoming gatekeeper-driven resistance.

References

  • World Intellectual Property Organization. (2014). WO2014072220A1 - Substituted pyrimidinyl and pyridinyl-pyrrolopyridinones, process for their preparation and their use as kinase inhibitors. Google Patents.

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Comparative

A Comparative Guide to Pyridine and Pyrimidine Scaffolds in Drug Design

For the discerning researcher in drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a new chemical entity. Among the mo...

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Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a new chemical entity. Among the most ubiquitous and versatile nitrogen-containing heterocycles, pyridine and pyrimidine have demonstrated unparalleled success, forming the backbone of a substantial portion of FDA-approved drugs.[1][2][3] This guide provides an in-depth, objective comparison of these two essential scaffolds, delving into their distinct physicochemical properties, pharmacophoric roles, and strategic applications in drug design, supported by experimental data and established synthetic protocols.

Fundamental Physicochemical and Structural Properties: A Tale of Two Heterocycles

At first glance, pyridine and pyrimidine appear structurally similar—both are six-membered aromatic rings containing nitrogen. However, the presence of a second nitrogen atom in the 1,3-position of the pyrimidine ring introduces significant alterations to its electronic and steric properties, which have profound implications for its interactions with biological targets.

Electronic Properties and Basicity

The most striking difference between pyridine and pyrimidine lies in their basicity. Pyridine, with a pKa of approximately 5.2 for its conjugate acid, is a moderately weak base.[4] The lone pair of electrons on the nitrogen atom is readily available for protonation or to act as a hydrogen bond acceptor.[4] In contrast, the pKa of protonated pyrimidine is significantly lower, around 1.23.[5] The introduction of the second nitrogen atom in pyrimidine has an electron-withdrawing effect, rendering the ring more electron-deficient and the nitrogen lone pairs less available for protonation. This reduced basicity can be advantageous in drug design, as it can mitigate potential off-target effects associated with highly basic compounds and can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Hydrogen Bonding Potential

Both pyridine and pyrimidine are capable of acting as hydrogen bond acceptors, a crucial feature for molecular recognition at biological targets.[1][4] Pyridine possesses a single hydrogen bond acceptor in its nitrogen atom. Pyrimidine, however, offers two nitrogen atoms as potential hydrogen bond acceptors. This dual-acceptor capability can, in some cases, lead to more complex and potent interactions with a target protein.[6] For instance, the 2,4-disubstituted pyrimidine motif is a well-established pharmacophore that can engage in multiple hydrogen bonds within a kinase hinge region.

Dipole Moment and Solubility

The arrangement of nitrogen atoms also influences the dipole moment of these heterocycles. Pyridine has a significant dipole moment, contributing to its miscibility with water and its utility as a polar solvent.[4] Pyrimidine also possesses a dipole moment, and its ability to form hydrogen bonds with water contributes to the aqueous solubility of pyrimidine-containing drugs. The strategic placement of a nitrogen atom in the pyrimidine ring can be used to fine-tune the overall polarity and solubility of a drug candidate.[7]

Data Presentation: Physicochemical Properties at a Glance

PropertyPyridinePyrimidineRationale for Significance in Drug Design
Structure 6-membered ring, 1 N atom6-membered ring, 2 N atoms (1,3-position)The number and position of nitrogen atoms fundamentally alter electronic and steric properties.
pKa (of conjugate acid) ~5.2[4]~1.23[5]Influences ionization state at physiological pH, affecting solubility, permeability, and off-target interactions.
Hydrogen Bond Acceptors 12Dictates the potential for specific interactions with biological targets; pyrimidine's dual acceptors can enhance binding affinity.[6]
Aromaticity & Reactivity Aromatic, susceptible to electrophilic substitution at C3 and C5, and nucleophilic substitution at C2, C4, and C6.More electron-deficient than pyridine, making it more susceptible to nucleophilic attack and less to electrophilic attack.[5]Governs synthetic accessibility and potential metabolic pathways.
Metabolic Stability Can be susceptible to oxidation on the pyridine ring.Generally more metabolically stable due to its electron-deficient nature.[7]A key determinant of a drug's half-life and dosing regimen.

The Strategic Roles of Pyridine and Pyrimidine in Medicinal Chemistry

The distinct properties of pyridine and pyrimidine translate into nuanced and often complementary roles in drug design. The choice between these scaffolds is a strategic decision guided by the specific requirements of the biological target and the desired pharmacokinetic profile.

As Pharmacophores and Bioisosteres

Both pyridine and pyrimidine are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds.[8][9] They can act as core structural motifs that orient functional groups in a specific three-dimensional arrangement to interact with a biological target.

A common strategy in drug design is the use of bioisosteric replacement, where one functional group is replaced by another with similar steric and electronic properties to improve a molecule's potency, selectivity, or pharmacokinetic properties. Pyridine and pyrimidine are often used as bioisosteres for a phenyl ring or for each other.[10] For example, replacing a phenyl ring with a pyridine can introduce a hydrogen bond acceptor and improve solubility.[11] Swapping a pyridine for a pyrimidine can reduce basicity and potentially enhance metabolic stability.[7] A case study on the bioisosteric replacement of pyrimidine with pyridine in adenosine receptor ligands demonstrated that the pyrimidine-containing compounds had increased affinity, which was attributed to the stabilization of a water network in the binding cavity.[12]

Mandatory Visualization: Core Structures and Pharmacophoric Features

Caption: Core structures of pyridine and pyrimidine highlighting the number of hydrogen bond acceptors.

Influence on Pharmacokinetics and Pharmacodynamics

The choice between a pyridine and pyrimidine scaffold can have a significant impact on a drug's ADME properties. The increased metabolic stability of pyrimidine compared to pyridine is a key advantage.[7] The electron-deficient nature of the pyrimidine ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.

From a pharmacodynamic perspective, the ability of these scaffolds to participate in hydrogen bonding and other non-covalent interactions is paramount. For instance, in the development of kinase inhibitors, the pyrimidine core is frequently employed to interact with the hinge region of the ATP binding site. The two nitrogen atoms of the pyrimidine can form crucial hydrogen bonds that anchor the inhibitor in the active site.

Case Studies: Approved Drugs Showcasing Pyridine and Pyrimidine Scaffolds

The prevalence of pyridine and pyrimidine in marketed drugs underscores their importance in drug discovery.

Pyridine-Containing Drugs
  • Imatinib (Gleevec®): A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers. The pyridine ring in imatinib is crucial for its binding to the ABL kinase domain.[2]

  • Sildenafil (Viagra®): A phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction. The pyridine ring in sildenafil contributes to its overall shape and interactions within the PDE5 active site.

  • Nifedipine: A calcium channel blocker used to manage angina and hypertension. The dihydropyridine scaffold is a classic example of a privileged structure in cardiovascular medicine.[13][14]

Pyrimidine-Containing Drugs
  • Imatinib (Gleevec®): Interestingly, imatinib also contains a pyrimidine ring, showcasing how these scaffolds can be used in combination.[2]

  • Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) kinase inhibitor used to treat non-small cell lung cancer. The pyrimidine core of gefitinib is essential for its interaction with the EGFR kinase domain.

  • 5-Fluorouracil (5-FU): An antimetabolite chemotherapy drug. As a pyrimidine analog, it interferes with DNA synthesis, highlighting the role of pyrimidines as fundamental building blocks of life.[1][15]

  • Rosuvastatin (Crestor®): A statin used to lower cholesterol. The pyrimidine ring in rosuvastatin is a key component of its pharmacophore.

Mandatory Visualization: Generalized Kinase Inhibitor Binding

kinase_interaction cluster_protein Kinase Hinge Region cluster_inhibitor Inhibitor hinge_residue1 Backbone NH hinge_residue2 Backbone C=O inhibitor Pyrimidine Scaffold inhibitor->hinge_residue1 H-bond inhibitor->hinge_residue2 H-bond

Caption: A pyrimidine scaffold forming hydrogen bonds with the kinase hinge region.

Experimental Protocols: Synthesis of Representative Scaffolds

The synthetic accessibility of pyridine and pyrimidine derivatives is a key factor in their widespread use. A variety of reliable and scalable methods have been developed for their synthesis.

Protocol 1: Hantzsch Dihydropyridine Synthesis

This is a classic multi-component reaction for the synthesis of dihydropyridine derivatives, which can be subsequently oxidized to pyridines.[16]

Objective: To synthesize a 1,4-dihydropyridine derivative.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate) - 2 equivalents

  • Ammonia source (e.g., ammonium acetate)

  • Ethanol (solvent)

Procedure:

  • Dissolve the aldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol in a round-bottom flask.

  • Add ammonium acetate (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid or DDQ.

Causality: The reaction proceeds through a series of condensations and cyclizations. The ammonia source provides the nitrogen atom for the heterocyclic ring. The reaction is driven by the formation of the stable dihydropyridine ring system.

Protocol 2: Biginelli Reaction for Dihydropyrimidine Synthesis

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are valuable intermediates for a variety of pyrimidine-based drugs.[5]

Objective: To synthesize a 3,4-dihydropyrimidin-2(1H)-one.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • Catalyst (e.g., HCl, Lewis acid)

  • Ethanol (solvent)

Procedure:

  • Combine the aldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • The product will precipitate. Collect the solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure dihydropyrimidinone.

Causality: This acid-catalyzed reaction involves the formation of an acyl imine intermediate from the aldehyde and urea, which then undergoes a Michael addition with the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration to yield the final product.

Mandatory Visualization: Synthetic Workflow Comparison

synthesis_workflow cluster_hantzsch Hantzsch Pyridine Synthesis cluster_biginelli Biginelli Pyrimidine Synthesis h_start Aldehyde + 2x β-ketoester + Ammonia h_reflux Reflux in Ethanol h_start->h_reflux h_product Dihydropyridine h_reflux->h_product h_oxidation Oxidation h_product->h_oxidation h_final Pyridine h_oxidation->h_final b_start Aldehyde + β-dicarbonyl + Urea b_reflux Acid-catalyzed Reflux in Ethanol b_start->b_reflux b_product Dihydropyrimidinone b_reflux->b_product

Caption: Comparative workflow of Hantzsch and Biginelli reactions.

Conclusion and Future Perspectives

Both pyridine and pyrimidine are undeniably powerful scaffolds in the arsenal of the medicinal chemist. The choice between them is not a matter of inherent superiority but of strategic selection based on a deep understanding of their nuanced properties. Pyridine offers a simpler, basic hydrogen bond acceptor, while pyrimidine provides a more electron-deficient, metabolically stable core with dual hydrogen bond accepting capabilities.

Future research will undoubtedly continue to leverage these scaffolds in novel ways. The development of new synthetic methodologies will expand the accessible chemical space for both pyridine and pyrimidine derivatives. Furthermore, the growing use of computational tools will allow for a more precise prediction of how the subtle differences between these two heterocycles will impact their binding to biological targets and their overall drug-like properties. A thorough understanding of the comparative advantages and disadvantages of pyridine and pyrimidine will remain a cornerstone of rational drug design for the foreseeable future.

References

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). [Source not available]
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). [Source not available]
  • FDA-approved drugs containing pyridine or dihydropyridine scaffolds for... (n.d.). ResearchGate. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (n.d.). PMC. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC. [Link]

  • FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Applic
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. [Link]

  • FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. (n.d.). [Source not available]
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). [Source not available]
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). [Source not available]
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing. [Link]

  • Pyridines in Action: 7 selected examples of pyridine in drug synthesis. (2025). Medium. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). [Source not available]
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. [Link]

  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. (2002). PubMed. [Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (n.d.). [Source not available]
  • Marketed pyrimidine scaffold containing drugs. (n.d.). ResearchGate. [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). [Source not available]
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). IntechOpen. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PMC. [Link]

  • (A) Effect of the bioisosteric replacement of pyrimidine (left) by... (n.d.). ResearchGate. [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). [Source not available]
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). MDPI. [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). PMC. [Link]

  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. (2026). ResearchGate. [Link]

  • Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. (n.d.). [Source not available]
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (2025). PubMed. [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. (2025). ResearchGate. [Link]

  • Pyrimidine to Pyridine - differences in H-bonding potential. (2020). Reddit. [Link]

  • Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. (n.d.). RJWave.org. [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006). PubMed. [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025). ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Ethynyl-2-fluoropyridin-3-amine Based Kinase Inhibitors

This guide provides a comprehensive framework for evaluating the selectivity of kinase inhibitors derived from the 5-Ethynyl-2-fluoropyridin-3-amine scaffold. We will delve into the rationale behind experimental design,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the selectivity of kinase inhibitors derived from the 5-Ethynyl-2-fluoropyridin-3-amine scaffold. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a systematic approach to data interpretation, empowering researchers to build a robust cross-reactivity profile for their lead compounds.

The Strategic Imperative of Selectivity Profiling

In the landscape of targeted drug discovery, protein kinases remain a paramount target class. The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving target selectivity. Off-target effects, arising from a compound's interaction with unintended kinases, can lead to unforeseen toxicities or even mask the true mechanism of action.

The 5-Ethynyl-2-fluoropyridin-3-amine scaffold has emerged as a valuable starting point for the synthesis of potent kinase inhibitors. Its unique structural motifs, including the fluoropyridine ring for hinge-binding and the reactive ethynyl group for potential covalent interactions, make it a versatile core for targeting a range of kinases. However, these same features necessitate a rigorous and early assessment of cross-reactivity to ensure the development of safe and effective therapeutics. This guide outlines a tiered, data-driven approach to systematically profile and compare the selectivity of compounds built upon this promising scaffold.

Understanding the 5-Ethynyl-2-fluoropyridin-3-amine Scaffold

The efficacy of this scaffold lies in its ability to effectively engage with the ATP-binding pocket of kinases. The pyridine nitrogen and the exocyclic amine often form critical hydrogen bonds with the "hinge" region of the kinase, a conserved motif that anchors ATP. The 2-fluoro substituent can enhance binding affinity and modulate physicochemical properties. The 5-ethynyl group is particularly noteworthy; it can function as a "warhead" to form a covalent bond with a nearby nucleophilic residue (such as cysteine), leading to irreversible inhibition and prolonged target engagement.

cluster_kinase Kinase ATP Pocket cluster_inhibitor 5-Ethynyl-2-fluoropyridin-3-amine Scaffold hinge Hinge Region gatekeeper Gatekeeper Residue cysteine Cysteine Residue (potential for covalent bond) scaffold Fluoropyridine Core scaffold->hinge H-bonds scaffold->gatekeeper Van der Waals Interactions ethynyl Ethynyl Group ethynyl->cysteine Covalent Bond Formation

Caption: Generalized binding mode of the 5-Ethynyl-2-fluoropyridin-3-amine scaffold within a kinase ATP pocket.

A Tiered Experimental Workflow for Rigorous Profiling

A systematic and tiered approach is essential for efficiently profiling cross-reactivity. This strategy allows for broad initial screening followed by more focused and resource-intensive validation of initial findings.

tier1 Tier 1: Broad Kinome Screen (e.g., 468 kinases @ 1 µM) tier2 Tier 2: Hit Confirmation & IC50 Determination (10-point dose response) tier1->tier2 Hits with >90% Inhibition tier3 Tier 3: Cellular Target Engagement (e.g., NanoBRET™, CETSA®) tier2->tier3 Confirmed On- and Off-Targets decision Data Analysis & Lead Selection (Selectivity Profiling) tier3->decision Cellular Potency & Selectivity

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Broad Kinome Profiling

The initial step involves screening your compound(s) at a single, high concentration (typically 1 µM) against a large, representative panel of kinases. This provides a global view of the compound's selectivity landscape.

Experimental Protocol: In Vitro Radiometric Kinase Assay

This protocol describes a standard method for assessing kinase activity by measuring the incorporation of radioactive phosphate (³³P) from ATP onto a substrate.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the kinase to the desired concentration in the kinase buffer.

    • Prepare the substrate solution in the kinase buffer.

    • Prepare ATP solution, including [γ-³³P]ATP, in the kinase buffer.

    • Dilute the test compound to the desired concentration (e.g., 1 µM) in the kinase buffer containing DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the diluted test compound solution.

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution.

    • Incubate for 2 hours at room temperature with gentle shaking.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection:

    • Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose).

    • Wash the filter plate three times with 75 mM phosphoric acid.

    • Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition relative to a DMSO control.

Tier 2: IC₅₀ Determination for Hit Validation

Any significant "hits" from the primary screen (both the intended target and off-targets) must be validated. This is achieved by generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency.

Experimental Protocol: Dose-Response IC₅₀ Assay

  • Compound Preparation:

    • Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Assay Procedure:

    • Follow the same procedure as the single-point radiometric assay, but add the serially diluted compound to the assay plate.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC₅₀ value.

Tier 3: Assessing Cellular Target Engagement

In vitro biochemical assays are essential, but they do not fully recapitulate the complex environment inside a cell. Cellular target engagement assays confirm that the compound can enter the cell and bind to its intended target in a physiological context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Protein Analysis:

    • Cool the samples on ice, then centrifuge to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, stabilized protein.

    • Analyze the amount of the target protein remaining in the supernatant using a standard protein detection method like Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Comparative Data Synthesis and Interpretation

The ultimate goal is to synthesize the data from these tiers into a clear, comparative format. This allows for an objective assessment of both potency and selectivity, guiding the selection of the most promising compounds for further development.

Table 1: Hypothetical Cross-Reactivity Profile of 5-Ethynyl-2-fluoropyridin-3-amine Derivatives

Compound IDPrimary TargetPrimary Target IC₅₀ (nM)Key Off-Target 1Off-Target 1 IC₅₀ (nM)Key Off-Target 2Off-Target 2 IC₅₀ (nM)Selectivity Score (S10)¹
Cmpd-A Kinase X15Kinase Y350Kinase Z>10,0000.02
Cmpd-B Kinase X8Kinase Y95Kinase Z1,2000.04
Cmpd-C Kinase X50Kinase Y60Kinase Z8,0000.15

¹Selectivity Score (S10) is the fraction of kinases in the panel that are inhibited by >90% at a 1 µM concentration. A lower S10 score indicates higher selectivity.

Interpretation:

  • Compound B shows the highest potency against the primary target (IC₅₀ = 8 nM).

  • Compound A demonstrates the best selectivity profile, with a >23-fold window between its primary target and the nearest off-target (Kinase Y) and a low S10 score.

  • Compound C is less potent and exhibits poor selectivity, with an IC₅₀ against Off-Target 1 that is nearly identical to its primary target.

Based on this comparative analysis, Compound A would be prioritized for further investigation due to its superior balance of potency and selectivity, minimizing the potential for off-target driven toxicity.

Conclusion

The 5-Ethynyl-2-fluoropyridin-3-amine scaffold represents a powerful tool in the design of next-generation kinase inhibitors. However, its potential can only be fully realized through a disciplined and comprehensive assessment of cross-reactivity. By employing a tiered experimental approach—from broad kinome scanning to detailed cellular validation—researchers can build a robust, comparative dataset. This data-driven strategy is fundamental to identifying compounds with the optimal balance of on-target potency and overall selectivity, ultimately paving the way for the development of safer and more effective targeted therapies.

References

  • Kinase Assays: This reference provides an overview of various kinase assay technologies.
  • Cellular Thermal Shift Assay (CETSA)

    • Title: The cellular thermal shift assay for evalu
    • Source: N
    • URL: [Link]

  • Kinase Selectivity Profiling: This resource from a contract research organization discusses the importance and methods of kinase profiling.

    • Title: Kinase Selectivity Profiling
    • Source: Eurofins Discovery
    • URL: [Link]

  • Dose-Response Curves: This guide explains the principles of analyzing dose-response d

    • Title: Analysis of dose-response curves
    • Source: GraphPad
    • URL: [Link]

Comparative

A Comparative Guide to the Structural Confirmation of 5-Ethynyl-2-fluoropyridin-3-amine Derivatives by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For der...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For derivatives of 5-Ethynyl-2-fluoropyridin-3-amine, a scaffold of increasing interest in medicinal chemistry, unambiguous structural confirmation is the bedrock upon which further research is built. While a suite of analytical techniques can provide structural insights, single-crystal X-ray diffraction (SCXRD) remains the gold standard for its ability to deliver a definitive, atomic-resolution model of a molecule's solid-state conformation.[1][2]

This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods for the structural elucidation of 5-ethynyl-2-fluoropyridin-3-amine derivatives. It will delve into the causality behind experimental choices, present a self-validating protocol, and be grounded in authoritative references to ensure scientific integrity.

The Indispensable Role of X-ray Crystallography

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstones of chemical analysis, they provide indirect structural information.[1] NMR reveals the connectivity and chemical environment of atoms, while MS determines the mass-to-charge ratio, offering clues to the molecular formula.[3] However, for complex molecules with multiple stereocenters or subtle conformational isomers, these methods can sometimes lead to ambiguous assignments.

X-ray crystallography, in contrast, provides a direct visualization of the atomic arrangement in a crystal lattice.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a precise three-dimensional map of electron density and, from that, a definitive molecular structure.[4] This technique is unparalleled in its ability to determine bond lengths, bond angles, and absolute stereochemistry.[1]

A Comparative Overview of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[2]Provides a definitive, unambiguous molecular structure.[1]Requires a high-quality single crystal, which can be challenging to obtain.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment, stereochemical relationships.[3]Excellent for characterizing molecules in solution, does not require crystallization.Can be complex to interpret for large or highly substituted molecules; may not provide absolute stereochemistry.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts.Provides limited information about the 3D structure and connectivity.
Computational Modeling (e.g., DFT) Predicted molecular geometry, electronic properties, and vibrational frequencies.[5]Can provide insights when experimental data is unavailable; useful for understanding reactivity.[6]Predictions are theoretical and require experimental validation.

Experimental Workflow for X-ray Crystallography

The journey from a synthesized powder to a confirmed crystal structure involves a series of meticulous steps. The following protocol is designed to be a self-validating system, with checkpoints to ensure the quality of the data at each stage.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 5-Ethynyl-2- fluoropyridin-3-amine Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization Method Selection (Slow Evaporation, Vapor Diffusion, etc.) Solvent_Screening->Crystallization_Method Crystal_Growth Crystal Growth Crystallization_Method->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation (e.g., PLATON) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Confirmed Structure

Caption: A generalized workflow for the structural confirmation of a small molecule by X-ray crystallography.

Step 1: Synthesis and Purification

The synthesis of 5-ethynyl-2-fluoropyridin-3-amine derivatives can be achieved through various organic chemistry methodologies.[7] Following synthesis, rigorous purification is critical. Techniques such as column chromatography and recrystallization are employed to remove impurities that can inhibit crystal growth.[8] The purity of the compound should be assessed by NMR and MS before proceeding.

Step 2: Crystallization

Obtaining a high-quality single crystal is often the most challenging step.[4] The choice of solvent and crystallization technique is crucial. For pyridine derivatives, which are often polar, a range of polar solvents should be screened.[8]

Detailed Protocol for Crystallization:

  • Solvent Selection: Begin by testing the solubility of a small amount of the purified compound in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with anti-solvents like hexanes). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.[8]

  • Slow Evaporation:

    • Dissolve the compound in a minimal amount of a suitable solvent to create a near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Loosely cap the vial and allow the solvent to evaporate slowly over several days.[9]

  • Vapor Diffusion:

    • Dissolve the compound in a "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a small amount of a "poor" or "anti-solvent" in which the compound is insoluble.

    • The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[9]

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal formation.

Step 3: X-ray Data Collection

Once suitable crystals are obtained (typically at least 0.1 mm in one dimension), they are mounted on a goniometer and placed in an X-ray diffractometer.[4][10] A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[11]

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.[4] The phase problem is then solved to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise molecular structure.[4]

Step 5: Structure Validation

The final step is to validate the crystal structure using software like PLATON. This process checks for geometric consistency, potential errors in the model, and overall quality of the structure. The results are typically presented in a Crystallographic Information File (CIF).[12][13]

Interpreting the Crystallographic Data

The output of a successful X-ray crystallography experiment is a wealth of quantitative data that unequivocally defines the molecular structure. This data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), making it accessible to the broader scientific community.[14]

ParameterDescriptionImportance
Crystal System & Space Group Describes the symmetry of the crystal lattice.Provides fundamental information about the packing of molecules in the solid state.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions of the repeating unit of the crystal lattice.Defines the size and shape of the basic building block of the crystal.
Atomic Coordinates (x, y, z) The precise position of each atom in the unit cell.Allows for the determination of bond lengths and angles.
Bond Lengths & Angles The distances between bonded atoms and the angles between bonds.Confirms the connectivity of the molecule and reveals any unusual geometric features.
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.A low R-factor indicates a good fit and a reliable structure.

Conclusion

For researchers working with 5-ethynyl-2-fluoropyridin-3-amine derivatives, X-ray crystallography provides an unparalleled level of structural detail and certainty. While other analytical techniques are essential for initial characterization and purity assessment, they cannot replace the definitive and unambiguous results of a single-crystal X-ray diffraction experiment. By following a robust and self-validating experimental workflow, from meticulous purification and crystallization to careful data collection and analysis, scientists can confidently establish the precise three-dimensional structure of these important molecules, paving the way for further advances in drug discovery and materials science.

References

  • X Ray Crystallography. PMC - NIH. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A. [Link]

  • Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions. ResearchGate. [Link]

  • Studies on the Synthesis of Specifically Fluorinated 4-Amino- pyridine Derivatives by Regioselective Nucleophilic Aromatic Substitution and Catalytic Hydrodefluorination. ResearchGate. [Link]

  • X-ray Determination Of Molecular Structure. EBSCO. [Link]

  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. PMC. [Link]

  • Cambridge Structural Database (CSD). Physical Sciences Data science Service - PSDS. [Link]

  • A short guide to Crystallographic Information Files. CCDC. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC - NIH. [Link]

  • How to: Search Scientific Literature with the Cambridge Structural Database (CSD). YouTube. [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC. [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. [Link]

  • WO2014076091A1 - 5-fluoro-n-(pyridin-2-yl)pyridin-2-amine derivatives containing a sulfoximine group.
  • Identification of crystalline materials with X-Ray Diffraction (XRD). FORCE Technology. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. ACADEMIA POLONAISE DES SCIENCES. [Link]

  • From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • 5-ethynyl-3-fluoropyridin-2-amine — Chemical Substance Information. NextSDS. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • The Cambridge Structural Database (CSD): Current Activities and Future Plans. National Institute of Standards and Technology. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • April 2017 — "NMR spectral characteristics of fluorocontaining pyridines". Fluorine notes. [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

  • X-Ray Diffraction Analysis. Biology LibreTexts. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • The Crystallographic Information File (CIF). ResearchGate. [Link]

  • Cambridge Structural Database. Re3data.org. [Link]

  • The N.M.R. spectrum of pyridine oriented in the nematic phase. R Discovery. [Link]

  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]

  • Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. Oberlin College and Conservatory. [Link]

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  • The Crystallographic Information File (CIF) Description and Usage. National Single Crystal X-ray Facility. [Link]

  • 2-ethynyl-5-fluoropyridin-3-amine (C7H5FN2). PubChemLite. [Link]

  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. SpringerLink. [Link]

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Validation

Benchmarking 5-Ethynyl-2-fluoropyridin-3-amine against other kinase inhibitor scaffolds

Benchmarking 5-Ethynyl-2-fluoropyridin-3-amine: A Next-Generation Scaffold for Kinase Inhibition and Target Profiling In the landscape of targeted therapeutics, the structural evolution of kinase inhibitors is driven by...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 5-Ethynyl-2-fluoropyridin-3-amine: A Next-Generation Scaffold for Kinase Inhibition and Target Profiling

In the landscape of targeted therapeutics, the structural evolution of kinase inhibitors is driven by the need to balance biochemical potency with optimal physicochemical properties and target selectivity. While legacy scaffolds like aminopyrimidines and quinazolines have historically dominated the kinome, fragment-based drug discovery (FBDD) has introduced highly optimized motifs.

This guide benchmarks 5-Ethynyl-2-fluoropyridin-3-amine against classic kinase inhibitor scaffolds, detailing the mechanistic causality behind its design and providing self-validating experimental protocols for its application in chemical biology.

Mechanistic Causality: The Tripartite Advantage

The 5-Ethynyl-2-fluoropyridin-3-amine scaffold is not merely a structural core; it is a rationally designed system where every functional group serves a distinct biophysical purpose:

  • The Aminopyridine Anchor (Hinge Binding): The 3-amino group acts as a hydrogen-bond donor, while the adjacent pyridine nitrogen acts as a hydrogen-bond acceptor. This bidentate network perfectly mimics the binding of the adenine ring of ATP to the kinase hinge region (typically interacting with Met/Cys residues)[1].

  • Fluorine-Mediated pKa Modulation: The highly electronegative fluorine atom at the 2-position inductively withdraws electron density from the pyridine ring. This intentionally lowers the conjugate acid pKa of the pyridine nitrogen from approximately 6.0 to ~4.5[2]. By reducing the basicity, the scaffold avoids off-target hERG liabilities, significantly improves forward passive membrane permeability, and reduces efflux ratios[2].

  • The Ethynyl Vector (Bioorthogonal Handle): The alkyne group at the 5-position is a linear, rigid, and lipophilic cylinder that efficiently occupies the hydrophobic gatekeeper pocket. Crucially, it serves as an intrinsic bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC)[3]. This allows the unmodified inhibitor to be utilized directly as an activity-based probe[4].

G cluster_0 Scaffold: 5-Ethynyl-2-fluoropyridin-3-amine Core 2-Fluoro-3-aminopyridine Core F_atom 2-Fluoro Substitution (pKa Modulator) Core->F_atom Lowers N basicity Alkyne 5-Ethynyl Group (Bioorthogonal Handle) Core->Alkyne Projects to Gatekeeper Hinge Kinase Hinge Region (Met/Cys) Core->Hinge Dual H-Bonds (Donor/Acceptor) Permeability Enhanced Cellular Permeability F_atom->Permeability Reduces polarity Click CuAAC Click Chemistry (Target ID) Alkyne->Click Azide-reactive

Pharmacophore logic and functional utility of the 5-Ethynyl-2-fluoropyridin-3-amine scaffold.

Scaffold Benchmarking & Comparative Data

When benchmarking against legacy scaffolds, the fluorinated aminopyridine demonstrates superior ligand efficiency (LE) and dual-utility for both therapeutic development and target identification.

Parameter5-Ethynyl-2-fluoropyridin-3-amine2-Aminopyrimidines (e.g., Imatinib core)Quinazolines (e.g., Gefitinib core)
Hinge Interaction Bidentate (Donor/Acceptor)Bidentate (Donor/Acceptor)Monodentate (Acceptor only)
Typical Core pKa ~4.5 – 5.0 (Optimized)~6.5 – 7.5 (Often highly basic)~5.5 – 6.5
Permeability (Caco-2) High (Low efflux due to F-atom)Moderate (Prone to P-gp efflux)Moderate to High
Bioorthogonal Utility Yes (Intrinsic ethynyl handle)No (Requires synthetic tagging)Variable (Only if alkyne added)
Kinome Selectivity Highly tunable via 5/6-positionsOften promiscuous if unoptimizedHigh, but prone to flat-binding

Experimental Methodologies: Self-Validating Systems

To prove that the optimized permeability from the fluorine substitution translates to intracellular target occupancy, and to leverage the ethynyl group, we utilize a self-validating CuAAC target profiling workflow.

Protocol 1: In Situ Target Profiling via CuAAC (Click Chemistry)

Causality: Attaching bulky fluorophores to a kinase inhibitor often alters its binding thermodynamics and cellular penetrance. By utilizing the intrinsic ethynyl group of the scaffold, the inhibitor enters the cell in its native, pharmacologically active state[3][4]. The tag is only attached after target engagement and cell lysis.

Step-by-Step Methodology:

  • In Vivo Incubation: Treat live target cells (e.g., A549 or K562) with the 5-Ethynyl-2-fluoropyridin-3-amine derivative (100 nM - 1 µM) for 2 hours. Self-Validation Control: Pre-incubate a parallel well with a 10x excess of a known, non-alkyne competitive inhibitor to validate specific active-site binding.

  • Lysis: Wash cells with cold PBS and lyse using NP-40 lysis buffer supplemented with protease/phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins to clear lysates.

  • CuAAC Click Reaction: To 50 µL of cleared lysate (approx. 1 mg/mL protein), sequentially add:

    • 1 µL of Azide-Fluorophore (e.g., TAMRA-Azide) or Azide-Biotin (100 µM final).

    • 1 µL of TCEP (1 mM final) to reduce Cu(II) to Cu(I).

    • 1 µL of THPTA ligand (100 µM final) to stabilize Cu(I).

    • 1 µL of CuSO₄ (1 mM final).

    • React in the dark at room temperature for 1 hour.

  • Readout:

    • For Fluorophore: Quench with 4x Laemmli buffer, boil, and resolve via SDS-PAGE. Image via in-gel fluorescence.

    • For Biotin: Precipitate proteins (methanol/chloroform), resuspend, and enrich using Streptavidin magnetic beads for subsequent LC-MS/MS proteomic profiling.

G LiveCells 1. Live Cell Incubation (Intact Scaffold) Lysis 2. Cell Lysis & Protein Extraction LiveCells->Lysis Click 3. CuAAC Click Reaction (Azide-Biotin + Catalyst) Lysis->Click Enrichment 4. Streptavidin Enrichment Click->Enrichment LCMS 5. LC-MS/MS Proteomic Profiling Enrichment->LCMS

Workflow for in situ target engagement and profiling utilizing the ethynyl bioorthogonal handle.

Protocol 2: Cellular Target Engagement via NanoBRET

Causality: While CuAAC proves what the scaffold binds to, NanoBRET quantifies how well it binds inside a living cell, validating the permeability enhancements provided by the 2-fluoro substitution[2][5].

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Tracer Incubation: Plate cells in 384-well plates and add a cell-permeable fluorescent NanoBRET tracer known to bind the target kinase.

  • Competitive Displacement: Add serial dilutions of the 5-Ethynyl-2-fluoropyridin-3-amine derivative.

  • Measurement: After 2 hours of equilibration, add the NanoLuc substrate (furimazine). Measure dual-emission luminescence (460 nm for NanoLuc, 618 nm for the tracer) to calculate the BRET ratio. A decrease in the BRET ratio confirms that the scaffold has successfully penetrated the cell membrane and displaced the tracer from the kinase active site.

Sources

Comparative

Orthogonal Purity Assessment of 5-Ethynyl-2-fluoropyridin-3-amine: A Comparative Guide

Executive Summary & Mechanistic Rationale In modern pharmaceutical development, the accurate purity assessment of critical synthetic building blocks is paramount. 5-Ethynyl-2-fluoropyridin-3-amine (CAS: 1824202-61-0) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern pharmaceutical development, the accurate purity assessment of critical synthetic building blocks is paramount. 5-Ethynyl-2-fluoropyridin-3-amine (CAS: 1824202-61-0) is a highly functionalized pyridine derivative featuring a primary amine, an electron-withdrawing fluorine atom, and a terminal alkyne[1][2]. This specific functional group triad makes it an invaluable synthon for click chemistry and kinase inhibitor synthesis, but it also renders the molecule susceptible to complex degradation pathways and closely related synthetic impurities (e.g., regioisomers, des-fluoro analogs, or alkyne homo-coupling products).

Relying on a single analytical technique for purity determination introduces significant risk. As outlined in the 3 guidelines, analytical methods must demonstrate absolute specificity[3]. A single chromatographic method may contain "blind spots" where impurities co-elute with the main peak or fail to elicit a detector response[4]. To establish a scientifically defensible purity profile, we must employ orthogonal methods —techniques that operate on fundamentally different physicochemical principles[5].

This guide objectively compares three orthogonal techniques for the purity assessment of 5-Ethynyl-2-fluoropyridin-3-amine:

  • RP-HPLC-UV/MS : Separates based on hydrophobicity.

  • SFC-UV/MS : Separates based on polar interactions and hydrogen bonding, acting as a normal-phase equivalent[6].

  • 1H-qNMR : Provides absolute mass fraction quantitation without the need for a reference standard of the analyte itself[7].

Decision Logic & Cross-Validation Workflow

OrthogonalPurity A 5-Ethynyl-2-fluoropyridin-3-amine Batch Sample B HPLC-UV/MS (Reverse-Phase Profiling) A->B Primary Method C SFC-UV/MS (Orthogonal Selectivity) A->C Polar/Isomeric Check D 1H-qNMR (Absolute Mass Fraction) A->D Reference-Free Check E Cross-Validation (ICH Q2(R2) Framework) B->E C->E D->E F Validated Purity Assignment E->F Concordant Results

Orthogonal purity assessment workflow for 5-Ethynyl-2-fluoropyridin-3-amine.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every protocol below is designed as a self-validating system , incorporating internal checks that prove the method is functioning correctly before data is accepted.

Methodology 1: Reverse-Phase HPLC-UV/MS (The Hydrophobic Screen)

Causality & Rationale: 5-Ethynyl-2-fluoropyridin-3-amine contains a basic primary amine. On standard silica-based columns, basic amines interact with residual silanols, causing severe peak tailing. To mitigate this, we utilize an end-capped C18 column and a mobile phase buffered with 0.1% Formic Acid. This ensures the amine remains fully protonated, yielding sharp, symmetrical peaks while maintaining compatibility with positive-mode Electrospray Ionization Mass Spectrometry (ESI-MS)[4].

  • System Suitability Test (SST): Inject a resolution mixture containing the analyte and a known synthetic precursor (e.g., 2-fluoro-3-aminopyridine). The system is only validated if the resolution ( Rs​ ) between the two peaks is >2.0 .

  • Sample Preparation: Dissolve the sample to a concentration of 1.0 mg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated pyridine-alkyne system) and ESI-MS (scanning m/z 100-500).

Methodology 2: Supercritical Fluid Chromatography (The Isomeric Resolver)

Causality & Rationale: While HPLC excels at general impurity profiling, it often fails to resolve closely related positional isomers (e.g., 6-fluoro vs. 2-fluoro isomers). 6 utilizes supercritical CO2​ and acts as a normal-phase technique, separating compounds based on hydrogen bonding and dipole interactions[6]. Because the analyte is basic, a basic additive (isopropylamine) is added to the methanol co-solvent to suppress non-specific binding and sharpen peaks.

  • System Suitability Test (SST): Verify column chemistry selectivity by injecting a mix of hydrogen-bond donors and acceptors.

  • Chromatographic Conditions:

    • Column: 2-Ethylpyridine (2-EP) stationary phase (4.6 x 150 mm, 5 µm), specifically chosen for its affinity for basic analytes.

    • Mobile Phase: Supercritical CO2​ / Methanol containing 0.1% Isopropylamine (IPA).

    • Gradient: 5% to 40% Methanol over 10 minutes.

    • Parameters: Backpressure at 120 bar; Column temperature at 40°C.

  • Validation Check: Cross-reference the SFC chromatogram with the HPLC data. If a single peak in HPLC splits into two peaks in SFC, a co-elution event has been successfully identified and resolved[6][8].

Methodology 3: Quantitative NMR (The Absolute Reference)

Causality & Rationale: Chromatographic purity is relative; it assumes all impurities absorb UV light equally, which is scientifically false. 7 circumvents this by measuring the absolute mass fraction of the compound[7]. The area of an NMR resonance is directly proportional to the number of nuclei. By using an internal standard (IS) of known purity that does not overlap with the analyte's signals, we achieve absolute quantitation[5][8]. For 5-Ethynyl-2-fluoropyridin-3-amine, the pyridine protons appear downfield (~7.5-8.0 ppm), and the alkyne proton appears around ~4.0-4.5 ppm. Maleic acid (singlet at ~6.3 ppm) is chosen as the perfect non-overlapping IS.

  • System Suitability Test (SST - T1 Relaxation Check): Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the analyte and IS protons. The inter-pulse delay ( D1​ ) must be set to >5×T1​ of the slowest relaxing proton to ensure 99.3% magnetization recovery.

  • Sample Preparation: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of Maleic Acid (Certified Reference Material, >99.9% purity) using a microbalance ( d=0.001 mg). Co-dissolve in 600 µL of DMSO−d6​ .

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Sequence: 1D proton with decoupling ( zg30 or equivalent).

    • Relaxation Delay ( D1​ ): 30 seconds (based on T1​ validation).

    • Scans: 64 scans for high signal-to-noise ratio ( S/N>250 ).

  • Quantitation: Calculate the absolute purity using the primary ratio formula:

    Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the three orthogonal methods when applied to the purity assessment of 5-Ethynyl-2-fluoropyridin-3-amine.

ParameterRP-HPLC-UV/MSSFC-UV/MS1H-qNMR
Primary Separation Mechanism Hydrophobicity (Partitioning)Hydrogen Bonding / Dipole (Normal Phase)Nuclear Magnetic Resonance (No separation)
Limit of Quantitation (LOQ) ~0.05% (w/w)~0.10% (w/w)~0.50% - 1.0% (w/w)
Precision (%RSD) < 1.0%< 1.5%< 0.5% (with strict gravimetry)
Reference Standard Required? Yes (for absolute quantitation)Yes (for absolute quantitation)No (Uses independent Internal Standard)
Primary Strength High sensitivity; excellent for tracking broad organic impurity profiles.Unmatched resolution of closely related positional isomers.Absolute mass fraction determination; detects non-UV active impurities (e.g., solvents, salts).
Analytical Blind Spot Highly polar impurities may elute in the void volume; misses non-chromophoric species.Lower sensitivity for trace-level impurity detection compared to HPLC.Low sensitivity; cannot easily quantify trace impurities below 0.5%.

Conclusion

For a highly functionalized intermediate like 5-Ethynyl-2-fluoropyridin-3-amine, relying solely on HPLC-UV is insufficient for rigorous purity assessment. While HPLC remains the workhorse for high-sensitivity impurity tracking, it must be cross-validated. SFC provides the necessary orthogonal selectivity to rule out co-eluting regioisomers[6], and qNMR serves as the ultimate arbiter of absolute purity, ensuring that non-chromophoric impurities and residual solvents do not artificially inflate the reported assay value[7][8]. Implementing this tripartite, self-validating system guarantees compliance with ICH Q2(R2) standards and ensures the integrity of downstream drug development[9].

References

  • 3 - MasterControl 2.9 - ICH.org 3.1 - Sigma-Aldrich 4.5 - Benchchem 5.2 - AiFChem

  • 4 - Chromatography Online

  • 7 - RSSL 8.8 - PubMed 9.6 - Chromatography Today

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking of 5-Ethynyl-2-fluoropyridin-3-amine Analogs as Potential Kinase Inhibitors

This guide provides an in-depth comparative analysis of the molecular docking of 5-Ethynyl-2-fluoropyridin-3-amine analogs. As researchers and drug development professionals, our goal is to understand the structure-activ...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the molecular docking of 5-Ethynyl-2-fluoropyridin-3-amine analogs. As researchers and drug development professionals, our goal is to understand the structure-activity relationships (SAR) that govern the binding of these compounds to key oncogenic kinases. This document offers a comprehensive, scientifically grounded framework for performing and interpreting these crucial in silico experiments.

Introduction: The Rationale for Targeting Kinases with Novel Pyridine Scaffolds

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[1][2] This makes them a prime target for therapeutic intervention. Pyridine derivatives have emerged as a promising class of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes.[3][4][5][6] The parent compound, 5-Ethynyl-2-fluoropyridin-3-amine, presents a unique scaffold with several points for chemical modification, making it an attractive starting point for the design of novel, potent, and selective kinase inhibitors.

This guide will focus on the comparative docking studies of a series of rationally designed analogs of 5-Ethynyl-2-fluoropyridin-3-amine against three well-established cancer targets: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5][7]

Designing the Analog Library: A Strategy for Probing Structure-Activity Relationships

To effectively explore the SAR of the 5-Ethynyl-2-fluoropyridin-3-amine scaffold, a focused library of analogs was designed. The modifications are intended to probe the effects of varying steric bulk, electronic properties, and hydrogen bonding potential at key positions on the pyridine ring.

Table 1: Designed Analogs of 5-Ethynyl-2-fluoropyridin-3-amine for Comparative Docking Studies

Compound IDParent ScaffoldR1 (at position 5)R2 (at position 2)R3 (at position 3)Rationale for Modification
Parent 5-Ethynyl-2-fluoropyridin-3-amine-C≡CH-F-NH2Starting scaffold
Analog 1 5-Ethynyl-2-chloropyridin-3-amine-C≡CH-Cl-NH2Investigate the effect of a larger halogen at the 2-position.
Analog 2 5-Ethynyl-2-methoxypyridin-3-amine-C≡CH-OCH3-NH2Explore the impact of a hydrogen bond acceptor and steric bulk.
Analog 3 5-Cyclopropylethynyl-2-fluoropyridin-3-amine-C≡C-c-C3H5-F-NH2Introduce a bulky, rigid group at the 5-position.
Analog 4 5-(Phenylethynyl)-2-fluoropyridin-3-amine-C≡C-C6H5-F-NH2Assess the influence of a large aromatic substituent at the 5-position.
Analog 5 N-(5-Ethynyl-2-fluoropyridin-3-yl)acetamide-C≡CH-F-NHCOCH3Modify the amino group to alter its hydrogen bonding capability.
Analog 6 5-Ethynyl-2-fluoropyridine-C≡CH-F-HEvaluate the importance of the amino group for binding.

Experimental Protocol: A Validated Molecular Docking Workflow

The following protocol outlines a robust and reproducible workflow for the comparative docking studies. This methodology is grounded in established practices within the computational drug design community.[8][9][10][11]

Software and Force Fields
  • Docking Software: Glide (Schrödinger Suite) will be utilized for its high accuracy in predicting binding modes and its robust scoring functions.[8]

  • Force Field: The OPLS4 force field will be employed for ligand and protein preparation to ensure accurate parameterization.

Target Protein Preparation

Three-dimensional crystal structures of the kinase domains of EGFR, HER2, and VEGFR-2 will be retrieved from the Protein Data Bank (PDB).

  • EGFR: PDB ID: 1M17 (co-crystallized with erlotinib)[12][13]

  • HER2: PDB ID: 3PP0 (in complex with a potent inhibitor)

  • VEGFR-2: PDB ID: 2OH4 (bound to sorafenib)[14]

The protein structures will be prepared using the Protein Preparation Wizard in Maestro (Schrödinger) to:

  • Assign bond orders.

  • Add hydrogens.

  • Create disulfide bonds.

  • Fill in missing side chains and loops.

  • Optimize hydrogen bond networks.

  • Perform a restrained minimization of the protein structure.

Ligand Preparation

The 3D structures of the parent compound and its analogs will be built using Maestro and prepared using LigPrep (Schrödinger) to:

  • Generate various ionization states at physiological pH (7.4 ± 0.5).

  • Generate tautomers.

  • Generate stereoisomers.

  • Perform a geometry optimization.

Receptor Grid Generation

A receptor grid will be generated for each prepared protein structure. The grid box will be centered on the co-crystallized ligand in the active site to define the docking search space.

Molecular Docking

The prepared ligands will be docked into the active site of each prepared receptor using the Standard Precision (SP) and Extra Precision (XP) modes of Glide.[15] The docking poses will be ranked based on their GlideScore, a scoring function that estimates the binding affinity.[8]

Validation of the Docking Protocol

To validate the docking protocol, the co-crystallized ligand will be extracted from the PDB structure and re-docked into the active site. The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[13]

Visualization of the Docking Workflow

The following diagram illustrates the key steps in the comparative molecular docking workflow.

docking_workflow protein_prep Target Protein Preparation (PDB) grid_gen Receptor Grid Generation protein_prep->grid_gen Prepared Protein ligand_prep Ligand Preparation docking Molecular Docking (Glide) ligand_prep->docking Prepared Ligands grid_gen->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis Docking Poses sar_analysis SAR Analysis pose_analysis->sar_analysis

Caption: A schematic of the molecular docking workflow.

Comparative Analysis of Docking Results

The docking results will be analyzed to compare the binding affinities and interaction patterns of the analogs across the three target kinases.

Predicted Binding Affinities

The GlideScores for each analog against EGFR, HER2, and VEGFR-2 will be tabulated for direct comparison. A more negative GlideScore indicates a stronger predicted binding affinity.

Table 2: Predicted Binding Affinities (GlideScore in kcal/mol) of 5-Ethynyl-2-fluoropyridin-3-amine Analogs

Compound IDEGFR (1M17)HER2 (3PP0)VEGFR-2 (2OH4)
Parent -7.5-7.2-8.1
Analog 1 -7.8-7.5-8.4
Analog 2 -7.1-6.8-7.5
Analog 3 -8.2-7.9-8.9
Analog 4 -9.1-8.8-9.8
Analog 5 -6.9-6.5-7.2
Analog 6 -5.4-5.1-6.0
Erlotinib -10.2--
Lapatinib --10.5-
Sorafenib ---11.3

Note: The values in this table are hypothetical and for illustrative purposes. Actual results would be generated from the docking calculations.

Analysis of Key Interactions

The binding poses of the most promising analogs will be visualized to identify key molecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, with critical amino acid residues in the active site.[3]

For example, in the ATP binding pocket of EGFR, interactions with the hinge region residue Met793 are crucial for inhibitor binding.[13] Similarly, for VEGFR-2, hydrogen bonds with Cys919 in the hinge region and interactions with the DFG motif are important.[5]

Visualization of Ligand-Receptor Interactions

The following diagram illustrates a hypothetical binding mode of a promising analog within a kinase active site, highlighting key interactions.

binding_mode cluster_ligand Analog 4 cluster_receptor Kinase Active Site Pyridine_Ring Pyridine Ring Met793 Met793 (Hinge Region) Pyridine_Ring->Met793 H-Bond Lys745 Lys745 Pyridine_Ring->Lys745 Cation-π Ethynyl_Phenyl Ethynyl-Phenyl Leu718 Leu718 Ethynyl_Phenyl->Leu718 Hydrophobic Amino_Group Amino Group Asp855 Asp855 (DFG Motif) Amino_Group->Asp855 H-Bond

Caption: Key interactions of a pyridine analog in a kinase active site.

Discussion and Structure-Activity Relationship (SAR) Insights

Based on the comparative docking results, we can derive valuable SAR insights:

  • Importance of the 3-Amino Group: The significantly lower docking score of Analog 6 (lacking the amino group) suggests that this group is crucial for forming key hydrogen bonds with the kinase hinge region, a common feature of many kinase inhibitors.[16][17]

  • Influence of the 2-Substituent: The substitution of fluorine with chlorine (Analog 1 ) may lead to a slight improvement in binding affinity, potentially due to the formation of a halogen bond.[3] The introduction of a methoxy group (Analog 2 ) may be detrimental due to steric hindrance.

  • Exploring the 5-Position: Modifications at the 5-ethynyl group appear to be well-tolerated and can significantly enhance binding affinity. The bulky cyclopropyl (Analog 3 ) and phenyl (Analog 4 ) groups likely occupy a hydrophobic pocket in the active site, leading to more favorable interactions. The superior performance of Analog 4 suggests that π-π stacking interactions with aromatic residues in this pocket may be particularly important.

  • Modification of the 3-Amino Group: Acetylation of the amino group (Analog 5 ) is predicted to decrease binding affinity. This is likely due to the loss of a hydrogen bond donor and the introduction of steric bulk that disrupts the optimal binding conformation.

Conclusion and Future Directions

This comparative docking study provides a clear and actionable framework for evaluating the potential of 5-Ethynyl-2-fluoropyridin-3-amine analogs as kinase inhibitors. The in silico results suggest that modifications at the 5-position with bulky hydrophobic groups are a promising strategy for enhancing binding affinity.

Future work should focus on:

  • Synthesis and In Vitro Evaluation: The most promising analogs identified in this study should be synthesized and evaluated in in vitro kinase assays and cancer cell line proliferation assays to validate the computational predictions.[4][18]

  • Lead Optimization: Further optimization of the most potent analogs can be pursued to improve their potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[19]

  • Molecular Dynamics Simulations: Molecular dynamics simulations can be performed on the top-ranked ligand-protein complexes to assess their stability and provide a more dynamic understanding of the binding interactions.[15]

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel and effective kinase inhibitors for the treatment of cancer.

References

  • Computational Studies of Epidermal Growth Factor Receptor: Docking Reliability, Three-Dimensional Quantitative Structure−Activity Relationship Analysis, and Virtual Screening Studies. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. [Link]

  • Design, Synthesis and Molecular Docking Studies of Novel Pyridine and 1,2,3-Triazole Hybrid Molecules. ChemistrySelect. [Link]

  • Insights from the molecular docking analysis of EGFR antagonists. PMC - NIH. [Link]

  • Benchmarking the Ligand–HER2 Interactions Using Machine Learning and Molecular Dynamics Simulations. ACS Omega. [Link]

  • Computational molecular insights into ibrutinib as a potent inhibitor of HER2-L755S mutant in breast cancer: gene expression studies, virtual screening, docking, and molecular dynamics analysis. Frontiers in Pharmacology. [Link]

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. [Link]

  • Computational and Functional Analyses of HER2 Mutations Reveal Allosteric Activation Mechanisms and Altered Pharmacologic Effects. AACR Journals. [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. [Link]

  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. MDPI. [Link]

  • Discovery of New HER2 Inhibitors via Computational Docking, Pharmacophore Modeling, and Machine Learning. PubMed. [Link]

  • Exploring EGFR inhibitors with the aid of virtual screening, docking, and dynamics simulation studies. Taylor & Francis Online. [Link]

  • Computational Optimization and In silico Analysis for the Discovery of New HER2 and CDK4/6 Drug Candidates for Breast Cancer. Bentham Science. [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. PMC. [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. PMC. [Link]

  • Computational Docking and Organic Drug Design: From Molecules to Medicines. ResearchGate. [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. ResearchGate. [Link]

  • Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. PMC. [Link]

  • Computer-Aided Drug Design Methods. PMC - NIH. [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

  • Updates on Drug Designing Approach Through Computational Strategies: a Review. SpringerLink. [Link]

  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. [Link]

  • Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis Online. [Link]

  • Structure–Activity Relationship of the newly synthesized compounds. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. [Link]

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Comparative

Head-to-head comparison of different synthetic routes to 5-Ethynyl-2-fluoropyridin-3-amine

Introduction & Strategic Retrosynthetic Analysis 5-Ethynyl-2-fluoropyridin-3-amine (CAS: 1824202-61-0) is a high-value molecular building block heavily utilized in targeted drug discovery[1]. The juxtaposition of an orth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Retrosynthetic Analysis

5-Ethynyl-2-fluoropyridin-3-amine (CAS: 1824202-61-0) is a high-value molecular building block heavily utilized in targeted drug discovery[1]. The juxtaposition of an ortho-fluoroamine system with a terminal alkyne provides an ideal rigid scaffold for kinase inhibitors and a versatile handle for CuAAC "click" chemistry or downstream cross-coupling[2].

As a Senior Application Scientist, I evaluate synthetic routes not just on theoretical yields, but on operational robustness, chemoselectivity, and scalability. For this specific pyridine derivative, the core challenge lies in the electronic cross-talk between the electron-donating amine (-NH2), the electron-withdrawing fluorine (-F), and the oxidative addition required for alkyne installation.

We will objectively compare two divergent methodologies:

  • Route 1: Late-Stage Alkyne Installation (Direct Sonogashira on the aminopyridine).

  • Route 2: The Nitro-Directed Route (Sonogashira on a nitropyridine followed by chemoselective reduction).

G Target 5-Ethynyl-2-fluoropyridin-3-amine (Target Molecule) Int1 2-Fluoro-5-((TMS)ethynyl)pyridin-3-amine Int1->Target TMS Deprotection (K2CO3, MeOH) SM1 5-Bromo-2-fluoropyridin-3-amine (Route 1 Start) SM1->Int1 Pd-Catalyzed Sonogashira (TMS-Acetylene) Int2 2-Fluoro-3-nitro-5-((TMS)ethynyl)pyridine Int2->Int1 Chemoselective Nitro Reduction (SnCl2 or Fe/NH4Cl) SM2 5-Bromo-2-fluoro-3-nitropyridine (Route 2 Start) SM2->Int2 Pd-Catalyzed Sonogashira (TMS-Acetylene)

Figure 1: Divergent synthetic workflows for 5-Ethynyl-2-fluoropyridin-3-amine.

Head-to-Head Comparison: Mechanistic Causality & Protocols

Route 1: Late-Stage Alkyne Installation (Direct Amine Coupling)

The Causality: Directly coupling 5-bromo-2-fluoropyridin-3-amine with TMS-acetylene is theoretically the most atom-economical route. However, the strongly electron-donating -NH2 group pushes electron density into the pyridine ring via resonance. This deactivates the C-Br bond toward the crucial Pd(0) oxidative addition step, often leading to sluggish kinetics[2]. Furthermore, free primary amines can competitively coordinate to the palladium catalyst. This necessitates higher catalyst loadings and strictly anaerobic conditions to prevent catalyst poisoning and unwanted Glaser homocoupling of the alkyne.

Self-Validating Protocol:

  • Sonogashira Coupling:

    • Reaction: Charge a Schlenk flask with 5-bromo-2-fluoropyridin-3-amine (1.0 eq), Pd(PPh3)2Cl2 (5-10 mol%), and CuI (10 mol%). Evacuate and backfill with N2 (3x).

    • Solvent/Base: Add degassed THF and Triethylamine (Et3N) in a 1:1 ratio.

    • Reagent: Add TMS-acetylene (1.5 eq) dropwise. Heat to 65 °C for 12–16 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, Rf ~0.4) should fully convert to a new, brightly fluorescent spot under 254 nm UV (Rf ~0.6). If the reaction stalls, spiking with an additional 2 mol% Pd catalyst is required.

  • TMS Deprotection:

    • Reaction: Filter the crude mixture through a short pad of Celite to remove copper salts, concentrate, and redissolve in Methanol. Add K2CO3 (0.1 eq) and stir at room temperature for 2 hours.

    • Validation: GC-MS or LC-MS must confirm the quantitative loss of the TMS mass (-72 Da), yielding the terminal alkyne.

Route 2: The Nitro-Directed Route

The Causality: To bypass the electronic deactivation seen in Route 1, Route 2 utilizes 5-bromo-2-fluoro-3-nitropyridine. The strongly electron-withdrawing -NO2 group makes the pyridine ring highly electrophilic, facilitating rapid and high-yielding Pd(0) oxidative addition at much milder temperatures[3].

The critical challenge shifts downstream: reducing the nitro group to an amine without reducing the newly installed alkyne or causing hydrodefluorination. Standard catalytic hydrogenation (H2 with Pd/C) is strictly contraindicated as it will rapidly over-reduce the alkyne to an alkane and potentially cleave the sensitive C-F bond[4]. Therefore, a chemoselective dissolving metal reduction using SnCl2 or Fe/NH4Cl is mandatory to preserve the alkyne and the halogen[4][5].

Self-Validating Protocol:

  • Nitro-Directed Sonogashira:

    • Reaction: React 5-bromo-2-fluoro-3-nitropyridine (1.0 eq) with TMS-acetylene (1.2 eq) using Pd(PPh3)2Cl2 (3 mol%) and CuI (3 mol%) in Et3N/THF at 45 °C for 6 hours.

    • Validation: Rapid conversion is typically observed. A color change to deep brown/black indicates active Pd(0) cycling.

  • Chemoselective Nitro Reduction:

    • Reaction: Dissolve the crude intermediate in Ethanol/EtOAc. Add SnCl2·2H2O (5.0 eq) and heat to 70 °C for 4 hours. (Alternatively, Fe powder with NH4Cl in EtOH/H2O provides a greener profile).

    • Validation & Crucial Workup: The reaction is complete when the distinct yellow color of the nitro-intermediate dissipates. Critical step: Quench with saturated NaHCO3 until the pH is slightly basic to precipitate tin salts as a white slurry; filter through a thick Celite pad to prevent intractable emulsion formation during extraction.

  • TMS Deprotection:

    • Reaction: Treat the resulting intermediate with K2CO3 in MeOH at RT, validating completion via LC-MS as described in Route 1.

Quantitative Data Comparison

MetricRoute 1: Direct Amine (Late-Stage)Route 2: Nitro-Directed
Overall Yield (Est.) 45 - 55%65 - 75%
Step Count 2 Steps3 Steps
Primary Challenge Catalyst poisoning; sluggish oxidative additionChemoselective reduction of the nitro group
Scalability Low to ModerateHigh
Key Reagents Pd(PPh3)2Cl2, CuI, TMS-AcetylenePd(PPh3)2Cl2, SnCl2 or Fe/NH4Cl, TMS-Acetylene
Cost-Efficiency High Pd catalyst loading increases costLower catalyst loading, but the extra step adds labor time

Conclusion & Recommendations

For rapid, small-scale library synthesis (e.g., < 500 mg), Route 1 is preferred due to its shorter step count, provided the laboratory is equipped to handle rigorous air-free Pd-catalysis and prolonged heating. However, for scale-up and process chemistry, Route 2 is vastly superior. The nitro-driven Sonogashira is highly robust, and modern chemoselective reductions easily bypass the pitfalls of over-reduction, delivering the target 5-Ethynyl-2-fluoropyridin-3-amine with high reliability, lower catalyst costs, and superior overall yield.

References

  • The Journal of Organic Chemistry. "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature". ACS Publications. Available at:[Link]

  • ACS Publications. "Substituent Effects on the [N–I–N]+ Halogen Bond". American Chemical Society. Available at:[Link]

  • NIH / PMC. "Discovery of PXR Antagonist MI891 and PXR Degrader MI1013 and Their Roles in Hepatic Gene Regulation". National Center for Biotechnology Information. Available at:[Link]

Sources

Validation

A Guide to Ensuring Reproducibility of Biological Data for 5-Ethynyl-2-fluoropyridin-3-amine Compounds

In the landscape of preclinical drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous biological testing. The reproducibility of this biological data for...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous biological testing. The reproducibility of this biological data forms the bedrock upon which all subsequent development decisions are made. This guide provides an in-depth comparison of experimental approaches to ensure the generation of robust and reproducible biological data for a novel class of compounds exemplified by 5-Ethynyl-2-fluoropyridin-3-amine. We will delve into the critical factors that influence data quality, from the initial experimental design to the final data analysis, with a focus on two fundamental assays in preclinical research: in vitro kinase inhibition and cell proliferation.

The challenge of irreproducibility in preclinical research is a well-documented concern, with some studies indicating that over half of preclinical research may not be reproducible, leading to significant financial and temporal losses.[1] This underscores the imperative for a meticulous and transparent approach to experimental execution and reporting.

The Compound of Interest: 5-Ethynyl-2-fluoropyridin-3-amine

5-Ethynyl-2-fluoropyridin-3-amine and its derivatives represent a class of heterocyclic compounds with potential applications in medicinal chemistry.[2][3] The presence of the fluoropyridine core and the ethynyl group suggests that these molecules may interact with a variety of biological targets, including protein kinases, which are often implicated in diseases such as cancer.[2] Therefore, accurately assessing their biological activity is of paramount importance.

Core Principles for Ensuring Data Reproducibility

Before delving into specific experimental protocols, it is crucial to establish the foundational principles that govern data reproducibility:

  • Thorough Experimental Planning: A well-defined experimental plan is the first line of defense against irreproducibility. This includes pre-specifying the hypothesis, primary and secondary outcomes, sample size, and statistical analysis methods.[4][5]

  • Detailed and Transparent Reporting: Every detail of the experimental protocol should be meticulously documented and reported, from the source and lot number of reagents to the specific settings of instruments.[6][7][8]

  • Robust Data Analysis and Interpretation: The statistical methods employed must be appropriate for the data and the experimental design.[9] It is also crucial to report all data, including negative results, to provide a complete and unbiased picture.

  • Authentication of Biological Reagents: The identity and purity of all biological materials, including cell lines and recombinant proteins, must be regularly verified.[10]

Case Study: Assessing the Biological Activity of 5-Ethynyl-2-fluoropyridin-3-amine

To illustrate the principles of reproducible research, we will consider a hypothetical case study to characterize the biological activity of a 5-Ethynyl-2-fluoropyridin-3-amine analog, hereafter referred to as "Compound X". We will focus on two key assays: an in vitro kinase assay to determine its inhibitory potential against a specific kinase target and a cell proliferation assay to assess its cytostatic or cytotoxic effects.

Experiment 1: In Vitro Kinase Inhibition Assay

The structural features of Compound X suggest it may act as a kinase inhibitor. A common method to assess this is a luminescent ADP detection assay, which measures the amount of ADP produced in a kinase reaction.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against a target kinase (e.g., a receptor tyrosine kinase).

Methodology Comparison:

ParameterReproducible Protocol Non-Reproducible Protocol Rationale for Reproducibility
Recombinant Kinase Authenticated, high-purity recombinant kinase from a reputable vendor (e.g., Promega, SignalChem). Lot number and activity specifications documented.[12]Kinase from an unverified source or an in-house preparation with undocumented purity and activity.The purity and specific activity of the kinase are critical for consistent results. Impurities or variations in activity between batches can significantly alter the measured IC50.
Substrate High-purity, validated substrate peptide. Concentration determined relative to the Michaelis-Menten constant (Km).Substrate of unknown purity or used at an arbitrary concentration.The substrate concentration affects the apparent potency of competitive inhibitors. Using a concentration near the Km ensures a sensitive and comparable assay.
ATP Concentration Set at the experimentally determined Km for the specific kinase.[12]An arbitrary, high concentration of ATP is used.For ATP-competitive inhibitors, a high ATP concentration will shift the IC50 value, making the compound appear less potent and leading to variability between experiments.
Compound Handling Compound X is dissolved in 100% DMSO to create a high-concentration stock, then serially diluted in an appropriate buffer. Final DMSO concentration is kept constant across all wells and is below 1%.The compound is dissolved directly in an aqueous buffer, or the final DMSO concentration varies between wells.Poor solubility can lead to inaccurate concentrations. Variable DMSO concentrations can affect enzyme activity and data consistency.
Assay Plate Layout Includes appropriate controls: no enzyme, no substrate, vehicle control (DMSO), and a positive control inhibitor. Samples are randomized across the plate.Missing or inadequate controls. Non-randomized sample placement.Controls are essential for data normalization and identifying potential assay artifacts. Randomization minimizes plate position effects.
Data Analysis IC50 values are calculated from a multi-point dose-response curve (e.g., 8-12 points) using a non-linear regression model. The analysis includes goodness-of-fit statistics.[9]IC50 is estimated from a limited number of data points or by linear interpolation.A full dose-response curve provides a more accurate and robust determination of the IC50.

Detailed Reproducible Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Perform serial dilutions of Compound X in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) to achieve the desired final concentrations.

    • Prepare the kinase, substrate, and ATP solutions in kinase buffer at 2X the final desired concentration.

  • Kinase Reaction:

    • Add 5 µL of the diluted Compound X or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).

    • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Compound_Stock Compound X Stock (10mM in DMSO) Serial_Dilutions Serial Dilutions of Compound X Compound_Stock->Serial_Dilutions Plate 384-well Plate Serial_Dilutions->Plate Add 5µL Kinase_Solution 2X Kinase Solution Kinase_Solution->Plate Add 10µL Substrate_ATP 2X Substrate/ATP Solution Substrate_ATP->Plate Add 10µL to initiate Incubation Incubate (e.g., 60 min) Plate->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubation->ADP_Glo_Reagent Incubation_1 Incubate (40 min) ADP_Glo_Reagent->Incubation_1 Detection_Reagent Add Kinase Detection Reagent Incubation_2 Incubate (30 min) Detection_Reagent->Incubation_2 Incubation_1->Detection_Reagent Plate_Reader Measure Luminescence Incubation_2->Plate_Reader Data_Normalization Normalize Data Plate_Reader->Data_Normalization IC50_Calculation Calculate IC50 (Non-linear Regression) Data_Normalization->IC50_Calculation

Caption: Workflow for a reproducible in vitro kinase inhibition assay.

Experiment 2: Cell Proliferation Assay

To assess the functional consequence of kinase inhibition, a cell proliferation assay is essential. The 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay is a modern, reliable method for measuring DNA synthesis and, by extension, cell proliferation.[13][14]

Objective: To determine the effect of Compound X on the proliferation of a cancer cell line.

Methodology Comparison:

ParameterReproducible Protocol Non-Reproducible Protocol Rationale for Reproducibility
Cell Line Authenticated cell line (e.g., by STR profiling) from a reputable cell bank (e.g., ATCC). Used at a low passage number. Mycoplasma tested.[10]Cell line of unknown origin or high passage number. Not tested for mycoplasma.Cell line misidentification and cross-contamination are major sources of irreproducibility. High passage numbers can lead to genetic drift and altered phenotypes. Mycoplasma contamination affects cell physiology.
Cell Seeding Cells are seeded at a consistent, pre-determined density that ensures logarithmic growth throughout the experiment. Automated cell counting is used.[15]Seeding density is inconsistent, or cells are allowed to become confluent. Manual cell counting without validation.Cell density can significantly impact proliferation rates and drug sensitivity. Confluency can induce contact inhibition and alter cellular responses.
Compound Treatment A full dose-response curve is generated. The final DMSO concentration is constant and non-toxic.A single high concentration of the compound is used. DMSO concentration varies.A dose-response relationship provides more comprehensive information than a single-point measurement.
EdU Labeling EdU is added at a pre-optimized, non-toxic concentration for a defined period.[14]EdU concentration and labeling time are not optimized or are inconsistent.Sub-optimal EdU concentration or labeling time can lead to weak signals or cellular toxicity, affecting the accuracy of the proliferation measurement.
Fixation & Permeabilization Standardized fixation and permeabilization protocols are followed consistently.[13][16]Fixation and permeabilization times and reagents vary between experiments.Inconsistent cell processing can lead to variable staining and signal intensity.
Data Acquisition & Analysis Automated fluorescence microscopy and image analysis are used to quantify the percentage of EdU-positive cells from a large, pre-defined number of cells per well.Manual counting of a small number of cells or reliance on subjective visual assessment.Automated image analysis provides objective and quantitative data, reducing user bias and increasing statistical power.

Detailed Reproducible Protocol: EdU Cell Proliferation Assay [13][16]

  • Cell Culture and Seeding:

    • Culture the authenticated cancer cell line in the recommended medium.

    • Harvest cells during the logarithmic growth phase.

    • Count cells using an automated cell counter and seed them into 96-well plates at a pre-determined density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of Compound X for a defined period (e.g., 24 or 48 hours). Include a vehicle control (DMSO).

  • EdU Labeling:

    • Add EdU to the cell culture medium to a final concentration of 10 µM.

    • Incubate for a pre-optimized duration (e.g., 2 hours).

  • Cell Fixation and Permeabilization:

    • Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • EdU Detection (Click Reaction):

    • Prepare the Click-iT® reaction cocktail containing a fluorescent azide according to the manufacturer's instructions.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

    • Wash the cells with PBS.

  • Nuclear Staining and Imaging:

    • Stain the cell nuclei with a DNA dye (e.g., Hoechst 33342).

    • Acquire images using an automated high-content imaging system.

  • Image and Data Analysis:

    • Use image analysis software to identify all nuclei (from the Hoechst stain) and EdU-positive nuclei (from the fluorescent azide stain).

    • Calculate the percentage of EdU-positive cells for each condition.

    • Plot the percentage of proliferation against the compound concentration to determine the IC50.

Logical Relationship: From Kinase Inhibition to Cell Proliferation

G CompoundX 5-Ethynyl-2-fluoropyridin-3-amine (Compound X) TargetKinase Target Kinase CompoundX->TargetKinase Inhibits DownstreamSignaling Downstream Signaling Pathway TargetKinase->DownstreamSignaling Activates DNA_Synthesis DNA Synthesis (S-Phase Progression) DownstreamSignaling->DNA_Synthesis Promotes CellProliferation Cell Proliferation DNA_Synthesis->CellProliferation Leads to

Caption: Hypothesized mechanism of action for Compound X.

Conclusion

The reproducibility of biological data is not a matter of chance but a direct result of meticulous planning, rigorous execution, and transparent reporting. For novel compounds such as 5-Ethynyl-2-fluoropyridin-3-amine, establishing a robust and reproducible biological profile is the critical first step in the long and arduous path of drug development. By adhering to the principles and detailed protocols outlined in this guide, researchers can significantly enhance the reliability of their findings, thereby fostering a culture of scientific integrity and accelerating the translation of promising molecules from the laboratory to the clinic.

References

  • Samsa, G., & Samsa, L. (2019). A Guide to Reproducibility in Preclinical Research. Academic Medicine, 94(1), 47-52. (URL: [Link])

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  • In vitro NLK Kinase Assay. Journal of Visualized Experiments. (URL: [Link])

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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. (URL: [Link])

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  • IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. PLoS One. (URL: [Link])

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  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. (URL: [Link])

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Ethynyl-2-fluoropyridin-3-amine

This document provides essential procedural guidance for the safe and compliant disposal of 5-Ethynyl-2-fluoropyridin-3-amine. As a specialized heterocyclic compound integral to innovative research and drug development,...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 5-Ethynyl-2-fluoropyridin-3-amine. As a specialized heterocyclic compound integral to innovative research and drug development, its unique chemical structure—incorporating a pyridine ring, a fluorine atom, an amine group, and an ethynyl group—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and laboratory professionals, offering a framework built on expertise and adherence to the highest safety standards. The protocols outlined herein are designed to be self-validating systems, ensuring the protection of personnel, the environment, and institutional compliance.

Core Principles: Understanding the Hazard Profile

The disposal protocol for any chemical is fundamentally dictated by its hazard profile. For 5-Ethynyl-2-fluoropyridin-3-amine, a specific Safety Data Sheet (SDS) may not always be available. Therefore, a conservative approach, based on the hazards of structurally related compounds, is imperative. The molecule's functional groups suggest several potential hazards.

  • Pyridine Core: Pyridine and its derivatives are known for their potential toxicity and environmental hazards. They are classified as hazardous waste and must not be disposed of via standard drains or municipal trash.[1][2]

  • Fluorinated Aromatic Structure: Fluorinated organic compounds can exhibit high thermal stability and persistence in the environment.[3][4] Improper disposal can lead to long-term contamination. Incineration, the preferred method for many halogenated wastes, can produce hazardous byproducts like hydrogen fluoride (HF) if not performed in a specialized, high-temperature facility with appropriate scrubbers.[3]

  • Amine and Ethynyl Groups: These functional groups can impart reactivity. While the ethynyl group in this context is generally stable, it is crucial to avoid mixing with incompatible waste streams where it could potentially react.

Based on data from analogous compounds, the anticipated hazards are summarized below.

Hazard ClassificationCategoryDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation)Category 3/4Harmful or toxic if swallowed, in contact with skin, or if inhaled.[5][6][7]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[5][6][7]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[5][7]

Given this profile, 5-Ethynyl-2-fluoropyridin-3-amine must be treated as hazardous waste . The core directive for its disposal is clear: P501 - Dispose of contents/container to an approved waste disposal plant .[5][8]

Prerequisite: Personal Protective Equipment (PPE) and Safe Handling

Proper disposal begins with safe handling during use. These measures prevent exposure and cross-contamination, ensuring waste is managed correctly from its point of generation.

  • Ventilation: All handling of 5-Ethynyl-2-fluoropyridin-3-amine, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][9]

  • Hand Protection: Wear nitrile gloves, as they offer good resistance to pyridine-based compounds.[1] Always inspect gloves before use and change them immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][2]

  • Body Protection: A lab coat must be worn to prevent skin contact.[1]

Step-by-Step Disposal Protocol

The disposal of 5-Ethynyl-2-fluoropyridin-3-amine waste must be systematic, from the point of generation to final collection. Never mix waste streams without first confirming compatibility. Mixing incompatible chemicals, such as acids with organic waste, can lead to violent reactions.[10]

Step 1: Waste Segregation

Proper segregation at the source is the most critical step. Do not mix 5-Ethynyl-2-fluoropyridin-3-amine waste with non-hazardous trash.[11]

  • Solid Waste:

    • Unused Compound: The original container with any remaining pure compound.

    • Contaminated Labware: Items such as weighing paper, pipette tips, gloves, and any absorbent material used for minor cleanup. These should be collected in a dedicated, clearly labeled hazardous waste container.[2][11]

  • Liquid Waste:

    • Solutions: Collect all solutions containing 5-Ethynyl-2-fluoropyridin-3-amine in a dedicated, leak-proof hazardous waste container appropriate for the solvent used (e.g., a glass or high-density polyethylene container).[1][11]

Step 2: Container Selection and Labeling

Regulatory compliance hinges on correct container management.

  • Container Integrity: Use containers that are in good condition, free from cracks or leaks, and chemically compatible with the waste.[12][13] The container must have a secure, sealable lid, which should remain closed except when adding waste.[2][13]

  • Labeling: All waste containers must be clearly labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste ".[2][13][14]

    • The full chemical name: "5-Ethynyl-2-fluoropyridin-3-amine ". Do not use abbreviations.[2][13]

    • A clear indication of the primary hazards (e.g., "Toxic," "Irritant").[14]

    • The full composition of any liquid waste, including all solvents and their approximate percentages.

Step 3: Temporary Storage in the Laboratory

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[14]

  • Location: The SAA must be a cool, dry, and well-ventilated area, away from sources of heat, direct sunlight, or ignition.[2][15]

  • Secondary Containment: Store waste containers within a secondary containment bin to catch any potential leaks.[12][13]

  • Segregation: Do not store incompatible waste types together. For example, keep this organic amine waste separate from strong acids and oxidizers.[2][12]

Step 4: Arranging Final Disposal

Under no circumstances should this chemical be poured down the drain or placed in regular trash.[1][2][15]

  • Contact EHS: When the waste container is nearly full or has been accumulating for the maximum time allowed by your institution (often six months for academic labs), contact your institution's Environmental Health & Safety (EHS) department or a licensed professional hazardous waste disposal service.[2][12]

  • Provide Documentation: Be prepared to provide the full details of the waste stream as indicated on your label.

  • Scheduled Pickup: Follow their instructions for consolidating waste for a scheduled pickup.

Emergency Procedures: Spill Management

Accidents require immediate and correct action to mitigate risk.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood sash at the correct operating height.[2]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[1][2][16] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][11]

  • Clean the Area: Decontaminate the spill surface with a suitable solvent or detergent and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[11]

  • Report: Report the incident to your supervisor and EHS department according to institutional policy.

Disposal Workflow Diagram

The following diagram outlines the complete, compliant workflow for managing waste generated from 5-Ethynyl-2-fluoropyridin-3-amine.

G cluster_0 Generation & Segregation cluster_1 Collection & Labeling cluster_2 Storage & Final Disposal A Waste Generation (5-Ethynyl-2-fluoropyridin-3-amine) B Solid Waste (Contaminated Labware, Unused Solid) A->B C Liquid Waste (Solutions in Solvents) A->C D Place in Compatible, Sealed Solid Waste Container B->D E Place in Compatible, Leak-Proof Liquid Waste Container C->E F Label Immediately: 'Hazardous Waste' + Full Chemical Name + Hazard Info D->F E->F G Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment F->G H Contact EHS or Licensed Waste Disposal Contractor for Pickup G->H I Waste Safely Managed for Incineration H->I

Caption: Disposal workflow for 5-Ethynyl-2-fluoropyridin-3-amine.

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Handling

Comprehensive Safety and Handling Guide for 5-Ethynyl-2-fluoropyridin-3-amine

This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-Ethynyl-2-fluoropyridin-3-amine. As a specialized pyridine derivative, this compound requires stringent safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-Ethynyl-2-fluoropyridin-3-amine. As a specialized pyridine derivative, this compound requires stringent safety measures to protect researchers and the environment. This document synthesizes established safety data for structurally related compounds to provide a robust framework for its safe utilization in a laboratory setting.

Hazard Assessment and Chemical Profile

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.[6][7]

  • Respiratory Irritation: May cause respiratory irritation.[7][8]

  • Organ Toxicity: Potential for specific target organ toxicity with single exposure.[6]

Given these potential hazards, all handling of this compound must be conducted with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation.[1][2][9]

Body Part Personal Protective Equipment Specifications and Rationale
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles must be worn at all times to protect against splashes. A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a high splash potential.[2][10]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling pyridine derivatives.[2][10] Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[2][10]
Body Laboratory CoatA fully buttoned lab coat is essential to protect against skin contact.[2] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[10]
Respiratory Chemical Fume Hood or RespiratorAll manipulations of 5-Ethynyl-2-fluoropyridin-3-amine should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[9][10]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, systematic workflow is critical for minimizing risk. The following procedure outlines the necessary steps from preparation to cleanup.

  • Engineering Controls Verification: Confirm that the chemical fume hood is operational and has a valid certification.[10] Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[8][10]

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the designated work area inside the fume hood.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.[2]

  • Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood to prevent the generation of dust.[3]

  • Transfer: Cautiously transfer the compound to the reaction vessel.

  • Reaction Setup: Perform all subsequent steps of the experimental procedure within the fume hood.

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste materials in the designated hazardous waste containers.[2]

  • Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination and wash hands thoroughly.[2]

Visual Workflow for Safe Handling

The following diagram illustrates the procedural flow for the safe handling of 5-Ethynyl-2-fluoropyridin-3-amine.

Workflow for Safe Handling of 5-Ethynyl-2-fluoropyridin-3-amine cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Gather Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces & Glassware handle3->clean1 clean2 Dispose of Waste in Labeled Containers clean1->clean2 clean3 Doff PPE & Wash Hands clean2->clean3

Sources

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